molecular formula C19H18O6 B192691 Zapotin CAS No. 14813-19-5

Zapotin

Cat. No.: B192691
CAS No.: 14813-19-5
M. Wt: 342.3 g/mol
InChI Key: PBQMALAAFQMDSP-UHFFFAOYSA-N
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Description

Zapotin, a naturally occurring polymethoxyflavone (IUPAC name: 2-(2,6-dimethoxyphenyl)-5,6-dimethoxychromen-4-one), is a high-purity research compound with significant potential in biochemical and cancer research. Isolated primarily from plants of the Casimiroa genus, such as Casimiroa edulis (white sapote), this compound has been the subject of numerous studies investigating its diverse biological activities . Its core research value lies in its potent, multi-targeted anticarcinogenic properties. Recent studies in 2025 have demonstrated that this compound effectively mitigates breast cancer progression by specifically targeting Protein Kinase C Epsilon (PKCε), a key oncogenic protein . The mechanism of action involves the disruption of PKCε-mediated signaling pathways, leading to the downregulation of critical downstream effectors like Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) . Furthermore, this compound uniquely modulates cancer cell metabolism by inhibiting glycolytic pathways, thereby starving cancer cells of energy and impeding their viability, colony formation, and migratory potential . Beyond breast cancer, research indicates this compound induces apoptosis and cell cycle arrest in models of colon cancer and demonstrates chemopreventive efficacy in mouse skin tumorigenesis by acting during both the initiation and promotion stages of cancer development . The lipophilic nature of polymethoxyflavones like this compound is noted for facilitating better cellular uptake and potentially enhancing its bioavailability in biological systems . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dimethoxyphenyl)-5,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H18O6/c1-21-12-6-5-7-13(22-2)18(12)16-10-11(20)17-14(25-16)8-9-15(23-3)19(17)24-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQMALAAFQMDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348078
Record name Zapotin
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Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Zapotin
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CAS No.

14813-19-5
Record name 2-(2,6-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one
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Record name Zapotin
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Record name Zapotin
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Record name ZAPOTIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Zapotin
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URL http://www.hmdb.ca/metabolites/HMDB0029461
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150 - 151 °C
Record name Zapotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029461
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Action of Zapotin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zapotin (5,6,2′,6′-tetramethoxyflavone), a polymethoxyflavone predominantly found in the fruit of the Casimiroa edulis (White Sapote) tree and certain citrus peels, has emerged as a promising natural compound with a spectrum of biological activities.[1][2] Extensive research has focused on its potential as a chemopreventive and anticancer agent.[1][2] This document provides an in-depth technical overview of the molecular mechanisms underpinning this compound's biological effects, with a primary focus on its anticancer properties. It details the compound's impact on key cellular signaling pathways, including the induction of apoptosis and autophagy, cell cycle arrest, and modulation of critical regulatory networks such as PKCε, PI3K/Akt/mTOR, and NF-κB. Quantitative data from key studies are summarized, and representative experimental protocols are provided to guide further research.

Introduction

This compound is a natural flavonoid that has garnered significant interest for its diverse pharmacological properties, which include antioxidant, antiviral, antibacterial, anticonvulsant, and antidepressant-like effects.[1] However, its most extensively studied activities are centered on its anticancer potential.[1][2] this compound has been shown to inhibit the proliferation of various cancer cell lines and prevent carcinogenesis in preclinical models.[3][4] This guide synthesizes the current understanding of this compound's mechanism of action at the molecular level.

Core Anticancer Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), modulating the cellular recycling process of autophagy, and halting the proliferation of cancer cells through cell cycle arrest. These effects are orchestrated through the modulation of several key signaling pathways.

Induction of Apoptosis and Modulation of Autophagy

This compound is a potent inducer of apoptosis in various cancer cell lines.[3] This is achieved through the modulation of key regulatory proteins in the apoptotic cascade. A significant mechanism involves the crosstalk between apoptosis and autophagy, a cellular process for degrading and recycling cellular components. This compound appears to modulate this crosstalk, potentially pushing cancer cells towards apoptosis.[1][5][6]

Key molecular events in this compound-induced apoptosis and autophagy modulation include:

  • Decreased Bcl-2 Levels: this compound treatment has been observed to decrease the expression of the anti-apoptotic protein Bcl-2.[7]

  • Increased Bax Levels: Concurrently, an increase in the pro-apoptotic protein Bax has been noted.[2]

  • PARP-1 Degradation: this compound treatment leads to the degradation of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis.

  • Inhibition of Autophagosome Formation: At higher concentrations, this compound has been shown to inhibit the formation of autophagosomes and decrease the levels of microtubule-associated protein 1 light chain 3 (LC3), a key protein in autophagy.[1][5][6]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[4] This prevents the cells from dividing and propagating. Studies in colon cancer cell lines have demonstrated a significant accumulation of cells in the G2/M phase following this compound treatment.[4]

Modulation of Key Signaling Pathways

This compound's effects on apoptosis, autophagy, and the cell cycle are mediated through its interaction with several critical intracellular signaling pathways.

PKCε is an oncogenic protein that, when overexpressed, can increase cell migration, invasion, and metastasis.[1][5][7] this compound has been shown to selectively activate and subsequently down-modulate the levels of induced PKCε.[7] This action is associated with decreased cancer cell migration and an increase in apoptosis.[1][5][7] The interaction between this compound and PKCε appears to be a central point in its mechanism of action, influencing downstream pathways.[1][5][6][7]

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[8][9][10] In many cancers, this pathway is hyperactivated.[8][9][10] this compound has been shown to significantly block the mTOR/PI3K/Akt signaling pathway in gastric carcinoma cells.[11] This is evidenced by a decline in the activity of phosphorylated mTOR, PI3K, and Akt with increasing concentrations of this compound.[11]

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. In cancer, NF-κB is often constitutively active and promotes cell survival and proliferation. This compound has been found to inhibit the 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced activity of NF-κB in human hepatocellular liver carcinoma cells (HepG2).[3]

Summary of Quantitative Data

The following tables summarize key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

Cell LineCancer TypeParameterValueReference
HT-29Colon CancerIC50 (Proliferation)2.74 x 10⁻⁷ M[4]
SW480Colon CancerIC50 (Proliferation)2.29 x 10⁻⁷ M
SW620Colon CancerIC50 (Proliferation)5.27 x 10⁻⁷ M
LNCaPProstate CancerIC50 (Proliferation)2.4 ± 0.2 µg/mL[2]
DU-145Prostate CancerIC50 (Proliferation)3.3 ± 0.2 µg/mL[2]
Lung AdenocarcinomaLung CancerIC50 (Proliferation)3.6 ± 0.2 µg/mL[2]
HeLa (PKCεA/E)Cervical CancerIC50 (Proliferation)7.6 ± 1.3 µM
HepG2Liver CancerIC50 (NF-κB Inhibition)7.6 ± 3.3 µM[2]
HL-60Promyelocytic LeukemiaED50 (Differentiation)0.5 µM[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeTreatmentOutcomeReference
CF-1 MiceColon Carcinogenesis5 mg/kg BW this compoundMean Aberrant Crypt Foci: 6.2 ± 1.7[4]
CF-1 MiceColon Carcinogenesis10 mg/kg BW this compoundMean Aberrant Crypt Foci: 4.6 ± 1.4[4]
MiceSkin TumorigenesisTopical this compoundSignificant inhibition of tumor formation[4]

Key Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the complex interactions and experimental procedures discussed.

Zapotin_Signaling_Pathway cluster_upstream This compound cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects This compound This compound PKCe PKCε This compound->PKCe PI3K_Akt PI3K/Akt/mTOR This compound->PI3K_Akt NFkB NF-κB This compound->NFkB Apoptosis Apoptosis ↑ PKCe->Apoptosis Autophagy Autophagy Inhibition PKCe->Autophagy Proliferation Cell Proliferation ↓ PI3K_Akt->Proliferation NFkB->Proliferation CellCycleArrest G2/M Cell Cycle Arrest

Figure 1: this compound's core mechanism of action on key signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_proliferation Proliferation/Viability cluster_apoptosis Apoptosis cluster_cell_cycle Cell Cycle cluster_signaling Signaling Pathways start Cancer Cell Lines (e.g., HT-29, HeLa, HepG2) treatment Treat with this compound (various concentrations) start->treatment MTT MTT Assay treatment->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI) treatment->Flow_Apoptosis WB_Apoptosis Western Blot (Bcl-2, Bax, PARP-1) treatment->WB_Apoptosis Flow_CC Flow Cytometry (PI Staining) treatment->Flow_CC WB_Signaling Western Blot (p-Akt, p-mTOR, PKCε) treatment->WB_Signaling Luciferase NF-κB Luciferase Reporter Assay treatment->Luciferase

Figure 2: General experimental workflow for studying this compound's effects.

Detailed Methodologies for Key Experiments

Disclaimer: The following protocols are generalized representations of standard laboratory procedures. For exact experimental conditions, please refer to the "Materials and Methods" section of the cited publications.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the intensity of the fluorescence is proportional to the amount of DNA in the cell.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the proteins of interest (e.g., PKCε, p-Akt, Bcl-2, Bax, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to a loading control like β-actin.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Transfect cells (e.g., HepG2) with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.

  • Treatment: Treat the transfected cells with this compound for a specified duration, followed by stimulation with an NF-κB activator like TPA or TNF-α.

  • Cell Lysis: Lyse the cells and collect the supernatant.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as a fold change relative to the stimulated control.

Conclusion

This compound is a multifaceted natural compound with a well-documented mechanism of action against cancer cells. Its ability to induce apoptosis, inhibit autophagy, and cause cell cycle arrest is underpinned by its modulation of the PKCε, PI3K/Akt/mTOR, and NF-κB signaling pathways. The quantitative data and experimental frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future investigations should aim to fully elucidate the intricate molecular interactions and to translate these promising preclinical findings into clinical applications.

References

Zapotin discovery and natural sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery, Natural Sources, and Biological Activity of Zapotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the flavonoid this compound (5,6,2',6'-tetramethoxyflavone), covering its discovery, prevalence in natural sources, methods for its isolation and synthesis, and its mechanisms of action in key signaling pathways.

This compound is a polymethoxyflavone (PMF) first isolated from the seeds of the white sapote tree, Casimiroa edulis Llave & Lex (Rutaceae).[1][2] The fruit of this tree, known as "zapote blanco," has a history of use in traditional Aztec medicine.[3] Modern scientific interest was piqued through bioassay-guided fractionation of C. edulis extracts, which identified this compound as a non-toxic agent capable of inducing cellular differentiation in human promyelocytic leukemia (HL-60) cells.[2]

The initial structural determination of this compound was challenging. Early chemical degradation studies incorrectly suggested its structure to be 5,6,7,2'-tetramethoxyflavone. However, discrepancies in the melting points between the natural isolate and the synthesized compound led to a re-evaluation.[4] The correct structure was ultimately confirmed as 5,6,2',6'-tetramethoxyflavone through comprehensive spectroscopic analysis.[4]

Natural Sources and Quantitative Analysis

This compound is found in a limited number of plant species. The primary and most well-documented source is the genus Casimiroa. While HPLC analysis has been used to determine this compound content in various extracts, specific yield percentages from raw plant material are not extensively reported in the available literature.[5] The data below summarizes the known natural sources and available quantitative data.

Data Presentation: Natural Sources and Bioactivity

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPart(s) of PlantReference(s)
Casimiroa edulisRutaceaeSeeds, Leaves, Trunk Bark, Root Bark[1][5][6]
Casimiroa pubescensRutaceaeSeeds, Roots[5]
Casimiroa greggiRutaceaeNot specified[5]
Primula verisPrimulaceaeLeaves[2]
Sargentia gregiiRutaceaeNot specified[2]

Table 2: In Vitro Biological Activity of this compound (IC50 Values)

AssayCell LineIC50 ValueReference(s)
Inhibition of TPA-Induced ODC ActivityT24 (Human Bladder Carcinoma)3.4 ± 1.7 µM[4]
Inhibition of TPA-Induced NF-κB ActivityHepG2 (Human Liver Carcinoma)7.6 ± 3.3 µM[4]
Cell Proliferation InhibitionHT-29 (Human Colon Carcinoma)0.274 µM[4]
Cell Proliferation InhibitionSW480 (Human Colon Carcinoma)0.229 µM[4]
Cell Proliferation InhibitionSW620 (Human Colon Carcinoma)0.527 µM[4]
Cell Proliferation InhibitionHeLa (Human Cervical Cancer)17.9 ± 1.6 µM[7]
Cell Proliferation InhibitionHeLa (PKCε Overexpressing)7.6 ± 1.3 µM[7]
Antiviral (HIV-1 RT Inhibition, RDDP)C. edulis seed extract0.27 mg/mL[4]
Antiviral (HIV-1 RT Inhibition, RNase H)C. edulis seed extract2.0 mg/mL[4]

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and biological evaluation of this compound.

Generalized Protocol for Isolation from Casimiroa edulis Seeds

This protocol is a synthesized methodology based on common phytochemical extraction and purification techniques for flavonoids.

  • Preparation of Plant Material : Air-dry the seeds of Casimiroa edulis at room temperature and grind them into a coarse powder.

  • Soxhlet Extraction :

    • Place 100 g of the powdered seed kernel into a cellulose thimble.[6]

    • Perform successive extractions in a Soxhlet apparatus, first with n-hexane for 72 hours to remove lipids, followed by methanol for 72 hours at 60°C to extract the flavonoids.[6]

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography :

    • Prepare a silica gel (230-400 mesh) column packed in a suitable non-polar solvent (e.g., hexane or chloroform).

    • Dissolve the crude methanolic extract in a minimal amount of the column solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, an ethyl acetate-hexane mixture, starting with 100% hexane and gradually increasing the concentration of ethyl acetate.[3]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate-hexane, 3:1) and visualize under UV light.

  • Purification and Identification :

    • Combine fractions containing the compound with the same Rf value as a this compound standard.

    • Recrystallize the combined fractions from a suitable solvent (e.g., chloroform/methanol) to obtain pure this compound.

    • Confirm the identity and purity of the isolated compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry, and by comparing the data with published values.

Chemical Synthesis of this compound

This protocol is based on an efficient method that avoids the traditional Baker-Venkataraman rearrangement.[3]

  • Synthesis of 1-(2,5-dihydroxy-3,6-dimethoxyphenyl)ethan-1-one : This intermediate is prepared from 2-hydroxy-6-methoxyacetophenone through a series of reactions including persulfate oxidation.

  • Acylation to form β-diketone :

    • To a solution of the dihydroxyacetophenone intermediate in dry THF, add 2.2 equivalents of lithium hexamethyldisilazide (LiHMDS) at -78°C under an argon atmosphere to form a dilithium dianion.

    • Slowly add a solution of 2,6-dimethoxybenzoyl chloride in dry THF.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with aqueous HCl and extract the product with ethyl acetate.

    • Purify the resulting β-diketone intermediate by column chromatography.

  • Cyclization to this compound :

    • Dissolve the purified β-diketone in glacial acetic acid.[3]

    • Add a catalytic amount of sulfuric acid and heat the mixture at 95-100°C for approximately 3.5 hours under an argon atmosphere.[3]

    • Remove the solvent under reduced pressure.

    • Pour the residue into water and extract with chloroform.[3]

    • Dry the organic layer with Na2SO4, concentrate, and purify the crude product by silica gel column chromatography using an ethyl acetate-hexane (3:1) eluent to yield pure this compound.[3] This final step has been reported to have a yield of 82%.[3]

Protocol for NF-κB Luciferase Reporter Assay

This assay measures the inhibition of NF-κB transcriptional activity.

  • Cell Culture and Transfection :

    • Culture HepG2 cells in appropriate media. For stable transfection, introduce a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.

  • Assay Procedure :

    • Plate the stably transfected HepG2 cells in 96-well plates and allow them to adhere for 48 hours.[3]

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤0.5%) for a specified time.

    • Induce NF-κB activation by adding 12-O-tetradecanoylphorbol-13-acetate (TPA) to a final concentration of 100 nM.[3]

    • Incubate the cells for an additional 6 hours.[3]

  • Luciferase Activity Measurement :

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Lyse the cells using 50 µL of 1X Reporter Lysis Buffer (e.g., from Promega) for 10 minutes.[3]

    • Measure the luciferase activity in the cell lysate using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.[3]

    • Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound is a potent inhibitor of TPA-induced NF-κB activation.[4] The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and activate gene transcription. While the precise target of this compound is not definitively established, many flavonoids are known to inhibit IKK activity. Inhibition at this step would prevent IκBα degradation, sequestering NF-κB in the cytoplasm.

NF_kappa_B_Pathway cluster_nuc Nucleus TPA TPA PKC PKC TPA->PKC IKK IKK Complex PKC->IKK IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK->IkBa_p50_p65 P This compound This compound This compound->IKK Inhibits p_IkBa P-IκBα Proteasome Proteasome Degradation p_IkBa->Proteasome p50_p65_cyto p50/p65 p_IkBa->p50_p65_cyto Releases p50_p65_nuc p50/p65 (Active) p50_p65_cyto->p50_p65_nuc Translocation Gene Pro-inflammatory Gene Transcription p50_p65_nuc->Gene Nucleus Nucleus Cytoplasm Cytoplasm

Fig. 1: this compound's proposed inhibition of the NF-κB signaling pathway.
Modulation of PKCε and Induction of Apoptosis

This compound has a complex interaction with Protein Kinase C epsilon (PKCε), an enzyme linked to oncogenesis, cell migration, and survival. This compound selectively activates PKCε, which paradoxically leads to its subsequent down-modulation and degradation.[7] This reduction in PKCε levels is associated with a decrease in cell migration and a significant increase in apoptosis.[7] The pro-apoptotic effects of this compound are further evidenced by the degradation of PARP-1 and the decreased expression of the anti-apoptotic protein Bcl-2 and the transcription factors c-Jun and c-Fos, which are involved in cell proliferation and survival.[7]

PKC_Apoptosis_Pathway This compound This compound PKCe PKCε This compound->PKCe Activates & Down-modulates Bcl2 Bcl-2 This compound->Bcl2 cJun_cFos c-Jun / c-Fos This compound->cJun_cFos Apoptosis Apoptosis This compound->Apoptosis Migration Cell Migration PKCe->Migration Bcl2->Apoptosis Proliferation Cell Proliferation & Survival cJun_cFos->Proliferation PARP1 PARP-1 Degradation Apoptosis->PARP1

Fig. 2: this compound's modulation of PKCε and induction of apoptosis.
Experimental Workflow: From Plant to Bioassay

The logical flow for the discovery and initial characterization of a bioactive compound like this compound follows a standard path in natural product chemistry and pharmacology.

Experimental_Workflow Plant Plant Material (e.g., C. edulis seeds) Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction Crude Crude Extract Extraction->Crude Fractionation Chromatographic Fractionation Crude->Fractionation Fractions Pure Fractions Fractionation->Fractions Bioassay Bioassay-Guided Screening (e.g., HL-60) Fractions->Bioassay Test Fractions Active Active Compound (this compound) Bioassay->Active Identify Active Structure Structural Elucidation (NMR, MS) Active->Structure Confirm Confirmed Structure Structure->Confirm Synthesis Chemical Synthesis Confirm->Synthesis Verify Mechanism Mechanism of Action Studies (e.g., Western, Reporter Assays) Confirm->Mechanism Investigate Synthesis->Mechanism Provide Material

Fig. 3: General workflow for the discovery and characterization of this compound.

Conclusion

This compound, a polymethoxyflavone from Casimiroa edulis, stands out as a promising natural product for further investigation in drug development, particularly in the area of oncology. Its ability to induce differentiation and apoptosis, and to inhibit key pro-inflammatory and survival pathways like NF-κB and PKCε, underscores its potential as a chemopreventive or chemotherapeutic agent.[8][9] The availability of an efficient chemical synthesis route facilitates the production of the quantities needed for advanced preclinical and clinical studies.[3] This guide has provided the core technical information required for researchers to engage with and build upon the existing knowledge of this compelling bioactive molecule.

References

Bioavailability and Pharmacokinetics of Zapotin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zapotin, a polymethoxyflavone found in plants such as Casimiroa edulis, has garnered significant interest for its potential therapeutic applications, including its activities as an antidepressant-like, anticancer, antifungal, and antioxidant agent.[1][2] A thorough understanding of its bioavailability and pharmacokinetic profile is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the currently available data on the bioavailability and pharmacokinetics of this compound. It has been established that this compound undergoes rapid hepatic metabolism, with an in vitro half-life of just 6 minutes in human liver microsomes.[3] However, a significant gap exists in the literature regarding its in vivo pharmacokinetic parameters. This document summarizes the existing in vitro data, provides detailed experimental protocols for key studies, and visualizes its known mechanisms of action on key signaling pathways.

Bioavailability and Pharmacokinetics

The bioavailability and pharmacokinetic profile of a drug candidate are critical determinants of its clinical efficacy and safety. Polymethoxyflavones (PMFs) like this compound are noted for their lipophilic nature, which may enhance their bioavailability and ability to cross the blood-brain barrier compared to their hydroxylated flavonoid counterparts.[3]

In Vitro Metabolism

In vitro studies are crucial for elucidating the metabolic fate of a new chemical entity. For this compound, these studies have revealed rapid and extensive metabolism in the liver.

Table 1: In Vitro Metabolic Stability of this compound

ParameterValueSpeciesMatrixAnalytical MethodReference
Half-life (t½)6 minHumanLiver MicrosomesHPLC-MS or LC-MS/MS[3]

Studies have indicated that this compound undergoes substantial biotransformation through both Phase I and Phase II metabolic pathways. Phase I reactions primarily involve hydroxylation and O-demethylation, leading to the formation of seven different metabolites. Subsequently, these metabolites, or the parent compound itself, undergo Phase II conjugation reactions to form five distinct conjugated metabolites.[3]

In Vivo Pharmacokinetics

Despite the promising in vitro bioactivity of this compound and the completion of several in vivo efficacy studies in animal models, there is a conspicuous absence of published data on its in vivo pharmacokinetic parameters.[4] Comprehensive studies to determine key metrics such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), absolute bioavailability, clearance (CL), and volume of distribution (Vd) are essential for advancing the clinical development of this compound.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental findings. The following sections outline the protocols for key in vitro and in vivo pharmacokinetic studies.

In Vitro Metabolic Stability in Human Liver Microsomes

This protocol describes the methodology to determine the in vitro half-life of this compound using human liver microsomes.

Objective: To determine the metabolic stability of this compound when incubated with human liver microsomes.

Materials:

  • This compound (analytical standard)

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Prepare the quenching solution (e.g., ACN with internal standard).

  • Incubation:

    • Pre-warm the human liver microsome suspension and phosphate buffer to 37°C.

    • In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and this compound solution.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Sample Processing:

    • Vortex the quenched samples to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or vial for analysis.

  • Analytical Quantification:

    • Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / slope.

In Vivo Pharmacokinetic Study in Rodents (Proposed Protocol)

This proposed protocol outlines a general procedure for determining the in vivo pharmacokinetic profile of this compound following oral administration to rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound after a single oral dose in rats.

Animals: Male Sprague-Dawley rats (or other appropriate strain).

Materials:

  • This compound

  • Vehicle suitable for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection tubes (e.g., containing an anticoagulant like heparin)

  • Cannulation supplies (if required for serial blood sampling)

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Dose Preparation:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.

  • Animal Dosing:

    • Fast the rats overnight prior to dosing.

    • Administer a single oral dose of the this compound formulation by gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Blood can be collected via a cannulated vessel or through sparse sampling from different animals at each time point.

  • Plasma Preparation:

    • Centrifuge the collected blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration of this compound versus time.

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate the following pharmacokinetic parameters:

      • Cmax (Maximum plasma concentration)

      • Tmax (Time to reach Cmax)

      • AUC₀₋t (Area under the curve from time 0 to the last measurable time point)

      • AUC₀₋inf (Area under the curve extrapolated to infinity)

      • t½ (Elimination half-life)

      • CL/F (Apparent total clearance)

      • Vd/F (Apparent volume of distribution)

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate key signaling pathways involved in cellular proliferation and inflammation, which likely contributes to its observed anticancer and chemopreventive effects.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Its aberrant activation is implicated in various cancers. This compound has been demonstrated to inhibit the TPA (12-O-tetradecanoylphorbol-13-acetate)-induced activation of the NF-κB pathway. The diagram below illustrates a simplified representation of this pathway and the inhibitory action of this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPA TPA PKC PKC TPA->PKC Activates IKK_complex IKK Complex PKC->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB_p65_p50 NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB_p65_p50->NFkB_active Translocation IkB_NFkB->NFkB_p65_p50 Degradation of IκB This compound This compound This compound->IKK_complex Inhibits Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB_active->Gene_Expression Induces Transcription ODC_Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Decarboxylation Polyamines Spermidine, Spermine Putrescine->Polyamines Cell_Proliferation Cell Proliferation & Growth Polyamines->Cell_Proliferation This compound This compound This compound->ODC Inhibits TPA TPA TPA->ODC Induces

References

Zapotin: A Comprehensive Technical Guide to its Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zapotin, a polymethoxyflavone with the chemical name 5,6,2',6'-tetramethoxyflavone, is a natural product first isolated from Casimiroa edulis.[1][2] Initially, its structure was a subject of debate due to the rare C2' oxygen substitution pattern.[1][2][3] However, extensive spectroscopic analysis and synthesis have confirmed its structure.[2][4] this compound exhibits a wide range of biological activities, including anticancer, antioxidant, antiviral, antibacterial, anticonvulsant, and antidepressant-like effects, making it a compound of significant interest for therapeutic development.[1][3] This technical guide provides an in-depth overview of the structure elucidation, chemical properties, synthesis, and biological activities of this compound, with a focus on its anticancer properties and associated signaling pathways. Detailed experimental protocols for key biological assays are also provided.

Chemical Structure and Properties

This compound is a white crystalline solid.[2] Its chemical formula is C₁₉H₁₈O₆, with a molar mass of 342.34 g/mol .[5][6]

Structure Elucidation

The definitive structure of this compound as 5,6,2',6'-tetramethoxyflavone was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][4] Early structural hypotheses were challenged by the unusual substitution pattern of the B-ring.[1][2][3] The fusion of demethylthis compound with potassium alkali yielding salicylic acid provided strong evidence for an oxygen substituent at the 2'-position.[1][2] Ultimately, 100 Mc NMR analyses in the presence of deuterated chloroform and trifluoroacetic acid confirmed the 5,6,2',6'-tetramethoxyflavone structure.[2]

Spectroscopic Data

A summary of the key spectroscopic data for this compound is presented in the tables below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [4]

Position¹H NMR (300 MHz) δ [ppm] (J [Hz])¹³C NMR (75 MHz) δ [ppm]
2--
36.26 (s, 1H)110.9
4-177.9
4a-118.5
5-152.2
6-147.4
77.16 (d, J = 9.3)114.9
87.25 (d, J = 9.3)119.0
8a-149.3
1'-113.5
2'-158.7
3'6.59 (d, J = 8.4, 2H)103.6
4'7.35 (t, J = 8.7, 1H)131.8
5'6.59 (d, J = 8.4, 2H)103.6
6'-158.2
5-OCH₃3.94 (s, 3H)61.5
6-OCH₃3.88 (s, 3H)56.8
2',6'-OCH₃3.75 (s, 6H)55.7

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data for this compound [4]

Spectroscopic TechniqueKey Peaks/Signals
IR (neat) cm⁻¹ 2939, 2840, 1650, 1592, 1475, 1417, 1357, 1281, 1255, 1111
EIMS (m/z, relative intensity) 342 (M⁺, 50), 327 (100), 311 (7), 283 (5), 253 (8), 165 (37), 137 (83), 109 (26)
HRMS (m/z) Calculated for C₁₉H₁₈O₆: 342.1103, Found: 342.1107

Synthesis of this compound

An efficient, multi-gram scale synthesis of this compound has been developed, avoiding the low-yielding Baker-Venkataraman rearrangement pathway.[7][8][9] The key steps involve a regioselective C-acylation of a dilithium dianion derived from a substituted o-hydroxyacetophenone to form a β-diketone intermediate, which is then cyclized to yield this compound.[7][8][9]

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_product Final Product o-hydroxyacetophenone o-hydroxyacetophenone Dilithium dianion formation Dilithium dianion formation o-hydroxyacetophenone->Dilithium dianion formation 2,6-dimethoxybenzoyl chloride 2,6-dimethoxybenzoyl chloride Regioselective C-acylation Regioselective C-acylation 2,6-dimethoxybenzoyl chloride->Regioselective C-acylation Dilithium dianion formation->Regioselective C-acylation Intermediate Cyclization Cyclization Regioselective C-acylation->Cyclization β-diketone This compound This compound Cyclization->this compound

Synthetic workflow for this compound.

Biological Activities and Mechanism of Action

This compound demonstrates a remarkable spectrum of biological activities.[1][3] Its anticancer properties have been extensively studied, revealing its potential as a chemopreventive and chemotherapeutic agent.[7][10]

Table 3: Summary of Anticancer Activities of this compound

Cancer Cell LineAssayKey FindingIC₅₀ (µM)
HL-60 (Human promyelocytic leukemia)Differentiation & ApoptosisInduces cell differentiation and apoptosis.[7][9][10]-
HL-60 (Human promyelocytic leukemia)Cell Cycle AnalysisArrests cells in the S phase.[7][9]-
T24 (Human bladder carcinoma)Ornithine Decarboxylase (ODC) ActivityInhibits TPA-induced ODC activity.[7][8]3.4 ± 1.7
HepG2 (Human hepatocellular carcinoma)NF-κB ActivityInhibits TPA-induced NF-κB activity.[7][8]7.6 ± 3.3
HeLa (Cervical cancer)ProliferationInhibits cell proliferation.[10]17.9 ± 1.6
HeLaPKCεA/E (HeLa overexpressing PKCε)ProliferationEnhanced anti-proliferative effect.[10]7.6 ± 1.3
SNU-1 (Human gastric carcinoma)Proliferation & ApoptosisDeclines proliferation, induces apoptosis.[11]-
Colon Cancer Cell LinesApoptosisEnhances apoptosis.[12]-
Signaling Pathways

This compound's anticancer effects are mediated through the modulation of several key signaling pathways.

This compound has been shown to modulate the Protein Kinase C epsilon (PKCε) signaling pathway.[4][13] In cancer cells with overexpressed constitutively active PKCε, this compound inhibits the formation of autophagosomes and decreases the levels of microtubule-associated protein 1 light chain 3 (LC3).[13] This anti-autophagic effect, coupled with its pro-apoptotic properties, leads to programmed cell death.[13]

G This compound This compound PKCe PKCε This compound->PKCe inhibits Apoptosis Apoptosis This compound->Apoptosis promotes Autophagy Autophagy PKCe->Autophagy promotes CellDeath Programmed Cell Death Autophagy->CellDeath Apoptosis->CellDeath

This compound's effect on PKCε pathway.

In human gastric carcinoma cells, this compound has been shown to block the m-TOR/PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[11] This inhibition contributes to the observed decrease in cell proliferation and induction of apoptosis.[11]

G This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

This compound's inhibition of mTOR/PI3K/AKT.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (solubilized in a suitable solvent like DMSO) and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, PKCε, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: Treat the transfected cells with this compound and/or an NF-κB activator (e.g., TPA or TNF-α).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the activity of the ODC enzyme.

  • Cell Lysate Preparation: Prepare cell lysates from this compound-treated and control cells.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, pyridoxal phosphate, and ¹⁴C-labeled L-ornithine.

  • Incubation: Incubate the reaction mixture at 37°C. The ODC in the lysate will convert ¹⁴C-L-ornithine to ¹⁴C-putrescine and release ¹⁴CO₂.

  • ¹⁴CO₂ Trapping: Trap the released ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a scintillation cocktail).

  • Scintillation Counting: Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.

  • Data Analysis: Calculate the ODC activity based on the amount of ¹⁴CO₂ released per unit of protein per unit of time.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Harvest this compound-treated and control cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a multifaceted polymethoxyflavone with significant therapeutic potential, particularly in the realm of oncology. Its well-defined chemical structure and properties, coupled with a growing body of evidence on its biological activities and mechanisms of action, make it a compelling candidate for further preclinical and clinical investigation. The detailed spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic utility of this promising natural product. Further research into its in vivo efficacy, safety profile, and potential for synergistic combinations with existing therapies is warranted.

References

Zapotin from Casimiroa edulis: A Technical Guide on Composition, Bioactivity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of zapotin, a key polymethoxyflavone isolated from Casimiroa edulis (White Sapote). It details the composition of C. edulis extracts, the physicochemical properties of this compound, its significant anticancer activities, and the signaling pathways it modulates. This document includes structured data tables, detailed experimental protocols for key assays, and visualizations of cellular mechanisms to support further research and development.

Composition of Casimiroa edulis Extracts

Casimiroa edulis, particularly its non-edible parts such as the seed kernel and fruit peel, is a rich source of various bioactive secondary metabolites. The composition varies depending on the part of the plant and the extraction solvent used. Methanolic extracts, in particular, show a high concentration of phenolics and flavonoids.[1][2]

Quantitative Composition of Methanolic Extracts

Successive extraction with n-hexane followed by methanol is a common method to profile the lipophilic and hydrophilic compounds.[1] The total phenolic, flavonoid, and tannin contents are significantly higher in the seed kernel (SK) compared to the fruit peel (FP).[1][3]

Table 1: Total Phenolic, Flavonoid, and Tannin Content in Methanolic Extracts of C. edulis.[1][3]
ComponentFruit Peel (mg/g DW)Seed Kernel (mg/g DW)
Total Phenolics37.5 ± 1.553.5 ± 1.5
Total Flavonoids10.79 ± 0.6614.44 ± 0.32
Total Tannins22.28 ± 0.2353.73 ± 3.58
Major Phenolic and Flavonoid Compounds

High-Performance Liquid Chromatography (HPLC) analysis has identified numerous specific phenolic and flavonoid compounds in the methanolic extracts of C. edulis. While this compound is a known constituent of the seeds, other compounds are also present in significant quantities.[1]

Table 2: Major Phenolic and Flavonoid Compounds Identified in C. edulis Methanolic Extracts (mg/100g DW).[1]
CompoundFruit Peel (mg/100g)Seed Kernel (mg/100g)
Pyrogallol1846.16695.98
p-Hydroxybenzoic acid-1571.13
e-Vanillic acid457.57344.81
Chlorogenic acid-410.98
Luteolin 6-arabinose-8-glucoseMajor Flavonoid-
Acacetin-Major Flavonoid

This compound: Physicochemical Properties and Biological Activity

This compound (5,6,2',6'-tetramethoxyflavone) is a polymethoxyflavone recognized for its potent chemopreventive and therapeutic properties.[4]

Table 3: Physicochemical Properties of this compound.
PropertyValue
Systematic IUPAC Name2-(2,6-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one
Molecular FormulaC₁₉H₁₈O₆
Molecular Weight342.34 g/mol
CAS Number14813-19-5
AppearanceNot specified (typically a crystalline solid)
SolubilitySoluble in DMSO, methanol, acetonitrile, ethyl acetate.
StorageStore sealed at –20 °C for long-term stability (≥ 2 years).
Anticancer Activity

This compound demonstrates significant anticancer effects across various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its efficacy has been particularly noted in colon cancer models.

Table 4: In Vitro and In Vivo Anticancer Activity of this compound.[4]
Model SystemParameterResult
HT-29 Colon Cancer CellsIC₅₀ (Cell Proliferation)2.74 x 10⁻⁷ M
HT-29, SW480, SW620 Colon Cancer CellsApoptosisEnhanced apoptosis in all cell lines
HT-29 Colon Cancer CellsCell Cycle Arrest (at 1 µM)Significant accumulation in G2/M phase
Azoxymethane-induced CF-1 MiceAberrant Crypt Foci (ACF) ReductionMean ACF reduced from 14.0 to 4.6 at 10 mg/kg BW

Key Experimental Protocols

This section provides detailed methodologies for the extraction of compounds from C. edulis and the core assays used to evaluate the biological activity of this compound.

Extraction of Bioactive Compounds from C. edulis

This protocol describes a successive extraction method to separate compounds based on polarity.[1]

Objective: To extract fatty acids, phenolics, flavonoids, and other metabolites from C. edulis fruit peel and seed kernel.

Materials:

  • Dried, coarsely powdered C. edulis fruit peel (FP) and seed kernel (SK)

  • n-Hexane

  • Methanol

  • Soxhlet extractor

  • Rotary evaporator

Procedure:

  • Weigh 100 g of powdered FP or SK and place it into a cellulose thimble.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Perform an initial extraction with n-hexane for 72 hours at 60 °C to isolate non-polar compounds.

  • After the hexane extraction, remove the plant material from the thimble and allow it to air-dry completely to remove residual hexane.

  • Place the same plant material back into a clean thimble and perform a second extraction with methanol for 72 hours at 60 °C to isolate more polar compounds.

  • Dry both the n-hexane and methanol extracts separately under reduced pressure using a rotary evaporator to obtain the crude extracts.

  • Store the dried extracts at 4 °C for further analysis.

G Start 100g Dried C. edulis (Peel or Seed Kernel) Soxhlet1 Soxhlet Extraction (n-Hexane, 72h, 60°C) Start->Soxhlet1 Hexane_Extract n-Hexane Extract (Lipophilic Compounds) Soxhlet1->Hexane_Extract Isolate Residue1 Plant Material Residue Soxhlet1->Residue1 Retain Soxhlet2 Soxhlet Extraction (Methanol, 72h, 60°C) Residue1->Soxhlet2 Methanol_Extract Methanol Extract (Phenolics, Flavonoids) Soxhlet2->Methanol_Extract Isolate G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K AKT AKT This compound->AKT mTOR mTOR This compound->mTOR PI3K->AKT Activates AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation Apoptosis Apoptosis G cluster_cellcycle Cell Cycle Progression This compound This compound G2M G2/M Phase This compound->G2M Arrests Apoptosis Apoptosis (Programmed Cell Death) This compound->Apoptosis Induces G1 G1 Phase S S Phase G1->S S->G2M M Mitosis G2M->M M->G1

References

The Multifaceted Biological Activities of Polymethoxyflavones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Polymethoxyflavones (PMFs), a unique class of flavonoids found almost exclusively in the peels of citrus fruits, have garnered significant scientific interest for their diverse and potent biological activities. Their characteristic methoxylated structure confers enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them promising candidates for therapeutic development. This technical guide provides an in-depth overview of the biological activities and significance of key PMFs, including nobiletin, tangeretin, and sinensetin. It summarizes quantitative data on their efficacy, details relevant experimental protocols, and visualizes the key signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, oncology, immunology, and neurobiology.

Introduction

Polymethoxyflavones (PMFs) are a subgroup of flavonoids characterized by the presence of multiple methoxy groups on their phenyl rings. These compounds are abundant in the peels of citrus fruits, such as oranges and tangerines[1]. The most extensively studied PMFs include nobiletin, tangeretin, and sinensetin, which have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory properties[2][3]. Their unique chemical structure enhances their lipophilicity, allowing for better absorption and bioavailability[4]. This guide delves into the core biological activities of PMFs, providing quantitative data, experimental methodologies, and mechanistic insights to facilitate further research and development in this promising area of natural product chemistry.

Core Biological Activities of Polymethoxyflavones

PMFs exert their biological effects through a variety of mechanisms, often targeting multiple signaling pathways simultaneously. The primary activities investigated are their anti-inflammatory, anticancer, and neuroprotective effects.

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to a wide range of diseases, including inflammatory bowel disease, neurodegenerative disorders, and cancer[1][5]. PMFs have been shown to possess potent anti-inflammatory properties[1]. They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6)[2][6]. A primary mechanism for these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation[6][7].

Anticancer Activity

Accumulating evidence from in vitro and in vivo studies highlights the potential of PMFs as anticancer agents[8][9]. Their anticancer mechanisms are multifaceted and include the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of angiogenesis (the formation of new blood vessels that supply tumors) and metastasis[8][9]. PMFs have been shown to modulate several signaling pathways implicated in cancer progression, such as the PI3K/Akt, MAPK, and STAT3 pathways[8][10].

Neuroprotective Effects

The ability of PMFs to cross the blood-brain barrier makes them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's[11][12]. Their neuroprotective effects are attributed to their anti-inflammatory and antioxidant properties, as well as their ability to modulate signaling pathways involved in neuronal survival and synaptic plasticity[11][12]. For instance, nobiletin has been shown to enhance memory and learning by modulating the PKA/ERK/CREB signaling cascade[12].

Metabolic Regulation

Recent studies have indicated that PMFs can play a role in regulating metabolic processes[13]. They have been shown to ameliorate metabolic syndrome by improving insulin sensitivity, reducing obesity, and regulating lipid metabolism[14][15][16]. These effects are partly mediated by their influence on the gut microbiome and the regulation of amino acid metabolism[13].

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies, providing a comparative overview of the efficacy of key polymethoxyflavones.

Table 1: Anticancer Activity of Polymethoxyflavones (IC50 values)

PolymethoxyflavoneCancer Cell LineAssayIC50 Value (µM)Reference
NobiletinHT-29 (Colon)³H-thymidine uptake4.7[17]
NobiletinHCT116 (Colon)MTT37[17]
NobiletinGliomaFlow cytometry~50-100 (for G0/G1 arrest)[10]
NobiletinPancreatic Cancer-6.12[10]
TangeretinPC-3 (Prostate)MTT22.12[15]
TangeretinDU145 (Prostate)MTT46.60[15]
TangeretinA549 (Lung)MTT118.5[13]
5-DemethyltangeretinPC-3 (Prostate)MTT11.8[18]
5-Acetyl-demethyltangeretinPC-3 (Prostate)MTT5.1[18]
SinensetinAML-2/D100 (Leukemia)Chemosensitizing assay1.14[12]
IsosinensetinA549 (Lung)MTT197.6[13]
3,5,6,7,8,3′,4′-HeptamethoxyflavoneA549 (Lung)MTT208.6[13]

Table 2: Anti-inflammatory Activity of Polymethoxyflavones

PolymethoxyflavoneCell LineInflammatory StimulusMeasured ParameterInhibition/EffectReference
NobiletinMouse SkinTPAEdemaIC50 = 1.2 µM[19]
TangeretinMicrogliaLPSNO, PGE₂, TNF-α, IL-1β, IL-6 productionDose-dependent decrease[6]
TangeretinDendritic CellsLPSIL-12, TNF-α expressionInhibition at 5, 10, 20 µM[9]
SinensetinRBL-2H3 (Basophilic Leukemia)AntigenHistamine ReleaseIC50 = 44 µM[20]
SinensetinRBL-2H3 (Basophilic Leukemia)TPAHistamine ReleaseIC50 = 26 µM[20]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of polymethoxyflavones.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[21][22].

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: The following day, treat the cells with various concentrations of the polymethoxyflavone of interest. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl, or a commercial solubilization buffer) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Nitric Oxide Production Assay (Griess Test)

This assay measures the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in cell culture supernatants[23][24].

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is measured spectrophotometrically.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in a 24-well or 96-well plate and treat with the PMF and an inflammatory stimulus like lipopolysaccharide (LPS) for a specified time.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis of NF-κB Signaling

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation, such as the NF-κB pathway[25][26].

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Modulated by Polymethoxyflavones

PMFs exert their biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways affected by these compounds.

Anti-inflammatory Signaling Pathway of Tangeretin

Tangeretin has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial for the inflammatory response[2][6].

Tangeretin_Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes transcription Tangeretin Tangeretin Tangeretin->MAPKs Tangeretin->IKK

Caption: Tangeretin inhibits LPS-induced inflammation by blocking MAPK and NF-κB signaling pathways.

Anticancer Signaling Pathway of Nobiletin

Nobiletin has been demonstrated to exert anticancer effects by targeting multiple signaling pathways, including the PI3K/Akt and STAT3 pathways, leading to cell cycle arrest and apoptosis[8][10][27][28].

Nobiletin_Anticancer_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation Nobiletin Nobiletin Nobiletin->PI3K Nobiletin->Akt Nobiletin->STAT3

Caption: Nobiletin inhibits cancer cell proliferation and survival by targeting the PI3K/Akt and STAT3 pathways.

Neuroprotective Signaling Pathway of Sinensetin

Sinensetin has shown neuroprotective potential, in part through the modulation of pathways like PI3K/Akt, which are involved in neuronal survival and protection against apoptosis[12][29].

Sinensetin_Neuroprotective_Pathway Neurotrophic_Factor Neurotrophic Factor Receptor Receptor Neurotrophic_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Bax Bax (Pro-apoptotic) Akt->Bax inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Survival Neuronal Survival Bcl2->Survival Apoptosis Neuronal Apoptosis Caspase3->Apoptosis Sinensetin Sinensetin Sinensetin->Akt promotes phosphorylation

References

Zapotin: A Technical Guide to its Role in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zapotin, a polymethoxyflavone found in the fruit of the white sapote (Casimiroa edulis), has a history of use in traditional medicine.[1] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, focusing on its anticancer properties. It details the experimental protocols used to evaluate its efficacy, presents quantitative data from key studies, and visualizes the signaling pathways it modulates. This document is intended to serve as a resource for researchers and drug development professionals interested in the further exploration of this compound as a potential therapeutic agent.

Introduction

This compound (5,6,2′,6′-tetramethoxyflavone) is a naturally occurring flavonoid that has been isolated from Casimiroa edulis, a plant with a history of use in traditional medicine for various ailments.[1] As a polymethoxyflavone, this compound possesses a chemical structure that contributes to its bioavailability and diverse biological activities.[1] Research has increasingly focused on its potential as a chemopreventive and chemotherapeutic agent, with studies demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer models.[2][3][4] This guide synthesizes the key findings on this compound's mechanism of action, providing a technical foundation for further research and development.

Quantitative Bioactivity Data

The following tables summarize the quantitative data from various studies investigating the bioactivity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 ValueReference
HT-29Colon Cancer2.74 x 10⁻⁷ M[2][4]
SW480Colon Cancer2.29 x 10⁻⁷ M[1]
SW620Colon Cancer5.27 x 10⁻⁷ M[1]
T24Bladder Carcinoma3.4 ± 1.7 µM (ODC activity)[1]
HepG2Hepatocellular Carcinoma7.6 ± 3.3 µM (NF-κB activity)[1]
LNCaPProstate Cancer2.4 ± 0.2 µg/mL[1]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelCancer TypeTreatmentOutcomeReference
CF-1 MiceColon Carcinogenesis (AOM-induced)5 or 10 mg/kg BW this compound, intragastricallySignificant reduction in the number of aberrant crypt foci (ACF).[2][4]
CD-1 MiceSkin Tumorigenesis (DMBA/TPA-induced)1, 5, and 10 µmol/mouse this compound, topicallySignificant inhibition of tumor incidence and multiplicity.[5]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, SW480, SW620)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound (e.g., 1 µM) for different time points (e.g., 18, 24, 48 hours).[2][4]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Mouse Skin Tumorigenesis Model

This in vivo model is used to evaluate the chemopreventive potential of this compound against skin cancer.[5]

Materials:

  • Female CD-1 mice (6-8 weeks old)

  • DMBA (7,12-dimethylbenz[a]anthracene) in acetone

  • TPA (12-O-tetradecanoylphorbol-13-acetate) in acetone

  • This compound in acetone

Procedure:

  • Initiation: Apply a single topical dose of DMBA (e.g., 100 nmol in 200 µL acetone) to the shaved dorsal skin of the mice.

  • Promotion: One week after initiation, begin twice-weekly topical applications of TPA (e.g., 5 nmol in 200 µL acetone) for the duration of the experiment (e.g., 20 weeks).

  • This compound Treatment: Administer this compound topically at various doses (e.g., 1, 5, 10 µmol) either during the initiation phase, the promotion phase, or both, depending on the experimental design.

  • Monitor the mice weekly for tumor development, and record the number and size of tumors.

Colon Carcinogenesis Model

This in vivo model is used to assess the efficacy of this compound in preventing colon cancer.[2][4]

Materials:

  • Male CF-1 mice (5 weeks old)

  • AOM (Azoxymethane) in saline

  • This compound in a suitable vehicle for oral gavage

Procedure:

  • Induction of Aberrant Crypt Foci (ACF): Administer two subcutaneous injections of AOM (10 mg/kg body weight) one week apart.

  • This compound Administration: Begin daily intragastric administration of this compound (e.g., 5 or 10 mg/kg body weight) one week before the first AOM injection and continue for the duration of the study (e.g., 8 weeks).

  • ACF Analysis: At the end of the study, sacrifice the mice, and excise the colons.

  • Stain the colons with methylene blue and count the number of ACF under a microscope.

Signaling Pathways and Molecular Mechanisms

This compound exerts its anticancer effects by modulating several key signaling pathways.

mTOR/PI3K/AKT Signaling Pathway

This compound has been shown to inhibit the mTOR/PI3K/AKT signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[6] By inhibiting this pathway, this compound can suppress tumor growth.

mTOR_PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

This compound inhibits the mTOR/PI3K/AKT signaling pathway.
PKCε Signaling Pathway

This compound has been demonstrated to modulate the activity of Protein Kinase C epsilon (PKCε), an enzyme implicated in cancer cell migration, invasion, and survival.[7]

PKC_epsilon_Pathway This compound This compound PKCepsilon PKCε This compound->PKCepsilon modulates Migration Migration PKCepsilon->Migration Invasion Invasion PKCepsilon->Invasion Apoptosis Apoptosis PKCepsilon->Apoptosis inhibits

This compound modulates the PKCε signaling pathway.
Experimental Workflow for Western Blot Analysis

The following diagram illustrates a typical workflow for analyzing protein expression changes in response to this compound treatment using Western blotting.[7]

Western_Blot_Workflow start Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Workflow for Western blot analysis of this compound's effects.

Conclusion

This compound, a polymethoxyflavone with roots in traditional medicine, has demonstrated significant anticancer activity in a variety of preclinical models. Its ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the mTOR/PI3K/AKT and PKCε pathways, underscores its potential as a lead compound for the development of novel cancer therapies. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic applications of this compound and to explore its full potential in oncology. Future studies should focus on elucidating its detailed molecular interactions, optimizing its delivery, and evaluating its efficacy and safety in more advanced preclinical and clinical settings.

References

In Silico Modeling of Zapotin Protein Binding: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zapotin, a polymethoxyflavone found in the fruit of the Casimiroa edulis tree, has demonstrated a range of biological activities, most notably potent anticancer properties.[1] Understanding the molecular mechanisms underlying these effects is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of an in silico approach to identify and characterize the protein binding partners of this compound. We will delve into predictive methodologies for target identification, detailed protocols for molecular docking and molecular dynamics simulations, and the calculation of binding free energies to quantify protein-ligand interactions. This guide is intended to serve as a practical resource for researchers engaged in the exploration of natural product pharmacology and computational drug discovery.

Introduction to this compound and its Known Biological Activities

This compound (5,6,2',6'-tetramethoxyflavone) is a naturally occurring flavonoid that has been the subject of increasing scientific interest due to its diverse pharmacological profile.[1] Preclinical studies have revealed its efficacy as an anti-proliferative and pro-apoptotic agent in various cancer cell lines. One of the key identified molecular targets of this compound is Protein Kinase C epsilon (PKCε), a protein implicated in oncogenic signaling pathways that promote cell migration, invasion, and survival.[2] this compound has been shown to selectively activate and subsequently down-modulate PKCε, leading to the suppression of downstream signaling molecules such as Bcl-2, c-Jun, and c-Fos.[3] Furthermore, this compound has been reported to inhibit the activity of ornithine decarboxylase (ODC) and the transcription factor NF-κB, both of which are crucial for cancer cell proliferation and inflammation. Recent studies have also implicated this compound in the modulation of the mTOR/PI3K/AKT signaling pathway, further highlighting its multi-targeted anti-cancer effects.[4]

While PKCε is a confirmed direct target, the full spectrum of this compound's protein interactions remains to be elucidated. In silico modeling provides a powerful and efficient avenue to predict and explore a broader range of potential binding partners, thereby offering a more holistic understanding of its mechanism of action.

In Silico Target Prediction for this compound

To expand our understanding of this compound's molecular targets beyond the experimentally verified PKCε, a reverse docking approach can be employed. This computational technique screens a library of known protein structures against a single ligand of interest (in this case, this compound) to predict potential binding partners based on their binding affinity scores.

Methodology for Reverse Docking

A plausible workflow for a reverse docking experiment is outlined below. This process, while computational, is designed to generate a prioritized list of potential this compound targets for further in silico and experimental validation.

Experimental Workflow: In Silico Target Prediction

workflow Experimental Workflow: In Silico Target Prediction cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Prioritization This compound This compound 3D Structure (SDF/MOL2) ReverseDock Reverse Docking (e.g., AutoDock Vina, GOLD) This compound->ReverseDock ProteinDB Protein Structure Database (e.g., PDB) ProteinDB->ReverseDock Scoring Binding Affinity Scoring (kcal/mol) ReverseDock->Scoring Filtering Filtering & Clustering (Based on Score & Function) Scoring->Filtering TargetList Prioritized Target List Filtering->TargetList

Caption: Workflow for in silico target prediction of this compound.

Predicted Protein Targets of this compound

The following table summarizes a hypothetical, yet plausible, ranked list of potential protein targets for this compound generated from a simulated reverse docking screen against a library of human protein structures. The targets are ranked based on their predicted binding affinities.

RankProtein TargetGene NameUniprot IDPredicted Binding Affinity (kcal/mol)Putative Biological Role
1Protein Kinase C epsilonPRKCEQ02156-9.8Signal Transduction, Cell Proliferation
2Mitogen-activated protein kinase 1MAPK1P28482-9.5Signal Transduction, Cell Cycle
3Cyclin-dependent kinase 2CDK2P24941-9.2Cell Cycle Regulation
4B-cell lymphoma 2BCL2P10415-8.9Apoptosis Regulation
5Nuclear factor kappa-B p65 subunitRELAQ04206-8.7Transcription, Inflammation
6Ornithine decarboxylaseODC1P11926-8.5Polyamine Biosynthesis, Cell Growth
7Phosphoinositide 3-kinase regulatory subunit 1PIK3R1P27986-8.3Signal Transduction, Cell Survival
8Serine/threonine-protein kinase mTORMTORP42345-8.1Cell Growth, Proliferation
9Androgen ReceptorARP10275-7.9Hormone Signaling, Transcription
10Estrogen Receptor AlphaESR1P03372-7.7Hormone Signaling, Transcription

Detailed Methodologies for In Silico Modeling

This section provides detailed protocols for the core in silico experiments used to model the binding of this compound to its predicted protein targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It is a fundamental tool for understanding the binding mode and estimating the binding affinity.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, ions, and co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Define the binding site, typically by creating a grid box around the active site or a predicted allosteric site.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF or MOL2 format.

    • Add polar hydrogens and define rotatable bonds.

    • Assign partial charges.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or GOLD.

    • Perform the docking of this compound into the prepared protein's binding site.

    • The program will generate multiple binding poses ranked by their docking scores (binding affinities).

  • Analysis of Results:

    • Visualize the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.

    • The docking score provides a quantitative estimate of the binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system than static docking poses.

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a molecular mechanics force field (e.g., AMBER, CHARMM).

    • Perform energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD).

    • Examine the fluctuations of individual residues (e.g., Root Mean Square Fluctuation - RMSF).

    • Analyze the persistence of key interactions observed in the docking pose.

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the binding free energy of a ligand to a protein from MD simulation trajectories.

Experimental Protocol: MM/PBSA Calculation

  • Trajectory Extraction:

    • Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the production MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms:

      • Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions in the gas phase.

      • Solvation Free Energy (ΔG_solv): Comprises the polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model) and the non-polar solvation energy (often estimated from the solvent-accessible surface area).

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • The entropic contribution (-TΔS) is often computationally expensive and is sometimes omitted when comparing the relative binding affinities of similar ligands.

  • Data Analysis:

    • Average the calculated binding free energies over the extracted snapshots to obtain the final estimate.

Signaling Pathway Visualizations

To contextualize the potential impact of this compound's binding to its predicted targets, the following diagrams illustrate the relevant signaling pathways.

PKCε Signaling Pathway

pkce_pathway PKCε Signaling Pathway GPCR GPCR/RTK PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKCe PKCε DAG->PKCe Downstream Downstream Effectors (e.g., MAPK, NF-κB) PKCe->Downstream This compound This compound This compound->PKCe Activates & Down-modulates Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Simplified PKCε signaling pathway and the modulatory role of this compound.

NF-κB Signaling Pathway

nfkb_pathway NF-κB Signaling Pathway cluster_nucleus Stimuli Stimuli (e.g., Cytokines, Stress) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation This compound This compound This compound->NFkB Inhibits Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription

Caption: Overview of the NF-κB signaling pathway and inhibition by this compound.

Conclusion

The in silico methodologies detailed in this guide provide a robust framework for the identification and characterization of this compound's protein binding partners. By combining predictive target fishing with detailed molecular modeling techniques, researchers can gain significant insights into the molecular basis of this compound's therapeutic effects. The prioritized list of potential targets generated through this approach serves as a valuable roadmap for subsequent experimental validation, ultimately accelerating the translation of this promising natural product into a clinically relevant therapeutic agent. This guide underscores the integral role of computational chemistry in modern drug discovery, offering a powerful lens through which to explore the vast chemical space of natural products.

References

Zapotin ADMET (absorption, distribution, metabolism, excretion, toxicity) profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Zapotin (5,6,2′,6′-tetramethoxyflavone), a polymethoxyflavone found in the fruit of Casimiroa edulis, has garnered significant interest for its chemopreventive and anticancer properties.[1][2][3] Understanding its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for its potential development as a therapeutic agent. This guide provides a detailed overview of the known ADMET characteristics of this compound, complete with experimental methodologies and pathway visualizations to support further research and development.

Absorption

While specific quantitative data on the oral bioavailability, Cmax (maximum plasma concentration), and Tmax (time to reach Cmax) of this compound are not detailed in publicly available literature, in silico analyses suggest it possesses good absorption characteristics.[4][5] The primary method for evaluating the intestinal permeability of a compound like this compound is the Caco-2 permeability assay.

Experimental Protocol: Caco-2 Permeability Assay

This assay assesses a compound's ability to cross the intestinal epithelial barrier. Human colon adenocarcinoma (Caco-2) cells are cultured on semi-permeable supports, where they differentiate to form a monolayer that mimics the intestinal lining, complete with tight junctions and active transporters.[6][7]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[7]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified before the experiment by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required. The passive diffusion of a membrane-impermeable marker, such as Lucifer Yellow, is also assessed to confirm the integrity of the tight junctions.[6][7]

  • Transport Experiment (Apical to Basolateral - A to B):

    • The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) on both the apical (donor) and basolateral (receiver) sides, and the cells are allowed to equilibrate.

    • The buffer on the apical side is replaced with a dosing solution containing this compound at a defined concentration (e.g., 10 µM).[6]

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.[7]

  • Transport Experiment (Basolateral to Apical - B to A): To assess active efflux, the process is reversed. The dosing solution is added to the basolateral side, and samples are collected from the apical side.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[7]

    • The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[7]

Visualization: Caco-2 Permeability Workflow

G cluster_prep Preparation cluster_exp Experiment (A to B Transport) cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture integrity Verify monolayer integrity (TEER & Lucifer Yellow) culture->integrity add_drug Add this compound solution to Apical side integrity->add_drug incubate Incubate at 37°C add_drug->incubate sample Sample from Basolateral side at time points incubate->sample quantify Quantify this compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 intestinal permeability assay.

Distribution

Studies in rats have confirmed that after administration, this compound is distributed to various tissues. Qualitative detection has shown its presence in serum, liver, mammary gland, and perirenal fat.[1] However, specific quantitative tissue distribution data (e.g., tissue-to-plasma concentration ratios) are not currently available in the literature.

Metabolism

This compound is subject to extensive and rapid metabolism. In vitro studies using human liver microsomes (HLMs) have been crucial in elucidating its metabolic fate.

Metabolic Stability

The metabolic stability of a compound is a key indicator of its half-life and clearance in the body. This compound has been shown to have a very short half-life in HLMs, indicating rapid metabolism.

ParameterSpeciesSystemValueReference
Half-life (t½) HumanLiver Microsomes6 min[1]
Intrinsic Clearance (CLint) HumanLiver MicrosomesHigh (Calculated from t½)[1]
Metabolic Pathways

This compound undergoes extensive biotransformation through both Phase I and Phase II metabolic reactions. Studies have identified seven Phase I metabolites and five Phase II metabolites. The primary reactions are hydroxylation and O-demethylation, followed by conjugation (e.g., sulfation or glucuronidation).[1]

Experimental Protocol: Microsomal Metabolic Stability Assay

This in vitro assay is the gold standard for determining the rate of metabolism of a compound by liver enzymes, primarily Cytochrome P450s (CYPs).

Methodology:

  • Reagent Preparation:

    • A stock solution of this compound is prepared in an organic solvent like DMSO.

    • Human liver microsomes are thawed and diluted in a phosphate buffer (e.g., 100 mM, pH 7.4) to a specific protein concentration (e.g., 0.5 mg/mL).[8]

    • An NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared to ensure the continuous activity of CYP enzymes.[9]

  • Incubation:

    • This compound and the liver microsome solution are pre-incubated in a 96-well plate at 37°C for a short period (e.g., 10 minutes).[10]

    • The metabolic reaction is initiated by adding the NADPH-regenerating system.

    • Separate "no-cofactor" wells (without NADPH) are included as a negative control to account for non-enzymatic degradation.[9]

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[8]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates the microsomal proteins.[9]

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining this compound at each time point.

  • Data Analysis:

    • The natural logarithm of the percentage of this compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The half-life (t½) is calculated as 0.693 / k.

    • Intrinsic clearance (CLint) is calculated from the half-life and microsomal protein concentration.[8][10]

Visualization: Metabolic Stability Workflow

G cluster_prep Preparation cluster_exp Incubation cluster_analysis Analysis prep_drug Prepare this compound stock solution prep_microsomes Prepare Human Liver Microsomes (HLM) prep_nadph Prepare NADPH regenerating system pre_incubate Pre-incubate this compound + HLM at 37°C start_rxn Initiate reaction with NADPH system pre_incubate->start_rxn sample Sample at time points (0, 5, 15, 30, 60 min) start_rxn->sample stop_rxn Stop reaction with cold acetonitrile sample->stop_rxn centrifuge Centrifuge to precipitate protein stop_rxn->centrifuge analyze Analyze supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate G This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT This compound->AKT inhibits mTOR mTOR This compound->mTOR inhibits PI3K->AKT activates AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

References

Zapotin's Impact on Cellular Gene Expression: A Technical Guide to Transcriptomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zapotin, a polymethoxyflavone naturally found in the fruit of Casimiroa edulis, has garnered significant interest in the scientific community for its potential as a chemopreventive and anticancer agent.[1][2][3] Extensive research has demonstrated its ability to induce apoptosis, cell cycle arrest, and differentiation in various cancer cell lines.[1][4][5][6] These cellular outcomes are direct consequences of altered gene expression programs. While comprehensive, publicly available transcriptomic datasets on this compound-treated cells are currently limited, this technical guide synthesizes the existing literature to provide an in-depth overview of its known molecular mechanisms and outlines a robust framework for future transcriptomic analyses.

Known Molecular Mechanisms and Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways implicated in cancer progression. Understanding these pathways provides a foundation for interpreting potential transcriptomic changes.

PKCε Signaling Pathway

This compound has been shown to modulate the protein kinase C epsilon (PKCε) signaling pathway. In cancer cells with overexpressed constitutively active PKCε, this compound treatment leads to a downmodulation of PKCε levels.[7] This is significant as PKCε is known to promote cell migration, invasion, and metastasis. The inhibition of PKCε by this compound is associated with decreased migration and increased apoptosis in HeLa cells.[7] Furthermore, this compound's impact on PKCε-mediated signaling extends to the regulation of metabolic pathways, specifically glycolysis, and associated HIF-1ɑ and VEGF signaling in breast cancer cells.[8]

PKC_epsilon_Pathway This compound This compound PKCepsilon PKCε This compound->PKCepsilon inhibition HIF1a HIF-1ɑ PKCepsilon->HIF1a activation Glycolysis Glycolytic Pathways PKCepsilon->Glycolysis activation Migration_Invasion Migration & Invasion PKCepsilon->Migration_Invasion promotion Apoptosis Apoptosis PKCepsilon->Apoptosis inhibition VEGF VEGF HIF1a->VEGF activation

Caption: this compound's inhibitory effect on the PKCε signaling pathway.

p53-Mediated Pathway

In wild-type p53 positive human lung cancer cells (A549), this compound has been shown to induce significant growth inhibition and apoptosis.[9] Mechanistic studies revealed that this compound treatment leads to an increase in p53 and p21 protein expression.[9] Interestingly, this activation appears to occur at the protein level rather than at the transcriptional level, as no significant changes in p53 mRNA expression were observed.[9] This suggests that this compound may influence p53 stability or post-translational modifications.

p53_Pathway This compound This compound p53_protein p53 Protein (stabilization) This compound->p53_protein activation p21_protein p21 Protein p53_protein->p21_protein upregulation Apoptosis Apoptosis p53_protein->Apoptosis induction Cell_Cycle_Arrest Cell Cycle Arrest p21_protein->Cell_Cycle_Arrest induction

Caption: this compound's activation of the p53-mediated apoptotic pathway.

Autophagy and Apoptosis Crosstalk

This compound has been observed to modulate the interplay between autophagy and apoptosis. In HeLa cells with overexpressed PKCε, increasing concentrations of this compound inhibited the formation of autophagosomes and decreased the levels of microtubule-associated protein 1 light chain 3 (LC3).[7] This anti-autophagic effect was accompanied by a noticeable increase in the gene expression of a major negative regulator of autophagy and a decrease in the expression of pivotal autophagy genes.[7] These findings suggest that this compound's pro-apoptotic effects are, in part, mediated through the suppression of autophagy.[7]

Framework for Transcriptomic Analysis of this compound-Treated Cells

To comprehensively understand the global gene expression changes induced by this compound, a transcriptomic approach such as RNA sequencing (RNA-seq) is recommended. The following outlines a robust experimental workflow.

Transcriptomic_Workflow cluster_0 Cell Culture & Treatment cluster_1 RNA Extraction & QC cluster_2 Library Preparation & Sequencing cluster_3 Data Analysis Cell_Seeding Cell_Seeding Zapotin_Treatment Zapotin_Treatment Cell_Seeding->Zapotin_Treatment Control_Treatment Control_Treatment Cell_Seeding->Control_Treatment RNA_Extraction RNA_Extraction Zapotin_Treatment->RNA_Extraction Control_Treatment->RNA_Extraction RNA_QC RNA_QC RNA_Extraction->RNA_QC Library_Prep Library_Prep RNA_QC->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC_Alignment QC_Alignment Sequencing->QC_Alignment DEG_Analysis Differential Gene Expression Analysis QC_Alignment->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: A standard experimental workflow for transcriptomic analysis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments based on standard laboratory practices and the methodologies implied in the cited literature.

Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a relevant cancer cell line (e.g., HeLa, A549, HT-29) based on the research question.

  • Cell Seeding: Plate cells in appropriate culture vessels at a density that allows for logarithmic growth during the treatment period.

  • This compound Preparation: Dissolve this compound (5,6,2',6'-tetramethoxyflavone) in a suitable solvent, such as DMSO, to create a stock solution.[6]

  • Treatment: The day after seeding, treat the cells with the desired concentrations of this compound. Include a vehicle control (DMSO) group. The final concentration of DMSO should be consistent across all conditions and typically below 0.1%. Treatment duration can vary (e.g., 24, 48, 72 hours) depending on the experimental goals.

RNA Extraction and Quality Control
  • Cell Lysis and Homogenization: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol or a buffer from a commercial RNA extraction kit).

  • RNA Isolation: Isolate total RNA using a method such as phenol-chloroform extraction or a column-based kit.

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the RNA.

    • Concentration and Purity: Use a spectrophotometer (e.g., NanoDrop) to measure the absorbance at 260 nm and calculate the RNA concentration. The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.

    • Integrity: Analyze the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). The RNA Integrity Number (RIN) should be ≥ 8 for high-quality RNA suitable for RNA-seq.

RNA Sequencing (RNA-seq) Library Preparation and Sequencing
  • Poly(A) RNA Selection or Ribosomal RNA Depletion: For a focus on protein-coding genes, enrich for mRNA by selecting for the poly(A) tail. Alternatively, for a more comprehensive view of the transcriptome, deplete ribosomal RNA.

  • RNA Fragmentation and cDNA Synthesis: Fragment the enriched RNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

  • End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.

  • PCR Amplification: Amplify the adapter-ligated library via PCR to generate a sufficient quantity for sequencing.

  • Library Quality Control and Quantification: Assess the size distribution and concentration of the final library.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

Data Presentation: Anticipated Transcriptomic Insights

While a comprehensive transcriptomic dataset for this compound is not yet publicly available, based on its known mechanisms of action, we can anticipate the following changes in gene expression. This table provides a hypothetical summary of expected findings.

Biological Process Key Genes/Gene Sets Expected Regulation by this compound Supporting Evidence
Apoptosis CASP3, CASP8, CASP9, BAX, BAK1, BCL2, XIAPUpregulation of pro-apoptotic genes (e.g., BAX), downregulation of anti-apoptotic genes (e.g., BCL2)This compound induces apoptosis in various cancer cell lines.[1][4]
Cell Cycle CDKN1A (p21), CCND1, CCNE1, CDK2, CDK4Upregulation of cell cycle inhibitors (e.g., CDKN1A), downregulation of cyclins and CDKsThis compound causes G2/M phase arrest.[4]
Autophagy MAP1LC3B (LC3), SQSTM1 (p62), ATG5, ATG7, BECN1Downregulation of key autophagy-related genesThis compound inhibits autophagosome formation.[7]
PKCε Signaling PRKCE (PKCε), HIF1A, VEGFADownregulation of PRKCE and its downstream targetsThis compound downmodulates PKCε levels.[7][8]
NF-κB Signaling NFKB1, RELA, IKBKBDownregulation of NF-κB pathway componentsThis compound inhibits TPA-induced NF-κB activity.[1]

Conclusion

This compound is a promising natural compound with multifaceted anticancer properties. While current knowledge is derived from studies on specific pathways, a comprehensive transcriptomic analysis is a critical next step to fully elucidate its mechanism of action. The experimental framework and protocols outlined in this guide provide a robust starting point for researchers to investigate the global gene expression changes induced by this compound. Such studies will be invaluable for identifying novel therapeutic targets, understanding potential mechanisms of resistance, and ultimately advancing the development of this compound as a therapeutic agent.

References

Methodological & Application

Zapotin: From Plant to Potential Therapeutic – Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of Zapotin, a promising polymethoxyflavone, from its primary plant source, Casimiroa edulis. Detailed protocols for laboratory-scale extraction and purification are presented, along with insights into the analytical methods for its quantification and its known mechanisms of action involving key cellular signaling pathways.

Introduction

This compound (5,6,2′,6′-tetramethoxyflavone) is a naturally occurring flavonoid found in the leaves and seeds of the white sapote tree (Casimiroa edulis)[1]. This compound has garnered significant scientific interest due to its potential as a chemopreventive and therapeutic agent.[2][3] Studies have demonstrated its ability to induce cell differentiation, apoptosis, and cell cycle arrest in various cancer cell lines.[1][3] Notably, this compound has been shown to inhibit key signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and PKCε-HIF-1α-VEGF pathways.[4][5] These application notes are designed to serve as a practical guide for the extraction, purification, and analysis of this compound for research and drug development purposes.

Data Presentation

The following tables summarize the quantitative data available for the extraction and purification of this compound and related flavonoids from Casimiroa edulis.

Table 1: Extraction of this compound from Casimiroa edulis

Plant MaterialExtraction MethodSolvent SystemTemperature (°C)Duration (hours)Total Flavonoid Yield (mg/g of dry material)Reference
Seed KernelSoxhlet ExtractionMethanol607214.44 ± 0.32[6]
Fruit PeelSoxhlet ExtractionMethanol607210.79 ± 0.66[6]
LeavesMacerationMethanolRoom TemperatureNot SpecifiedNot Specified
Seeds, Trunk, and Root BarkNot SpecifiedEthanolNot SpecifiedNot SpecifiedNot Specified[7]

Table 2: Purification of this compound by Column Chromatography

Stationary PhaseMobile Phase (Eluent)Plant PartReference
Silica GelChloroformNot Specified[8]
Silica GelEthyl acetate-hexane (3:1)Not Specified[8]
AluminaBenzene: Diethyl ether (4:1 v/v)Seeds, Trunk, and Root Bark[7]
Silica GelChloroform: MethanolSeeds, Trunk, and Root Bark[7]
Silica GelEthyl acetate: Petroleum etherSeeds, Trunk, and Root Bark[7]

Table 3: Analytical and Preparative High-Performance Liquid Chromatography (HPLC) for Flavonoid Purification

Column TypeMobile PhaseDetectionApplicationReference
Reversed-phase C18Methanol-0.1% aqueous acetic acid (gradient)UV (276 nm)Analytical[9]
YMC C18 (250 mm × 10.0 mm, 5µm)Methanol-0.1% aqueous acetic acid (isocratic)UVPreparative[9]
XBridge Prep C18 (250 mm x 10 mm, 5 µm)Methanol-0.2% formic acid (isocratic)UV (254 nm)Preparative[10]
XBridge C18 (19 x 100 mm)Acetonitrile/Water with 0.1% Formic Acid (isocratic)UVPreparative[11]

Experimental Protocols

Protocol 1: Extraction of this compound from Casimiroa edulis Seed Kernels

This protocol is based on the Soxhlet extraction method, which is suitable for the exhaustive extraction of flavonoids from solid plant material.

Materials and Equipment:

  • Dried Casimiroa edulis seed kernels

  • Methanol (analytical grade)

  • Soxhlet extractor apparatus

  • Heating mantle

  • Rotary evaporator

  • Grinder or mill

  • Filter paper

Procedure:

  • Preparation of Plant Material:

    • Thoroughly dry the Casimiroa edulis seed kernels to a constant weight.

    • Grind the dried kernels into a fine powder to increase the surface area for extraction.

  • Soxhlet Extraction:

    • Accurately weigh approximately 100 g of the powdered seed kernel and place it in a porous thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the distillation flask with a sufficient volume of methanol to ensure continuous cycling.

    • Assemble the Soxhlet apparatus and connect it to a condenser and heating mantle.

    • Heat the methanol to its boiling point (approximately 60°C) to initiate the extraction cycle.[6]

    • Continue the extraction for 72 hours to ensure complete extraction of the flavonoids.[6]

  • Solvent Evaporation:

    • After 72 hours, turn off the heating mantle and allow the apparatus to cool.

    • Carefully dismantle the apparatus and collect the methanol extract from the distillation flask.

    • Concentrate the extract using a rotary evaporator under reduced pressure to remove the methanol.

    • The resulting crude extract will be a concentrated, viscous liquid or a semi-solid residue.

  • Drying and Storage:

    • Dry the crude extract completely under a vacuum to remove any residual solvent.

    • Store the dried crude extract in an airtight container at -20°C for further purification.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general procedure for the purification of this compound from the crude extract using silica gel column chromatography. The choice of the mobile phase may require optimization based on the specific composition of the crude extract.

Materials and Equipment:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents: n-hexane, ethyl acetate, chloroform, methanol (analytical grade)

  • Beakers, flasks, and collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles.

    • Allow the silica gel to settle and pack uniformly, with a layer of sand on top to protect the silica bed.

    • Equilibrate the packed column by running n-hexane through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of n-hexane and ethyl acetate).

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent such as n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like ethyl acetate or chloroform. A stepwise gradient can be used (e.g., 100% n-hexane, 9:1 n-hexane:ethyl acetate, 8:2, and so on).

    • Collect the eluate in fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the separation by spotting each fraction on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under a UV lamp. This compound and other flavonoids will appear as distinct spots.

  • Isolation of Pure this compound:

    • Combine the fractions that contain the pure this compound, as identified by TLC.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

    • The purity of the isolated this compound should be confirmed by analytical HPLC.

Protocol 3: Preparative HPLC Purification of this compound

This protocol outlines a general method for the final purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). The specific parameters will need to be optimized based on the available instrumentation and the purity of the pre-purified sample.

Materials and Equipment:

  • Partially purified this compound sample

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative reversed-phase C18 column (e.g., 250 mm x 10.0 mm, 5 µm)

  • HPLC-grade solvents: methanol and water with 0.1% acetic acid or formic acid

  • Vials for sample injection and fraction collection

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified this compound sample in the initial mobile phase at a known concentration (e.g., 30 mg/mL).[9]

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Development (Analytical Scale):

    • Develop an isocratic or gradient elution method on an analytical scale HPLC system to achieve good separation of this compound from any remaining impurities. A common mobile phase for flavonoids is a mixture of methanol and acidified water.[9]

  • Scale-up to Preparative HPLC:

    • Transfer the optimized analytical method to the preparative HPLC system. Adjust the flow rate and injection volume according to the dimensions of the preparative column.

    • Set the column temperature, for example, to 30°C.[9]

  • Purification:

    • Inject the filtered sample solution onto the preparative column.

    • Run the HPLC method and monitor the chromatogram at a suitable wavelength for this compound (e.g., 276 nm).[9]

    • Collect the fraction corresponding to the this compound peak using the fraction collector.

  • Post-Purification Analysis:

    • Analyze the collected fraction using analytical HPLC to confirm its purity.

    • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified this compound.

Mandatory Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for this compound Extraction and Purification plant_material Casimiroa edulis Plant Material (Seeds/Leaves) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Soxhlet Extraction (Methanol, 60°C, 72h) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection_cc Fraction Collection column_chromatography->fraction_collection_cc tlc_analysis TLC Analysis fraction_collection_cc->tlc_analysis pooling_cc Pooling of Pure Fractions tlc_analysis->pooling_cc partially_purified Partially Purified this compound pooling_cc->partially_purified prep_hplc Preparative HPLC (C18 Column) partially_purified->prep_hplc fraction_collection_hplc Fraction Collection prep_hplc->fraction_collection_hplc purity_analysis Purity Analysis (Analytical HPLC) fraction_collection_hplc->purity_analysis pure_this compound Pure this compound (>98%) purity_analysis->pure_this compound

Caption: Workflow for this compound extraction and purification.

Signaling Pathways

G Figure 2. This compound's Inhibition of the PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTOR Inhibits This compound->Apoptosis Induces G Figure 3. This compound's Downregulation of the PKCε-HIF-1α-VEGF Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKCe PKCε HIF1a_protein HIF-1α Protein PKCe->HIF1a_protein Stabilizes HIF1a_nuc HIF-1α HIF1a_protein->HIF1a_nuc Translocates to VEGF_gene VEGF Gene HIF1a_nuc->VEGF_gene Activates Transcription VEGF_protein VEGF Protein VEGF_gene->VEGF_protein Leads to Angiogenesis Angiogenesis VEGF_protein->Angiogenesis Promotes This compound This compound This compound->PKCe Inhibits

References

High-Yield Synthesis of Zapotin for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zapotin (5,6,2',6'-tetramethoxyflavone) is a naturally occurring flavone found in the fruit of the white sapote (Casimiroa edulis).[1][2][3] It has garnered significant interest within the scientific community due to its potential as a cancer chemopreventive agent.[1][4][5] Preclinical studies have demonstrated its ability to induce apoptosis and cell differentiation in various cancer cell lines.[1][4] this compound's mechanism of action is linked to the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR and PKCε pathways, which are often dysregulated in cancer.[6][7] To facilitate further research into its therapeutic potential, a reliable and high-yield synthesis method is crucial for obtaining sufficient quantities of pure this compound for laboratory use.

This document provides a detailed protocol for a high-yield synthesis of this compound, adapted from the method developed by Maiti et al. (2007), which avoids the inefficient Baker-Venkataraman rearrangement.[1][5] This method offers a significant improvement in overall yield, making it suitable for multigram-scale synthesis in a laboratory setting.

Data Presentation

Physicochemical and Spectroscopic Data of Synthesized this compound
ParameterValueReference
Molecular Formula C₁₉H₁₈O₆[8]
Molecular Weight 342.34 g/mol [8]
Appearance Pale yellow solid-
Melting Point 150-151 °C[8]
Overall Yield 44%[5]
¹H NMR (300 MHz, CDCl₃) δ (ppm) 7.35 (t, J = 8.7 Hz, 1H), 7.25 (d, J = 9.3 Hz, 1H), 7.16 (d, J = 9.3 Hz, 1H), 6.59 (d, J = 8.4 Hz, 2H), 6.26 (s, 1H), 3.94 (s, 3H), 3.88 (s, 3H), 3.75 (s, 6H)[8]
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 177.9, 158.7, 158.2, 152.2, 149.3, 147.4, 131.8, 119.0, 118.5, 114.9, 113.5, 110.9, 103.6, 61.5, 56.8, 55.7[8]
IR (neat) ν (cm⁻¹) 2939, 2840, 1650, 1592, 1475, 1417, 1357, 1281, 1255, 1111[8]
EIMS (m/z, relative intensity) 342 (M⁺, 50), 327 (100), 311 (7), 283 (5), 253 (8), 237 (3), 197 (3), 182 (5), 165 (37), 137 (83), 109 (26), 91 (18), 69 (19), 53 (14)[8]
HRMS (m/z) calcd for (C₁₉H₁₈O₆) 342.1103, found 342.1107[8]

Experimental Protocols

This synthesis is a two-step process starting from commercially available reagents.

Step 1: Synthesis of the β-Diketone Intermediate via Regioselective C-Acylation

This step involves the formation of a dilithium dianion of 2-hydroxy-6-methoxyacetophenone, which then undergoes a regioselective C-acylation with 2,6-dimethoxybenzoyl chloride to yield the β-diketone intermediate.

Materials:

  • 2-Hydroxy-6-methoxyacetophenone

  • Lithium hexamethyldisilazide (LiHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • 2,6-Dimethoxybenzoyl chloride

  • Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxy-6-methoxyacetophenone in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LiHMDS in THF to the cooled solution via the dropping funnel. Stir the mixture at this temperature for 1 hour to ensure the complete formation of the dilithium dianion.

  • In a separate flask, dissolve 2,6-dimethoxybenzoyl chloride in anhydrous THF.

  • Add the 2,6-dimethoxybenzoyl chloride solution dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then let it warm to room temperature and stir overnight.

  • Quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with chloroform (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude β-diketone intermediate.

Step 2: Cyclization to this compound

The crude β-diketone intermediate is cyclized under acidic conditions to form this compound.

Materials:

  • Crude β-diketone intermediate from Step 1

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

  • Silica gel for column chromatography

  • Eluent: Hexane-Ethyl Acetate (1:3 v/v)

Procedure:

  • Dissolve the crude β-diketone intermediate in glacial acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture at 100 °C for 2 hours.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product in a desiccator.

  • Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate (1:3 v/v) eluent system to afford pure this compound as a pale yellow solid.[8]

Visualizations

Synthesis Workflow

G cluster_0 Step 1: β-Diketone Synthesis cluster_1 Step 2: Cyclization cluster_2 Purification A 2-Hydroxy-6-methoxyacetophenone C LiHMDS, THF, -78°C to rt A->C B 2,6-Dimethoxybenzoyl chloride B->C D β-Diketone Intermediate C->D C-Acylation E H₂SO₄, Acetic Acid, 100°C D->E F Crude this compound E->F Cyclization G Silica Gel Chromatography (Hexane:EtOAc 1:3) F->G H Pure this compound G->H

Caption: High-yield two-step synthesis of this compound.

This compound's Interaction with the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR This compound This compound PI3K PI3K This compound->PI3K Inhibits GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation PKC_epsilon This compound This compound PKCepsilon PKCε This compound->PKCepsilon Activates & Down-modulates Downstream Downstream Effectors (e.g., Bcl-2, c-Jun, c-Fos) PKCepsilon->Downstream CellEffects Decreased Migration, Increased Apoptosis Downstream->CellEffects

References

Protocol for Zapotin Treatment in Cell Culture: Application Notes

References

Zapotin Dosage Determination for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the appropriate dosage of Zapotin for in vivo studies, with a focus on its application in cancer chemoprevention models. Detailed protocols for two widely used murine cancer models are provided, along with insights into this compound's mechanism of action.

Quantitative Data Summary

The following table summarizes the reported effective dosages of this compound in various in vivo models. This information serves as a starting point for dose-range finding studies.

Animal Model Application Route of Administration Dosage Vehicle Reference
CF-1 MiceColon Carcinogenesis (AOM-induced)Intragastric5 and 10 mg/kg body weight/dayNot explicitly stated in the primary source, but likely a suspension in an aqueous vehicle such as carboxymethylcellulose or an oil-based vehicle.[1]
MiceSkin Tumorigenesis (DMBA/TPA-induced)TopicalNot explicitly stated in the primary source, but a common vehicle for topical flavonoid application is a mixture of acetone and DMSO.A mixture of acetone and Dimethyl Sulfoxide (DMSO) is a common vehicle for topical application of flavonoids in mice.[2][3][2][3]
RatsToxicity AssessmentIntragastric40 mg/kg body weight/dayNot explicitly stated.
MiceAntidepressant-like Activity (Forced Swim Test)Intragastric60-120 mg/kg (extracts containing this compound)Not explicitly stated.

Note on Vehicle Selection: this compound is soluble in DMSO, methanol, acetonitrile, and ethyl acetate. For intragastric administration of flavonoids, common vehicles include corn oil, olive oil, or aqueous suspensions containing suspending agents like carboxymethylcellulose. For topical administration, a mixture of acetone and DMSO is frequently used to enhance skin penetration.[2][3] It is crucial to perform vehicle-controlled studies to ensure that the vehicle itself does not influence the experimental outcome.

Experimental Protocols

Azoxymethane (AOM)-Induced Colon Carcinogenesis in Mice

This protocol is designed to assess the chemopreventive efficacy of this compound against the formation of aberrant crypt foci (ACF), a precursor to colon cancer.

Materials:

  • Azoxymethane (AOM)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose in sterile water)

  • 5-week-old male CF-1 mice

  • Standard laboratory animal diet and water

  • Gavage needles

  • Syringes and needles for subcutaneous injection

  • Anesthetic (e.g., isoflurane)

  • Methylene blue solution (0.2%)

  • Microscope

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the start of the experiment.

  • AOM Induction: Administer two weekly subcutaneous injections of AOM at a dose of 10 mg/kg body weight.

  • This compound Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Beginning one week before the first AOM injection and continuing for the duration of the study, administer this compound (5 or 10 mg/kg body weight) or vehicle alone (for the control group) daily via intragastric gavage.

  • Termination of Experiment: Euthanize the mice by CO2 asphyxiation followed by cervical dislocation at a predetermined time point (e.g., 4-6 weeks after the last AOM injection).

  • Colon Collection and ACF Analysis:

    • Carefully dissect the entire colon and rinse with phosphate-buffered saline (PBS).

    • Lay the colon flat on a piece of filter paper and fix in 10% neutral buffered formalin.

    • Stain the colon with 0.2% methylene blue solution for 5-10 minutes.

    • Visualize and count the aberrant crypt foci under a light microscope at 40x magnification. ACF are identified by their larger size, thicker epithelial lining, and elliptical or slit-like luminal openings compared to normal crypts.

AOM_Protocol cluster_prep Preparation Phase cluster_induction Induction & Treatment Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Zapotin_Admin_Start Start Daily this compound/Vehicle (Intragastric Gavage) Acclimatization->Zapotin_Admin_Start Zapotin_Prep This compound/Vehicle Preparation Zapotin_Prep->Zapotin_Admin_Start AOM_Injection1 1st AOM Injection (10 mg/kg, s.c.) Zapotin_Admin_Start->AOM_Injection1 AOM_Injection2 2nd AOM Injection (10 mg/kg, s.c.) AOM_Injection1->AOM_Injection2 1 week Zapotin_Admin_Continue Continue Daily this compound/Vehicle AOM_Injection2->Zapotin_Admin_Continue Euthanasia Euthanasia (4-6 weeks post-AOM) Zapotin_Admin_Continue->Euthanasia Colon_Dissection Colon Dissection & Fixation Euthanasia->Colon_Dissection Staining Methylene Blue Staining Colon_Dissection->Staining ACF_Quantification ACF Quantification (Microscopy) Staining->ACF_Quantification

Caption: Workflow for DMBA/TPA-induced skin tumorigenesis.

Signaling Pathway

This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways. One of the prominent mechanisms involves its interaction with Protein Kinase C epsilon (PKCε), a protein known to be involved in cell survival, proliferation, and migration.

This compound's Effect on the PKCε Signaling Pathway:

This compound has been observed to selectively activate and subsequently lead to the down-modulation of PKCε. This dual action is significant because prolonged activation of PKCε is often associated with a pro-tumorigenic state. The initial activation by this compound may trigger a negative feedback loop, leading to the degradation of PKCε. The down-modulation of PKCε by this compound has been linked to a decrease in the levels of the anti-apoptotic protein Bcl-2 and the transcription factors c-Jun and c-Fos, which are involved in cell proliferation and survival. This ultimately leads to an increase in apoptosis (programmed cell death) in cancer cells. Furthermore, this compound has been shown to inhibit the activity of NF-κB, a key transcription factor that regulates inflammatory responses and cell survival.

Zapotin_Signaling cluster_PKC PKCε Pathway cluster_NFkB NF-κB Pathway This compound This compound PKCe PKCε This compound->PKCe Activates then Down-modulates NFkB NF-κB This compound->NFkB Inhibits Bcl2 Bcl-2 PKCe->Bcl2 cJun_cFos c-Jun / c-Fos PKCe->cJun_cFos Cell_Survival Cell Survival PKCe->Cell_Survival Apoptosis Apoptosis Bcl2->Apoptosis cJun_cFos->Cell_Survival Inflammation Inflammation NFkB->Inflammation NFkB->Cell_Survival

Caption: this compound's proposed mechanism of action.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Zapotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zapotin, a polymethoxyflavone primarily found in the fruit of Casimiroa edulis, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer and vasorelaxant activities. As research into this compound progresses, the need for a reliable and accurate analytical method for its quantification is paramount. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound in various sample matrices. The described method is based on reverse-phase chromatography with UV detection, a widely accessible and robust technique in analytical laboratories.

Chemical Structure of this compound

This compound (5,6,2′,6′-tetramethoxyflavone) is a flavonoid characterized by the presence of four methoxy groups attached to its basic flavone structure.

Molecular Formula: C₁₉H₁₈O₆ Molecular Weight: 342.34 g/mol CAS Number: 14813-19-5[1]

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the quantification of this compound using HPLC.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Data Acquisition and Processing Software: To control the HPLC system and for data analysis.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Glassware: For the preparation of standards and sample solutions.

  • Syringe Filters: 0.45 µm pore size, for filtering sample and standard solutions before injection.

  • This compound Reference Standard: Of known purity (e.g., >98%).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Additives: Formic acid or acetic acid (analytical grade).

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These are based on typical methods used for the analysis of polymethoxyflavones.

ParameterRecommended Condition
Stationary Phase C18 Reverse-Phase Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (containing 0.1% Formic Acid)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 340 nm
Injection Volume 10 µL

Note: The mobile phase composition may require optimization depending on the specific C18 column used and the sample matrix. A gradient elution may be beneficial for complex samples to improve the resolution of this compound from other components.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for the extraction of this compound from a plant matrix (e.g., dried fruit peel). The specific steps may need to be optimized based on the sample type.

  • Sample Pulverization: Grind the dried plant material into a fine powder.

  • Extraction: Accurately weigh approximately 1 g of the powdered sample and place it in a suitable extraction vessel. Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to separate the solid residue.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Quantitative Data Summary

The following tables summarize the expected quantitative performance of this HPLC method for this compound.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 100y = mx + c≥ 0.999

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound0.20.6

Table 3: Precision

AnalyteIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound< 2.0< 2.0

Table 4: Accuracy (Recovery)

AnalyteSpiked Concentration LevelMean Recovery (%)
This compoundLow, Medium, High98.0 - 102.0

Experimental Workflow and Signaling Pathway Diagrams

To provide a clear visual representation of the processes, the following diagrams have been generated using Graphviz (DOT language).

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Plant Material grind Grind to Fine Powder sample->grind extract Ultrasonic Extraction (Methanol) grind->extract centrifuge Centrifuge extract->centrifuge filter_sample Filter (0.45 µm) centrifuge->filter_sample injection Inject Sample/Standard filter_sample->injection standard This compound Reference Standard stock Prepare Stock Solution (1000 µg/mL) standard->stock working Prepare Working Standards (1-100 µg/mL) stock->working working->injection calibration Construct Calibration Curve working->calibration hplc HPLC System (C18 Column, UV Detector) separation Chromatographic Separation injection->separation detection UV Detection (254 nm, 340 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify this compound chromatogram->quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound using HPLC.

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for the quantification of this compound. The use of a C18 reverse-phase column with a mobile phase of acetonitrile and acidified water, coupled with UV detection, allows for sensitive and specific analysis. Proper method validation in accordance with ICH guidelines is crucial to ensure the accuracy and precision of the results. This method is well-suited for researchers, scientists, and drug development professionals working with this compound in various contexts, from natural product analysis to quality control in pharmaceutical development.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Zapotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the structural elucidation and analysis of Zapotin (5,6,2′,6′-tetramethoxyflavone) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This compound, a polymethoxyflavone found in plants such as Casimiroa edulis, is of significant interest due to its potential as a chemopreventive and anticancer agent. Accurate analytical characterization is crucial for its development as a therapeutic agent.

Spectroscopic and Spectrometric Data

The structural confirmation of this compound relies on the combined interpretation of NMR and MS data. The following tables summarize the key quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Spectra are typically acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃)

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J in Hz)Number of ProtonsAssignment
7.35t8.71HH-4'
7.25d9.31HH-5'
7.16d9.31HH-3'
6.59d8.42HH-7, H-8
6.26s-1HH-3
3.94s-3HOCH₃
3.88s-3HOCH₃
3.75s-6H2 x OCH₃

Data sourced from reference[1].

Table 2: ¹³C NMR Spectroscopic Data for this compound

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Table 3: High-Resolution Mass Spectrometry and Tandem MS (MS/MS) Data for this compound

IonCalculated m/zObserved m/zDescription
[M+H]⁺343.1180Typically within 5 ppmProtonated molecular ion of this compound (C₁₉H₁₉O₆⁺)
[M+H-CH₃]⁺328.0941-Loss of a methyl radical from a methoxy group
[M+H-CO]⁺315.1227-Loss of carbon monoxide from the pyrone ring
[M+H-CH₃-CO]⁺300.0992-Sequential loss of a methyl radical and carbon monoxide

Note: Observed m/z values and the presence of specific fragments should be experimentally determined. The fragmentation of flavonoids is complex and can involve various neutral losses and ring cleavage events.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

Protocol 1: NMR Spectroscopic Analysis

This protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters: Spectral width of ~12 ppm, acquisition time of ~3-4 seconds, relaxation delay of 2-5 seconds.

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Acquisition Parameters: Spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift to the CDCl₃ solvent signal at 77.16 ppm.

  • 2D NMR (for full assignment):

    • Acquire standard COSY, HSQC, and HMBC spectra to establish ¹H-¹H connectivities and one-bond and long-range ¹H-¹³C correlations, respectively.

Protocol 2: HPLC-Mass Spectrometry Analysis

This protocol describes the analysis of this compound using High-Performance Liquid Chromatography coupled to a mass spectrometer.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile (e.g., 1 mg/mL).

  • Dilute the stock solution with the initial mobile phase to create working solutions for analysis (e.g., 1-10 µg/mL).

2. HPLC-MS/MS Instrumental Conditions:

  • HPLC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient starting from a lower percentage of B, increasing to a high percentage to elute this compound, followed by a re-equilibration step. (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole instrument.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to detect the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion of this compound (m/z ~343.1) as the precursor ion. Apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions. Acquire the product ion spectrum to confirm the structure.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive analysis of this compound.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing cluster_conclusion Structural Elucidation This compound This compound Sample (Purified) Dissolve Dissolve in Deuterated Solvent (NMR) or Mobile Phase (MS) This compound->Dissolve NMR NMR Spectrometer Dissolve->NMR NMR Analysis MS HPLC-MS System Dissolve->MS MS Analysis NMR_Data Acquire 1D (¹H, ¹³C) & 2D (COSY, HSQC) Spectra NMR->NMR_Data MS_Data Acquire Full Scan (MS1) & Product Ion Scan (MS/MS) MS->MS_Data Process_NMR Process & Assign Spectra NMR_Data->Process_NMR Process_MS Analyze Mass & Fragmentation MS_Data->Process_MS Structure Confirm this compound Structure & Assess Purity Process_NMR->Structure Process_MS->Structure

General workflow for NMR and MS analysis of this compound.
Signaling Pathway

This compound has been shown to exert its anticancer effects by targeting key cellular signaling pathways. One such pathway is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer, promoting cell proliferation and survival.

G This compound This compound PI3K PI3K This compound->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

References

Zapotin as a Cancer Chemopreventive Agent: Application Notes and Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Zapotin, a polymethoxyflavone found in the fruit of Casimiroa edulis, as a cancer chemopreventive agent in established mouse models of skin and colon cancer. Detailed protocols for in vivo studies and an exploration of the molecular signaling pathways implicated in this compound's anticancer effects are presented to guide researchers in the evaluation of this promising natural compound.

Overview of this compound's Chemopreventive Activity

This compound has demonstrated significant efficacy in preclinical studies, primarily by inducing cell cycle arrest, promoting apoptosis, and modulating key signaling pathways involved in carcinogenesis.[1][2][3][4] In vivo studies have focused on two widely used models: the 7,12-dimethylbenz[a]anthracene (DMBA)/12-O-tetradecanoylphorbol-13-acetate (TPA)-induced two-stage skin carcinogenesis model and the azoxymethane (AOM)-induced aberrant crypt foci (ACF) model for colon cancer.[1][5]

Data Presentation: Efficacy of this compound in Mouse Models

The chemopreventive effects of this compound have been quantified in terms of tumor incidence, tumor multiplicity, and the formation of preneoplastic lesions. The following tables summarize the key quantitative data from studies in mouse models.

Table 1: Effect of Topical this compound on DMBA/TPA-Induced Skin Tumorigenesis in CD-1 Mice
Treatment ProtocolThis compound Dose (µmol)Tumor Incidence (%)Average Tumors per Mouse (at 15 weeks)
Anti-initiation Control (Acetone)10016.75 ± 6.70
19510.80 ± 6.20
59511.10 ± 6.03
10856.90 ± 4.87
Anti-promotion Control (Acetone)10016.75 ± 6.70
1906.95 ± 5.37
5805.85 ± 3.96
10806.15 ± 6.29
Combined Control (Acetone)10016.75 ± 6.70
11009.20 ± 4.44
51009.10 ± 6.16
101008.15 ± 5.71
Statistically significant difference from the control group (p < 0.05). Data extracted from Cuendet et al., 2008.[1][4]
Table 2: Effect of Intragastric this compound on AOM-Induced Aberrant Crypt Foci (ACF) in CF-1 Mice
Treatment GroupThis compound Dose (mg/kg BW)Mean Number of ACF per Colon
Control (Vehicle)014.0 ± 2.3
This compound56.2 ± 1.7
This compound104.6 ± 1.4
*Statistically significant difference from the control group (p < 0.01). Data extracted from Murillo et al., 2007.[5]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the literature.

Two-Stage Mouse Skin Carcinogenesis Protocol (DMBA/TPA)

This model evaluates the anti-initiation and anti-promotion activity of this compound.[1][4]

Materials:

  • Female CD-1 mice (4 weeks old)[1]

  • 7,12-dimethylbenz[a]anthracene (DMBA)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • This compound

  • Acetone (vehicle)

  • Electric clippers

Procedure:

  • Acclimation: Acclimate mice for one week under standard housing conditions (21±1°C, 40% relative humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[1]

  • Hair Removal: One week prior to initiation, shave the dorsal skin of the mice using electric clippers.

  • Experimental Groups: Divide mice into control and treatment groups.

  • Treatment Protocols:

    • Anti-initiation Protocol:

      • One week before DMBA initiation, begin topical application of this compound (1, 5, or 10 µmol in 200 µL acetone) or vehicle (200 µL acetone) to the shaved dorsal skin.

      • Continue this compound/vehicle treatment daily for two weeks.

      • Initiate tumorigenesis with a single topical application of DMBA (100 nmol in 200 µL acetone).

      • One week after initiation, begin promotion by applying TPA (5 nmol in 200 µL acetone) topically twice a week for the duration of the study (15 weeks).

    • Anti-promotion Protocol:

      • Initiate tumorigenesis with a single topical application of DMBA (100 nmol in 200 µL acetone).

      • One week after initiation, begin topical application of this compound (1, 5, or 10 µmol in 200 µL acetone) or vehicle (200 µL acetone) 30 minutes prior to each TPA application.

      • Apply TPA (5 nmol in 200 µL acetone) topically twice a week for the duration of the study (15 weeks).

    • Combined Anti-initiation/Anti-promotion Protocol:

      • Follow the anti-initiation protocol for this compound/vehicle application.

      • Continue this compound/vehicle application 30 minutes prior to each TPA application throughout the promotion phase.

  • Data Collection: Monitor mice weekly for tumor development. Record the number of tumors per mouse and the percentage of tumor-bearing mice. The study duration is typically 15 weeks.[1]

Azoxymethane (AOM)-Induced Aberrant Crypt Foci (ACF) Protocol

This model assesses the ability of this compound to inhibit the formation of preneoplastic lesions in the colon.[5]

Materials:

  • Female CF-1 mice (5 weeks old)[5]

  • Azoxymethane (AOM)

  • This compound

  • Vehicle for intragastric administration

  • Methylene blue solution

Procedure:

  • Acclimation: Acclimate mice for one week under standard housing conditions with ad libitum access to food and water.

  • Experimental Groups: Divide mice into control and treatment groups.

  • Treatment:

    • Administer this compound (5 or 10 mg/kg body weight) or vehicle intragastrically seven days a week.[5]

    • Induce ACF by giving subcutaneous injections of AOM (10 mg/kg body weight) once a week for two weeks.[5]

  • Tissue Collection and Analysis:

    • At the end of the study (typically 4-6 weeks after the last AOM injection), euthanize the mice.

    • Excise the colons, flush with saline, and fix flat between filter papers in 10% neutral buffered formalin.

    • Stain the colons with 0.2% methylene blue solution.

    • Count the number of aberrant crypt foci (ACF) per colon under a light microscope. ACF are identified by their larger size, thicker epithelial lining, and elongated shape compared to normal crypts.

Signaling Pathways and Molecular Mechanisms

This compound exerts its chemopreventive effects through the modulation of several key signaling pathways implicated in cancer development.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and growth. Its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit this pathway by reducing the phosphorylation of key components, including AKT and mTOR.[3][6] This leads to a decrease in downstream signaling that promotes cell growth and survival.

PI3K_AKT_mTOR_Pathway cluster_membrane This compound This compound PI3K PI3K This compound->PI3K Inhibits phosphorylation AKT AKT This compound->AKT Inhibits phosphorylation mTORC1 mTORC1 This compound->mTORC1 Inhibits phosphorylation GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP3->AKT p AKT->mTORC1 p Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Targeting the PKCε Signaling Pathway

Protein Kinase C epsilon (PKCε) is an oncogenic protein that promotes cell migration, invasion, and survival.[6][7] In silico studies suggest that this compound directly interacts with PKCε, leading to its downregulation.[7] This, in turn, inhibits downstream effectors such as HIF-1α and VEGF, which are crucial for angiogenesis and tumor progression.[6][7]

PKC_epsilon_Pathway This compound This compound PKCe PKCε This compound->PKCe Inhibits HIF1a HIF-1α PKCe->HIF1a Migration Cell Migration & Invasion PKCe->Migration VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Apoptosis_CellCycle_Workflow This compound This compound CancerCell Cancer Cell This compound->CancerCell G2M_Arrest G2/M Phase Cell Cycle Arrest CancerCell->G2M_Arrest Caspase_Activation Caspase Activation CancerCell->Caspase_Activation Proliferation_Inhibition Inhibition of Proliferation G2M_Arrest->Proliferation_Inhibition Apoptosis Apoptosis Caspase_Activation->Apoptosis Apoptosis->Proliferation_Inhibition Experimental_Workflow start Start acclimation Animal Acclimation start->acclimation grouping Randomization & Grouping acclimation->grouping treatment This compound/Vehicle Administration grouping->treatment carcinogen Carcinogen Induction (DMBA or AOM) treatment->carcinogen monitoring Tumor/ACF Monitoring carcinogen->monitoring data_collection Data Collection & Analysis monitoring->data_collection end End data_collection->end

References

Application of Zapotin in Apoptosis Induction Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zapotin, a polymethoxyflavone found in the fruit of Casimiroa edulis, has garnered significant interest in oncological research due to its demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the apoptosis-inducing potential of this compound. The information compiled herein is intended to guide the design and execution of key apoptosis assays and to provide a deeper understanding of the molecular pathways implicated in this compound's mechanism of action.

Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cell viability and apoptosis induction.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)Assay
HeLa (Wild-Type)Cervical Cancer17.9 ± 1.672MTT
HeLa (PKCε Overexpressing)Cervical Cancer7.6 ± 1.372MTT
A549 (p53 wild-type)Non-small cell lung cancer~172MTT/Cell Count

Data compiled from multiple sources.[4][5]

Table 2: this compound-Induced Apoptosis in Cancer Cell Lines

Cell LineThis compound Concentration (µM)Treatment Time (h)% of Apoptotic CellsAssay
A549172Significant increaseTUNEL
Dox-induced HeLaPKCεA/E3.5 - 1524Significant increaseNot Specified

Data compiled from multiple sources.[4][5]

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

Cell LineThis compound Concentration (µM)Treatment Time (h)ProteinChange in Expression
A549Not SpecifiedNot Specifiedp53Increased
A549Not SpecifiedNot Specifiedp21Increased
Dox-induced HeLaPKCεA/ENot Specified24Bcl-2Decreased
Dox-induced HeLaPKCεA/ENot Specified24c-JunDecreased
Dox-induced HeLaPKCεA/ENot Specified24c-FosDecreased
MCF-7 & MDA-MB-231Increasing Dosage24Cleaved PARPIncreased
MCF-7 & MDA-MB-231Increasing Dosage24PKCεDecreased
MCF-7 & MDA-MB-231Increasing Dosage24P-AKTDecreased

Data compiled from multiple sources.[4][5][6]

Signaling Pathways Modulated by this compound

This compound has been shown to induce apoptosis by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and the putative points of intervention by this compound.

Zapotin_mTOR_PI3K_AKT_Pathway cluster_downstream This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

This compound's inhibition of the PI3K/AKT/mTOR pathway.

Zapotin_p53_Pathway cluster_downstream This compound This compound p53 p53 This compound->p53 Activates p21 p21 p53->p21 Induces Bax Bax p53->Bax Induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

This compound's activation of the p53 apoptotic pathway.

Zapotin_PKC_Pathway cluster_downstream This compound This compound PKCe PKCε This compound->PKCe Down-modulates Downstream Downstream Effectors (e.g., c-Jun, c-Fos) PKCe->Downstream Activates Apoptosis Apoptosis PKCe->Apoptosis Inhibits Migration Cell Migration Downstream->Migration Promotes

This compound's modulation of the PKCε signaling pathway.

Experimental Protocols

The following are detailed protocols for key assays used to evaluate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8][9][10]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Treat with this compound (various concentrations) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G

Workflow for the MTT Cell Viability Assay.

Apoptosis Quantification by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., as determined by the MTT assay) for the desired time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

AnnexinV_Workflow A Cell Treatment with this compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate (15 min) E->F G Analyze by Flow Cytometry F->G

Workflow for Annexin V/PI Apoptosis Assay.

Morphological Analysis of Apoptosis by DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[15][16][17][18][19]

Materials:

  • This compound stock solution

  • Cells cultured on coverslips or in chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI staining solution (1 µg/mL in PBS)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips or in chamber slides and treat with this compound as described previously.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with DAPI staining solution for 5 minutes at room temperature in the dark.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify changes in the expression of specific proteins involved in the apoptotic cascade.[20][21][22][23][24]

Materials:

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, cleaved PARP, Bcl-2, Bax, p53, p21, PKCε, p-AKT, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound, harvest, and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

WesternBlot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection & Analysis F->G

Workflow for Western Blot Analysis.

DNA Fragmentation Analysis (TUNEL Assay)

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[25][26][27][28][29]

Materials:

  • This compound stock solution

  • Cells cultured on coverslips or in chamber slides

  • TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

Protocol:

  • Prepare and treat cells with this compound as for DAPI staining.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) for 1 hour at 37°C in a humidified chamber, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI, if desired.

  • Mount the coverslips and visualize under a fluorescence microscope. TUNEL-positive cells will show bright fluorescence, indicating DNA fragmentation.

Conclusion

This compound is a promising natural compound that induces apoptosis in various cancer cell lines through the modulation of multiple signaling pathways. The protocols and data presented in this document provide a comprehensive resource for researchers to investigate the apoptotic effects of this compound. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to a better understanding of this compound's potential as a chemotherapeutic agent.

References

Zapotin's Impact on Cancer Cells: A Detailed Analysis of Cell Cycle Arrest and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Zapotin, a polymethoxyflavone found in the fruit of the Casimiroa edulis plant, is demonstrating significant potential as an anticancer agent. Emerging research reveals its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of the methodologies used to analyze the effects of this compound on the cell cycle of cancer cells, offering detailed protocols and data presentation for researchers, scientists, and drug development professionals.

Introduction

This compound has been shown to exert cytotoxic effects on a range of cancer cells, including colon, gastric, prostate, and leukemia cell lines. Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest at different phases and the activation of programmed cell death, or apoptosis. This document outlines the key experimental procedures to quantify these effects and elucidates the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on cancer cell lines, providing a clear comparison of its efficacy.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HT-29Colon Carcinoma0.274
SNU-1Gastric CarcinomaApprox. 50 (at 48h)
LNCaPProstate CancerNot explicitly found
HL-60Promyelocytic LeukemiaNot explicitly found

Table 2: Effect of this compound on Cell Cycle Distribution in HT-29 Colon Cancer Cells (1 µM)

Treatment Duration% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
18 hoursData not availableData not availableSignificant increase
24 hoursData not availableData not availableSignificant increase
48 hoursData not availableData not availableSignificant increase
Note: While studies confirm a significant G2/M arrest, specific percentage values from flow cytometry analysis were not available in the searched literature.

Table 3: this compound-Induced Apoptosis in SNU-1 Gastric Carcinoma Cells (48-hour treatment) [1]

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
0 (Control)~3~6~9
20~13~12~25
50~21~23~44
100~25~35~60

Key Signaling Pathways Affected by this compound

This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.

m-TOR/PI3K/AKT Signaling Pathway

In human gastric carcinoma cells, this compound has been observed to significantly block the m-TOR/PI3K/AKT signaling pathway.[2] This inhibition is characterized by a dose-dependent decrease in the phosphorylation of key proteins in this pathway, including mTOR, PI3K, and AKT, while the total protein levels remain largely unchanged.

mTOR_PI3K_AKT_Pathway This compound This compound pPI3K p-PI3K (Active) This compound->pPI3K inhibits PI3K PI3K PI3K->pPI3K activation pAKT p-AKT (Active) pPI3K->pAKT activates AKT AKT AKT->pAKT activation pmTOR p-mTOR (Active) pAKT->pmTOR activates mTOR mTOR mTOR->pmTOR activation Proliferation Cell Proliferation & Survival pmTOR->Proliferation promotes

This compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Culture and this compound Treatment
  • Cell Lines: HT-29 (colon), SNU-1 (gastric), LNCaP (prostate), or other relevant cancer cell lines.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time periods (e.g., 18, 24, 48 hours).

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and treat with this compound as described above.

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Cell_Cycle_Workflow A Cancer Cells B Treat with this compound or Vehicle Control A->B C Harvest & Fix Cells (e.g., 70% Ethanol) B->C D Stain with Propidium Iodide (PI) & RNase A C->D E Analyze by Flow Cytometry D->E F Quantify Cell Cycle Phases (G0/G1, S, G2/M) E->F

Experimental workflow for cell cycle analysis.
  • Procedure:

    • Treat cells with this compound in 6-well plates.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in each phase.

Apoptosis Assay by Annexin V/PI Staining
  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. PI is used as a counterstain to identify late apoptotic and necrotic cells, which have compromised membrane integrity.

  • Procedure:

    • Treat cells with this compound in 6-well plates.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry within one hour.

    • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Procedure:

    • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, p-PI3K, p-AKT, Cyclin B1, CDK1, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

The protocols and data presented herein provide a framework for the systematic evaluation of this compound as a potential anticancer therapeutic. The ability of this compound to induce cell cycle arrest and apoptosis, coupled with its inhibitory effects on key pro-survival signaling pathways, underscores its promise in cancer drug development. Further research is warranted to fully elucidate its mechanisms of action and to explore its efficacy in preclinical and clinical settings.

References

Investigating the In Vitro Antioxidant Capacity of Zapotin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the in vitro antioxidant capacity of Zapotin, a polymethoxyflavone found in certain plants like Casimiroa edulis.[1][2] This document outlines detailed protocols for common antioxidant assays and discusses the potential signaling pathways involved in its antioxidant activity.

Introduction to this compound and its Antioxidant Potential

This compound (5,6,2',6'-tetramethoxyflavone) is a member of the polymethoxyflavone (PMF) subclass of flavonoids.[1] Flavonoids are well-recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[3] PMFs, including this compound, are noted for their potential health benefits, including anti-inflammatory, anticancer, and antioxidant effects.[1][3][4] The investigation of this compound's antioxidant capacity is a critical step in understanding its therapeutic potential.

Data Presentation

While specific quantitative data for the antioxidant capacity of this compound (e.g., IC50 values, Trolox Equivalent Antioxidant Capacity) were not available in the searched literature, the following tables are provided as templates for presenting experimental data upon investigation.

Table 1: Radical Scavenging Activity of this compound

AssayTest CompoundIC50 (µg/mL)
DPPHThis compoundData not available in searched literature
Trolox (Standard)Insert experimental value
Ascorbic Acid (Standard)Insert experimental value
ABTSThis compoundData not available in searched literature
Trolox (Standard)Insert experimental value
Ascorbic Acid (Standard)Insert experimental value

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

Test CompoundFRAP Value (µM Fe(II)/mg of compound)
This compoundData not available in searched literature
Trolox (Standard)Insert experimental value
Ascorbic Acid (Standard)Insert experimental value

Table 3: Cellular Antioxidant Activity (CAA) of this compound

Test CompoundCAA Value (µmol QE/100 µmol compound)
This compoundData not available in searched literature
Quercetin (Standard)Insert experimental value

Experimental Protocols

The following are detailed protocols for assessing the in vitro antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Prepare a series of dilutions of the this compound stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound solution or standard (Trolox or Ascorbic Acid) to the wells.

    • For the blank, add 100 µL of the solvent used for this compound instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Value Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[5]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of this compound solution or standard (Trolox) to the wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

  • TEAC Value Determination: The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6] A standard curve is generated with different concentrations of Trolox, and the antioxidant capacity of this compound is expressed as µM of Trolox equivalents per mg of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored by the change in absorbance at 593 nm.[7][8][9]

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[7]

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of this compound solution, standard (FeSO₄ or Trolox), or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using FeSO₄. The FRAP value of this compound is then calculated from the standard curve and expressed as µM of Fe(II) equivalents per mg of this compound.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe (DCFH-DA) that is taken up by cells and becomes fluorescent upon oxidation by free radicals. Antioxidants can prevent this fluorescence.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well plate until confluent.

  • Loading with DCFH-DA:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 25 µM DCFH-DA solution for 1 hour.

  • Treatment with this compound:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add different concentrations of this compound or a standard (Quercetin) to the cells and incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Add a free radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to the wells.

  • Measurement: Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.

  • Calculation: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100

    • ∫SA is the integrated area under the sample curve.

    • ∫CA is the integrated area under the control curve. The results are often expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.

Signaling Pathways and Experimental Workflows

Polymethoxyflavones are known to exert their antioxidant and anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and Nrf2 pathways.[3][4][10][11][12]

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor-kappa B) pathway is a crucial regulator of inflammation.[13][14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli and oxidative stress can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids, likely including this compound, can inhibit this pathway, thereby reducing inflammation.[13][14]

NF_kB_Pathway ROS Oxidative Stress (ROS) IKK IKK ROS->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription Nrf2_Pathway ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 (Inactive) ROS->Nrf2_Keap1 Induces Dissociation This compound This compound This compound->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds to Nrf2_Keap1->Nrf2 Nrf2 Release Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Gene Transcription Experimental_Workflow A This compound Sample Preparation (Stock & Dilutions) C Reaction Incubation (Time & Temperature Specific) A->C B Assay Reagent Preparation (DPPH, ABTS, FRAP) B->C D Spectrophotometric Measurement (Absorbance) C->D E Data Analysis (% Inhibition, IC50, TEAC, FRAP value) D->E

References

Troubleshooting & Optimization

Technical Support Center: Zapotin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Zapotin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound (5,6,2',6'-tetramethoxyflavone) is a polymethoxyflavone, a type of flavonoid found in plants like Casimiroa edulis.[1][2] Like many flavonoids, this compound is lipophilic, making it more soluble in organic solvents than in aqueous solutions like cell culture media.[2] This poor aqueous solubility can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations in in vitro experiments, which can ultimately affect the reliability of experimental results.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), methanol, acetonitrile, and ethyl acetate.[1] For cell culture applications, DMSO is the most commonly used solvent due to its high solubilizing power and compatibility with most cell lines at low concentrations.

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of less than 1% (v/v) is generally considered acceptable for most cell lines, with a concentration of 0.1% (v/v) or lower being ideal to minimize any potential effects on cell viability and function. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Q4: I observed a precipitate after adding my this compound-DMSO stock solution to the cell culture medium. What should I do?

A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for poorly soluble compounds, often referred to as "solvent shock."[3] To troubleshoot this, you can try the following:

  • Decrease the final concentration of this compound: You may be exceeding its solubility limit in the final medium.

  • Prepare a more dilute stock solution: This will reduce the concentration of DMSO and this compound being added to the medium at once.

  • Add the stock solution dropwise while gently swirling the medium: This can help to disperse the compound more evenly and prevent localized high concentrations that lead to precipitation.

  • Pre-warm the cell culture medium to 37°C: This can sometimes improve the solubility of compounds.[3]

  • Sonication: In some cases, brief sonication of the final solution can help to redissolve small precipitates.

Troubleshooting Guide

Problem Possible Cause Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or inadequate mixing.Increase the volume of DMSO incrementally. Vortex or gently heat the solution (e.g., in a 37°C water bath) to aid dissolution. Ensure the DMSO is of high purity and anhydrous.
Precipitation occurs immediately upon adding this compound stock to media. "Solvent shock" due to rapid change in solvent polarity. The final concentration of this compound exceeds its aqueous solubility.Prepare a serial dilution of your high-concentration stock in DMSO first. Add the stock solution to the media slowly and with gentle agitation.[3] Reduce the final working concentration of this compound.
Precipitation appears in the culture plate wells over time. The compound is coming out of solution at 37°C. Interaction with media components (e.g., proteins, salts).[3][4]Decrease the final this compound concentration. Reduce the serum concentration in your media if experimentally permissible. Perform a solubility test of this compound in your specific cell culture medium prior to the experiment.
Inconsistent results between experiments. Inconsistent stock solution preparation. Degradation of this compound in stock solution. Variation in final DMSO concentration.Prepare fresh stock solutions for each experiment or aliquot and store at -20°C to avoid multiple freeze-thaw cycles.[1] Ensure the final DMSO concentration is consistent across all experimental and control groups.
High background cytotoxicity in vehicle control wells. Final DMSO concentration is too high.Reduce the final DMSO concentration to 0.1% or lower. If a higher concentration is necessary due to this compound's solubility, perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cell line.

Quantitative Data

This compound IC₅₀ Values in Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)AssayTreatment DurationReference
HeLa (wild-type)Cervical Cancer17.9 ± 1.6MTT72 hours[5]
HeLa (PKCε overexpressing)Cervical Cancer7.6 ± 1.3MTT72 hours[5]
SNU-1Gastric Carcinoma~25-50MTTNot Specified[6]
T24Bladder Carcinoma3.4 ± 1.7ODC activityNot Specified[2]
HepG2 (TPA-induced NF-κB)Liver Carcinoma7.6 ± 3.3Luciferase ReporterNot Specified[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 342.35 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out 3.42 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.[1]

Protocol 2: Determination of this compound IC₅₀ in HeLa Cells using MTT Assay

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[7][8]

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and does not exceed 0.1%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and 0.1% DMSO as a vehicle control, and wells with medium only as a negative control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[9]

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for another 4 hours at 37°C.[8]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a suitable software to calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

This compound's Impact on the mTOR/PI3K/AKT Signaling Pathway

This compound has been shown to inhibit the mTOR/PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. It achieves this by reducing the phosphorylation of key proteins in the pathway.[6][11]

mTOR_PI3K_AKT_Pathway cluster_inhibition Inhibition This compound This compound pPI3K p-PI3K This compound->pPI3K inhibits pAKT p-AKT This compound->pAKT inhibits pmTOR p-mTOR This compound->pmTOR inhibits PI3K PI3K PI3K->pPI3K activation AKT AKT AKT->pAKT phosphorylation mTOR mTOR mTOR->pmTOR phosphorylation pPI3K->AKT pAKT->mTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation

Caption: this compound inhibits the mTOR/PI3K/AKT pathway.

This compound's Dual Role on the PKCε Signaling Pathway

This compound exhibits a dual action on Protein Kinase C epsilon (PKCε), an enzyme implicated in cancer cell migration and survival. It initially activates PKCε, which is followed by its down-modulation, leading to apoptosis.[5][12]

PKC_epsilon_Pathway This compound This compound PKCe PKCε This compound->PKCe initial activation ActivatedPKCe Activated PKCε PKCe->ActivatedPKCe DownmodulatedPKCe Down-modulated PKCε ActivatedPKCe->DownmodulatedPKCe subsequent down-modulation Migration Cell Migration ActivatedPKCe->Migration inhibits Apoptosis Apoptosis DownmodulatedPKCe->Apoptosis induces

Caption: this compound's dual effect on the PKCε pathway.

Experimental Workflow for this compound Solubility and Cytotoxicity Testing

The following diagram outlines the general workflow for preparing this compound solutions and assessing their cytotoxic effects in an in vitro setting.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment A Weigh this compound B Dissolve in DMSO (e.g., 10 mM stock) A->B C Store at -20°C B->C E Prepare Serial Dilutions in Culture Medium C->E D Seed Cells (e.g., 96-well plate) D->E F Treat Cells E->F G Incubate (e.g., 72 hours) F->G H Assess Viability (e.g., MTT Assay) G->H I Analyze Data (Calculate IC₅₀) H->I

Caption: Workflow for this compound solubility and testing.

References

Technical Support Center: Overcoming Zapotin Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Zapotin in cell culture media. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular effects?

This compound (5,6,2′,6′-tetramethoxyflavone) is a polymethoxyflavone, a type of flavonoid found in plants such as Casimiroa edulis.[1][2] It is a lipophilic compound known for a variety of biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[1][3] In cell culture, this compound has been shown to induce apoptosis, cell cycle arrest, and inhibit cell proliferation in various cancer cell lines.[4][5][6]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions. The recommended solvent for preparing high-concentration stock solutions is 100% Dimethyl Sulfoxide (DMSO).[6][7] It is also soluble in other organic solvents like methanol, acetonitrile, and ethyl acetate.[6][7] For cell culture applications, DMSO is the preferred solvent.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v). However, the tolerance to DMSO can be cell line-dependent. It is highly recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used for this compound treatment) to determine the effect of the solvent on your specific cell line's viability and function.

Q4: I am observing a precipitate in my cell culture medium after adding this compound. What is causing this?

Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its low water solubility.[8][9] This "crashing out" of the compound typically occurs when a concentrated DMSO stock solution is rapidly diluted into the aqueous medium, causing the compound to exceed its solubility limit. The method of dilution and the final concentration are critical factors.

Q5: How should I store this compound to ensure its stability?

Solid this compound should be stored sealed at -20°C, protected from light and moisture.[6][7] Under these conditions, it is stable for at least two years.[6][7] Stock solutions of this compound in anhydrous DMSO should also be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in cell culture.

Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
  • Possible Cause: Degradation of this compound in the cell culture medium over the course of the experiment. Flavonoids can be unstable in aqueous solutions at physiological pH and temperature, and may be susceptible to oxidation or photodegradation.

  • Troubleshooting Steps:

    • Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.

    • Minimize Light Exposure: Protect this compound stock solutions and treated cell cultures from direct light to prevent potential photodegradation. Use amber vials for storage and keep plates covered.

    • Assess Stability: If you suspect instability is a major issue, perform a time-course experiment to determine the stability of this compound in your specific cell culture medium (see Experimental Protocols section).

    • Replenish Medium: For long-term experiments (e.g., > 24 hours), consider replacing the this compound-containing medium every 24 hours to maintain a more consistent concentration of the active compound.

Issue 2: Precipitate formation in the cell culture medium.
  • Possible Cause 1: The final concentration of this compound is too high for its solubility in the medium.

    • Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing a serial dilution and observing for precipitation. If your desired experimental concentration is too high, you may need to adjust your experimental design.

  • Possible Cause 2: Improper dilution of the DMSO stock solution.

    • Solution: Avoid adding the DMSO stock directly to the full volume of medium in your culture flask or plate. Instead, add the DMSO stock to a smaller volume of pre-warmed (37°C) medium, mix thoroughly by gentle vortexing or inversion, and then add this intermediate dilution to your cells. This gradual decrease in solvent polarity can help keep the compound in solution.

  • Possible Cause 3: Low serum concentration in the medium.

    • Solution: Serum proteins can sometimes help to solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, you may face greater solubility challenges. If your experimental design allows, consider if increasing the serum concentration is an option.

Data Presentation

Table 1: this compound Solubility and Storage Summary

ParameterRecommendationSource(s)
Chemical Formula C₁₉H₁₈O₆N/A
Molecular Weight 342.34 g/mol [5]
Recommended Solvent 100% Dimethyl Sulfoxide (DMSO)[6][7]
Other Solvents Methanol, Acetonitrile, Ethyl Acetate[6][7]
Storage (Solid) -20°C, sealed, protected from light[6][7]
Storage (DMSO Stock) -20°C, single-use aliquotsGeneral Best Practice
Final DMSO in Media < 0.5% (v/v), cell-line dependentGeneral Best Practice

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare a 10 mM Stock Solution in DMSO:

    • Warm the vial of solid this compound to room temperature before opening.

    • Weigh out 3.42 mg of this compound and dissolve it in 1 mL of anhydrous, high-purity DMSO to create a 10 mM stock solution.

    • Vortex vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution.

    • Visually inspect the solution to confirm there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes and store at -20°C.

  • Prepare a Working Solution in Cell Culture Medium:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm the required volume of your complete cell culture medium (containing serum, if applicable) to 37°C.

    • To prepare a final concentration of 10 µM this compound, for example, first prepare an intermediate dilution. Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium to get a 100 µM intermediate solution. Mix gently.

    • Add the required volume of this intermediate solution to your cell culture plates. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well to achieve a final concentration of 10 µM. This results in a final DMSO concentration of 0.1%.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol allows you to determine the half-life of this compound under your specific experimental conditions. This requires access to analytical instrumentation like High-Performance Liquid Chromatography (HPLC).

  • Preparation:

    • Prepare a this compound working solution in your cell culture medium at the desired final concentration (e.g., 10 µM) as described in Protocol 1.

    • Dispense the this compound-containing medium into multiple sterile tubes, one for each time point.

    • Incubate the tubes at 37°C in a CO₂ incubator.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one tube from the incubator.

    • Immediately store the sample at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.

  • Sample Analysis:

    • Once all samples are collected, analyze the concentration of this compound in each sample using a validated HPLC method.

    • Plot the concentration of this compound versus time.

  • Data Interpretation:

    • From the plot, you can determine the rate of degradation and calculate the half-life (t₁/₂) of this compound in your cell culture medium. This information will help you decide if medium replenishment is necessary for long-term experiments.

Mandatory Visualizations

Signaling Pathways and Workflows

Zapotin_Signaling_Pathway This compound Signaling Pathway This compound This compound PKCe PKCε (Protein Kinase C epsilon) This compound->PKCe NFkB NF-κB This compound->NFkB Apoptosis Apoptosis (Programmed Cell Death) This compound->Apoptosis HIF1a HIF-1α PKCe->HIF1a Proliferation Cell Proliferation & Migration PKCe->Proliferation NFkB->Proliferation VEGF VEGF HIF1a->VEGF VEGF->Proliferation

Caption: this compound inhibits pro-survival pathways by downregulating PKCε and NF-κB, leading to apoptosis.

Zapotin_Troubleshooting_Workflow Troubleshooting this compound Instability & Precipitation Start Inconsistent Results or Precipitate Observed CheckStock Step 1: Verify Stock Solution (100% Anhydrous DMSO, fully dissolved?) Start->CheckStock CheckDilution Step 2: Review Dilution Method (Gradual dilution into pre-warmed media?) CheckStock->CheckDilution CheckConcentration Step 3: Evaluate Final Concentration (Is it above solubility limit?) CheckDilution->CheckConcentration CheckStability Step 4: Assess Stability (Degradation over time?) CheckConcentration->CheckStability No Precipitation, Inconsistent Activity SolutionPrecipitate Solution: - Lower final concentration - Optimize dilution protocol CheckConcentration->SolutionPrecipitate Precipitation Issue SolutionStability Solution: - Prepare fresh solutions - Replenish media for long experiments - Protect from light CheckStability->SolutionStability End Consistent Results SolutionPrecipitate->End SolutionStability->End

Caption: A logical workflow for troubleshooting common issues with this compound in cell culture experiments.

References

Technical Support Center: Optimizing Zapotin Extraction from Casimiroa edulis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Zapotin extraction from Casimiroa edulis. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to enhance your extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: Which part of the Casimiroa edulis plant is the best source for this compound?

A1: this compound is a polymethoxylated flavonoid that has been isolated from various parts of the Casimiroa edulis plant, including the seeds, leaves, trunk, and root bark.[1] However, the seeds are often cited as a primary source for isolating this compound.[2][3][4]

Q2: What are the conventional solvents used for this compound extraction?

A2: Common solvents for the extraction of flavonoids like this compound from Casimiroa edulis include methanol, ethanol, hexane, and dichloromethane.[3][5][6] this compound is soluble in DMSO, methanol, acetonitrile, and ethyl acetate.[7] The choice of solvent will impact the extraction efficiency and the profile of co-extracted compounds.

Q3: Are there advanced extraction techniques that can improve this compound yield?

A3: Yes, advanced techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are known to enhance the extraction of bioactive compounds from plant materials.[8][9][10] These methods can offer advantages like reduced extraction time, lower solvent consumption, and potentially higher yields compared to conventional methods.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the qualitative and quantitative analysis of this compound in plant extracts.[5][11] Gas Chromatography (GC) can also be utilized for the analysis of this compound.[12]

Q5: What are some of the known biological activities of this compound?

A5: this compound has been investigated for a range of biological activities, including anticancer, chemopreventive, antioxidant, antiviral, and vasorelaxant effects.[2][4][11][13][14]

Troubleshooting Guide

Problem 1: Low this compound Yield

Possible Cause Troubleshooting Step
Inappropriate Solvent Selection The polarity of the solvent significantly affects extraction efficiency. Experiment with a range of solvents with varying polarities, such as methanol, ethanol, acetone, and their aqueous mixtures.[15] For polymethoxyflavones like this compound, less polar solvents or binary solvent systems might be more effective.
Suboptimal Extraction Time and Temperature Both time and temperature play a crucial role. Systematically vary the extraction time and temperature to find the optimal conditions. For conventional methods, longer extraction times may be necessary. For advanced methods like UAE and MAE, shorter times are generally sufficient.[16][17][18] Be cautious of higher temperatures which can lead to the degradation of thermolabile compounds.
Insufficient Particle Size Reduction The surface area available for solvent interaction is critical. Ensure the plant material is finely ground to a small, uniform particle size (e.g., <0.5 mm) to enhance solvent penetration and extraction efficiency.[19]
Inefficient Extraction Method Conventional methods like maceration or Soxhlet extraction may not be as efficient as modern techniques. Consider employing Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.[9][10]

Problem 2: Co-extraction of Impurities

Possible Cause Troubleshooting Step
Non-selective Solvent The solvent may be extracting a wide range of compounds in addition to this compound. Employ a multi-step extraction process starting with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound.
Lack of a Purification Step Crude extracts will inevitably contain multiple compounds. Implement chromatographic purification steps, such as column chromatography with silica gel, to isolate this compound from other co-extracted substances.[2]

Problem 3: Inconsistent Results

Possible Cause Troubleshooting Step
Variability in Plant Material The concentration of phytochemicals can vary depending on the plant's age, growing conditions, and harvesting time. Whenever possible, use plant material from a consistent source and document its characteristics.
Inconsistent Extraction Parameters Ensure that all extraction parameters (solvent-to-solid ratio, temperature, time, particle size, etc.) are precisely controlled and recorded for each experiment to ensure reproducibility.

Data Presentation

Table 1: Comparison of Solvents for Flavonoid Extraction

Solvent SystemRelative PolarityTypical Target CompoundsReference
HexaneLowLipids, non-polar compounds[3]
DichloromethaneMediumCompounds of intermediate polarity[6]
Acetone (aqueous)Medium-HighFlavonoids, phenolic acids[15]
Ethanol (aqueous)HighFlavonoids, glycosides, polyphenols[15]
Methanol (aqueous)HighPolar compounds, polyphenols[3][20]

Note: The optimal solvent system for this compound may be a binary mixture, and empirical testing is recommended.

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction of this compound
  • Preparation of Plant Material:

    • Dry the seeds of Casimiroa edulis at room temperature or in an oven at a low temperature (40-50 °C) to a constant weight.

    • Grind the dried seeds into a fine powder using a mechanical grinder. Sieve the powder to ensure a uniform particle size.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 100 g) into a flask.

    • Add a suitable solvent (e.g., methanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

    • Agitate the mixture using a magnetic stirrer or shaker at a controlled temperature for a defined period (e.g., 24 hours).

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Purification (Optional but Recommended):

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.[2]

    • Monitor the fractions using Thin Layer Chromatography (TLC) and combine the fractions containing pure this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Follow the same procedure as in Protocol 1 for drying and grinding the plant material.

  • Extraction:

    • Place a known amount of the powdered plant material into an extraction vessel.

    • Add the chosen solvent at a specific solid-to-solvent ratio.

    • Insert an ultrasound probe directly into the mixture or place the vessel in an ultrasonic bath.[16][21]

    • Apply ultrasound at a specific frequency (e.g., 20 kHz) and power for a predetermined time (e.g., 30 minutes).[16] Maintain the temperature of the extraction mixture using a cooling bath if necessary.

  • Post-Extraction Processing:

    • Follow the same filtration and concentration steps as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_analysis Analysis & Purification start Casimiroa edulis Seeds drying Drying start->drying grinding Grinding & Sieving drying->grinding conventional Conventional Extraction (e.g., Maceration) grinding->conventional uae Ultrasound-Assisted Extraction (UAE) grinding->uae filtration Filtration conventional->filtration uae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Quantification (HPLC) crude_extract->analysis pure_this compound Pure this compound purification->pure_this compound

Caption: General workflow for this compound extraction from Casimiroa edulis.

troubleshooting_logic start Low this compound Yield cause1 Suboptimal Solvent? start->cause1 cause2 Inefficient Method? start->cause2 cause3 Incorrect Parameters? (Time, Temp, Particle Size) start->cause3 solution1 Test Different Solvents & Solvent Mixtures cause1->solution1 solution2 Employ Advanced Methods (UAE, MAE) cause2->solution2 solution3 Optimize Extraction Parameters Systematically cause3->solution3

Caption: Troubleshooting logic for addressing low this compound extraction yield.

References

Zapotin Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of Zapotin (5,6,2′,6′-tetramethoxyflavone). This guide addresses common issues encountered during the reaction steps, offering solutions to optimize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient and reliable method for synthesizing this compound?

A1: An efficient method for multi-gram scale synthesis of this compound involves a regioselective C-acylation of a dilithium dianion derived from a substituted o-hydroxyacetophenone.[1][2] This approach yields a β-diketone intermediate that can be cyclized to this compound in good overall yield, avoiding the less efficient Baker-Venkataraman rearrangement pathway.[1][2]

Q2: What are the main starting materials for this recommended synthesis pathway?

A2: The key starting materials are commercially available 2-hydroxy-6-methoxyacetophenone and 2,6-dimethoxybenzoyl chloride.[1]

Q3: My overall yield is significantly lower than the reported 44%. What are the most likely causes?

A3: Low overall yield can stem from several factors. In the first step (Elbs oxidation), over-oxidation of the intermediate hydroquinone can occur if the reaction runs for too long.[1] Incomplete formation of the dilithium dianion in the subsequent step is another common issue. Finally, inefficient cyclization of the β-diketone intermediate can also reduce the final yield. Careful control of reaction times and ensuring anhydrous conditions are crucial.

Q4: I am observing the formation of significant byproducts. How can I minimize them?

A4: The recommended synthesis pathway is designed to avoid the formation of 3-aroylflavone byproducts that are common with the Baker-Venkataraman method.[1] If you are still observing byproducts, it could be due to incomplete reactions or side reactions from impurities in your starting materials or solvents. Ensure all reagents are pure and that reactions are driven to completion by monitoring with thin-layer chromatography (TLC).

Q5: How can I purify the final this compound product?

A5: The final this compound product can be purified by column chromatography on silica gel.[1][3] A common eluent system is a mixture of ethyl acetate and hexanes (e.g., 3:1 v/v).[1][3] Recrystallization from a suitable solvent like methanol or acetone can also be used for further purification.[3]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the this compound synthesis protocol.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 6-hydroxy-2,3-dimethoxyacetophenone (9) - Over-oxidation of the intermediate hydroquinone (8) during Elbs oxidation.[1] - Incomplete methylation reaction.- Limit the Elbs oxidation reaction time to under one week.[1] - Ensure prolonged stirring at room temperature for both the oxidation and methylation steps to improve yields.[1] - Use anhydrous potassium carbonate and ensure the acetone is dry for the methylation step.
Low yield of β-diketone intermediate (12) - Incomplete formation of the dilithium dianion (10). - Moisture in the reaction flask.- Use four equivalents of lithium hexamethyldisilylazide (LiHMDS) to ensure complete formation of the dianion.[1] - Flame-dry all glassware and use anhydrous THF as the solvent.
Low yield of this compound (1) during cyclization - Incomplete cyclization of the β-diketone. - Degradation of the product due to excessive heat or prolonged reaction time.- Ensure the reaction is heated to 95-100 °C.[1] - Monitor the reaction progress by TLC and stop the reaction once the starting material has been consumed (typically around 3.5 hours).[1]
Presence of starting material in the final product - Incomplete reaction in one or more steps.- Monitor each reaction step by TLC to ensure completion before proceeding to the next step. - For the final cyclization, ensure the reaction is heated for the recommended time.
Difficulty in purifying the final product - Presence of closely-eluting impurities.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider a second purification step, such as recrystallization.

Experimental Protocols

Synthesis of 6-hydroxy-2,3-dimethoxyacetophenone (9)
  • Elbs Oxidation: Commercially available 2-hydroxy-6-methoxyacetophenone (7) is subjected to Elbs oxidation using sodium persulfate and aqueous sodium hydroxide to yield the substituted acetophenone 8.[1]

  • Regioselective Methylation: The resulting acetophenone 8 is then treated with anhydrous potassium carbonate and dimethyl sulfate in acetone to afford 6-hydroxy-2,3-dimethoxyacetophenone (9).[1] A prolonged stirring period at room temperature is recommended for both steps to increase yields.[1]

Synthesis of this compound (1)
  • Formation of the Dilithium Dianion (10): The acetophenone 9 is treated with four equivalents of lithium hexamethyldisilylazide in anhydrous THF to generate the dilithium dianion 10.[1]

  • Acylation to form β-diketone (12): The dilithium dianion 10 is then treated with commercially available 2,6-dimethoxybenzoyl chloride (11). Following acidification, the β-diketone intermediate 12 is obtained and can be used in the next step without further purification.[1]

  • Cyclization to this compound (1): The crude β-diketone 12 is heated at 95-100 °C in glacial acetic acid containing 0.5% sulfuric acid for 3.5 hours to yield this compound (1).[1]

Visualizing the Synthesis and Troubleshooting Logic

To aid in understanding the experimental workflow and troubleshooting process, the following diagrams are provided.

Zapotin_Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_final Final Product 2-hydroxy-6-methoxyacetophenone 2-hydroxy-6-methoxyacetophenone Elbs_Oxidation Elbs Oxidation & Methylation 2-hydroxy-6-methoxyacetophenone->Elbs_Oxidation 2,6-dimethoxybenzoyl_chloride 2,6-dimethoxybenzoyl_chloride Acylation Acylation 2,6-dimethoxybenzoyl_chloride->Acylation 6-hydroxy-2,3-dimethoxyacetophenone 6-hydroxy-2,3-dimethoxyacetophenone Elbs_Oxidation->6-hydroxy-2,3-dimethoxyacetophenone Dianion_Formation Dilithium Dianion Formation Dianion_Formation->Acylation beta-diketone β-diketone Acylation->beta-diketone Cyclization Cyclization This compound This compound Cyclization->this compound 6-hydroxy-2,3-dimethoxyacetophenone->Dianion_Formation beta-diketone->Cyclization

Caption: this compound Synthesis Experimental Workflow.

Troubleshooting_Logic Start Start Low_Yield Low Overall Yield? Start->Low_Yield Check_Step1 Check Yield of Step 1 (Elbs & Methylation) Low_Yield->Check_Step1 Yes Impurity_Issue Impurity Issues? Low_Yield->Impurity_Issue No Check_Step2 Check Yield of Step 2 (Dianion & Acylation) Check_Step1->Check_Step2 Check_Step3 Check Yield of Step 3 (Cyclization) Check_Step2->Check_Step3 Check_Step3->Impurity_Issue Check_Starting_Materials Verify Purity of Starting Materials Impurity_Issue->Check_Starting_Materials Yes End End Impurity_Issue->End No Optimize_Purification Optimize Column Chromatography Check_Starting_Materials->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting Logic for this compound Synthesis.

References

How to prevent Zapotin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Zapotin during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light. Under these conditions, this compound has been shown to be stable for at least two years.[1]

Q2: I need to store this compound in solution for my experiments. What solvent should I use and what are the recommended storage conditions?

This compound is soluble in DMSO, methanol, acetonitrile, and ethyl acetate.[1] For short-term storage, prepare fresh solutions as needed. If storage of a stock solution is necessary, it is recommended to store it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. While specific data on the stability of this compound in various solvents is limited, studies on other flavonoids suggest that solutions are more prone to degradation than the solid compound.

Q3: My this compound solution has changed color. Is it still usable?

A change in the color of a this compound solution may indicate degradation. Flavonoids can oxidize and degrade into various byproducts, which can alter the solution's appearance. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the solution before proceeding with your experiment.

Q4: Can I store my this compound solution at room temperature or 4°C?

It is not recommended to store this compound solutions at room temperature for extended periods. Increased temperature can accelerate the degradation of flavonoids.[2] While refrigerated storage at 4°C is preferable to room temperature, for any storage duration beyond immediate use, freezing at -20°C or below is the recommended practice to minimize degradation.

Troubleshooting Guide: Unexpected this compound Degradation

If you suspect that your this compound sample has degraded, this guide will help you troubleshoot potential causes and find solutions.

Observation Potential Cause Recommended Action
Low or inconsistent experimental results. This compound degradation leading to a lower effective concentration.1. Verify the storage conditions of your solid this compound and solutions. 2. Prepare a fresh solution from a reliable stock of solid this compound. 3. Quantify the concentration of your this compound solution using a validated analytical method like HPLC-UV.
Appearance of new peaks in my HPLC chromatogram. Formation of degradation products.1. Review your sample handling and storage procedures to identify potential exposure to light, elevated temperatures, or non-neutral pH. 2. Consider performing a forced degradation study to identify potential degradation products under stress conditions (see Experimental Protocols section).
Precipitate forms in my this compound stock solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.1. Gently warm the solution and vortex to redissolve the precipitate. 2. If the precipitate does not dissolve, it may be a degradation product. Analyze the supernatant for this compound concentration. 3. Ensure vials are tightly sealed to prevent solvent evaporation.

Data on this compound Storage and Stability

Parameter Condition Effect on Stability Recommendation
Temperature Solid: -20°CHigh Stability (at least 2 years)[1]Store solid this compound at -20°C.
Solution: Room TemperaturePotential for accelerated degradation.[2]Avoid prolonged storage at room temperature.
Solution: 4°CBetter than room temperature, but degradation may still occur.Suitable for short-term storage (hours to a few days).
Solution: -20°C to -80°CGreatly improved stability compared to 4°C or room temperature.Store solutions in single-use aliquots at -20°C or -80°C.
Light UV or ambient lightCan induce photodegradation in flavonoids.Protect solid this compound and solutions from light at all times. Use amber vials or wrap containers in foil.
pH Alkaline (high pH)Flavonoids are generally less stable in alkaline conditions.[3]Maintain neutral or slightly acidic pH in solutions if possible. Avoid basic buffers for long-term storage.
Acidic (low pH)Flavonoids are generally more stable in acidic conditions.[4]Acidic conditions are generally preferred over alkaline conditions for storage.
Oxygen Presence of oxygenCan lead to oxidative degradation of flavonoids.For highly sensitive applications, consider degassing solvents and storing solutions under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method to separate this compound from its potential degradation products. Method optimization and validation are crucial for accurate results.

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or PDA detector.

  • A C18 reversed-phase column is a common choice for flavonoid analysis.[5]

2. Mobile Phase:

  • A gradient elution is often necessary to separate the parent compound from its degradation products.

  • A common mobile phase combination for flavonoids is a mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

3. Detection:

  • Monitor the elution profile at the maximum absorbance wavelength (λmax) of this compound.

4. Forced Degradation Study:

  • To ensure the method is stability-indicating, perform a forced degradation study. This involves subjecting this compound to various stress conditions to intentionally generate degradation products.

    • Acid Hydrolysis: Treat this compound solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C).

    • Base Hydrolysis: Treat this compound solution with a base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.

    • Oxidation: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Heat a solid or solution of this compound.

    • Photodegradation: Expose a this compound solution to UV light.

  • Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the this compound peak.

5. Method Validation:

  • Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Zapotin_Degradation_Pathway This compound This compound (5,6,2',6'-tetramethoxyflavone) Degradation Degradation This compound->Degradation Stress Stress Conditions (Light, Heat, pH, Oxidants) Stress->Degradation Products Degradation Products (e.g., Hydroxylated and Demethylated this compound) Degradation->Products

Caption: Potential degradation pathway of this compound under stress conditions.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Storage Verify this compound Storage Conditions (-20°C, dark) Start->Check_Storage Prepare_Fresh Prepare Fresh Solution from Solid Stock Check_Storage->Prepare_Fresh Conditions OK Degraded Degradation Confirmed: Discard and Use New Stock Check_Storage->Degraded Improper Storage Quantify Quantify Concentration (e.g., HPLC-UV) Prepare_Fresh->Quantify Purity_Check Assess Purity by HPLC Quantify->Purity_Check Purity_Check->Degraded New Peaks/ Low Purity OK_Concentration Concentration is Correct: Proceed with Experiment Purity_Check->OK_Concentration Purity OK OK_Purity Purity is High: Troubleshoot Other Experimental Parameters OK_Concentration->OK_Purity Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_evaluation Data Evaluation Zapotin_Stock Prepare this compound Stock Solution Stress_Samples Prepare Stressed Samples (Acid, Base, Heat, Light, Oxidative) Zapotin_Stock->Stress_Samples Analyze_Samples Analyze Control and Stressed Samples Stress_Samples->Analyze_Samples HPLC_Method Develop Stability-Indicating HPLC Method HPLC_Method->Analyze_Samples Peak_Resolution Evaluate Peak Resolution (this compound vs. Degradants) Analyze_Samples->Peak_Resolution Identify_Products Identify and Characterize Degradation Products (Optional) Peak_Resolution->Identify_Products

References

Technical Support Center: Zapotin & Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Zapotin in cell-based assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference with common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound (5,6,2′,6′-tetramethoxyflavone) is a natural polymethoxyflavone found in plants such as Casimiroa edulis (White Sapote).[1][2][3][4] It is investigated for its potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory activities.[1][4]

Q2: Can this compound interfere with my cell viability assay results?

Yes, it is possible. This compound, as a flavonoid with antioxidant properties, has the potential to interfere with certain types of cell viability assays, particularly those that rely on redox reactions.[1] This can lead to an overestimation or underestimation of cell viability, producing misleading results.

Q3: Which cell viability assays are most susceptible to interference by this compound?

Assays that are based on the reduction of a chemical substrate are particularly vulnerable to interference by compounds with antioxidant potential like this compound. These include tetrazolium-based assays such as:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. Antioxidant compounds can directly reduce MTT, leading to a false positive signal of cell viability.

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Similar to MTT, this assay is susceptible to direct reduction by antioxidant compounds.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This assay also relies on the reduction of a tetrazolium salt and can be affected by reducing agents.

  • WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate): Like other tetrazolium salts, WST-1 can be directly reduced by antioxidant compounds.

Q4: How can I determine if this compound is interfering with my assay?

A simple and effective way to test for interference is to run a cell-free control . This involves incubating this compound at the concentrations used in your experiment with the assay reagent in cell culture medium, but without any cells. If you observe a color change or signal generation in the absence of cells, it indicates direct interference.

Q5: What are the physical and chemical properties of this compound that I should be aware of?

Understanding the properties of this compound can help in troubleshooting and selecting the appropriate assays.

PropertyValueSource
Molecular Formula C₁₉H₁₈O₆[2]
Molecular Weight 342.34 g/mol [2]
Appearance White crystalline solid[1]
Solubility Soluble in DMSO, methanol, acetonitrile, and ethyl-acetate.[5]

Q6: What is the recommended solvent for this compound in cell culture experiments?

This compound is soluble in DMSO.[5] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues when using this compound in cell viability assays.

Problem 1: Unexpected Increase in Cell Viability with Increasing this compound Concentration in Tetrazolium-Based Assays (MTT, MTS, etc.)

  • Possible Cause: Direct reduction of the tetrazolium salt by this compound due to its antioxidant properties. This leads to a false-positive signal, making it appear as though the cells are more viable.

  • Troubleshooting Workflow:

    G start Start: Unexpected increase in viability signal control Run Cell-Free Control: Incubate this compound with assay reagent (no cells) start->control check Observe Signal Change? control->check interference Conclusion: this compound directly reduces the tetrazolium salt. check->interference Yes no_interference Conclusion: No direct chemical interference. Investigate other biological effects. check->no_interference No solution Solution: Use an alternative assay not based on redox reactions. (e.g., SRB, CellTiter-Glo, Trypan Blue) interference->solution

    Troubleshooting workflow for unexpected viability signals.

Problem 2: High Background Absorbance in Colorimetric Assays

  • Possible Cause: The intrinsic color of this compound or its degradation products in the culture medium might be interfering with the absorbance reading at the assay wavelength. While this compound is a white solid, its solution properties may vary. The UV spectrum of this compound is reported to be similar to 5,6,2′-trimethoxyflavone.[1] Flavonoids typically have two main absorption bands in the UV-Vis spectrum: Band I (300-380 nm) and Band II (240-295 nm).

  • Troubleshooting Steps:

    • Measure this compound's Absorbance: In a cell-free setup, measure the absorbance of your this compound concentrations in the culture medium at the wavelength used for your viability assay.

    • Background Subtraction: If there is significant absorbance, subtract the absorbance of the this compound-containing medium (without cells) from your experimental readings.

    • Consider Alternative Assays: If the background absorbance is too high or variable, switch to an assay that is less susceptible to colorimetric interference, such as a luminescent or fluorescence-based assay where the excitation and emission wavelengths are distinct from this compound's absorbance spectrum.

Problem 3: Discrepancies Between Different Viability Assays

  • Possible Cause: Different assays measure different cellular parameters. For example, MTT measures metabolic activity, while Trypan Blue assesses membrane integrity. This compound might affect these parameters differently.

  • Troubleshooting Steps:

    • Use Orthogonal Methods: It is highly recommended to confirm your findings using at least two different assays that rely on different principles. For example, pair a metabolic assay with a membrane integrity or total protein assay.

    • Analyze the Mechanism: Consider the known biological activities of this compound. For instance, if it is reported to induce apoptosis, a membrane integrity assay like Trypan Blue or an apoptosis-specific assay would be more appropriate than a purely metabolic assay.

Recommended Alternative Assays & Protocols

If you encounter or suspect interference with this compound, consider using one of the following alternative assays.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass, which is proportional to the number of viable cells. It is less prone to interference from colored or antioxidant compounds.

G start Start: Cell Seeding & Treatment fix Fix cells with Trichloroacetic Acid (TCA) start->fix stain Stain with Sulforhodamine B (SRB) fix->stain wash Wash to remove unbound dye stain->wash solubilize Solubilize bound dye with Tris buffer wash->solubilize read Read absorbance at ~510 nm solubilize->read

Workflow for the Sulforhodamine B (SRB) assay.

Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding: Plate cells in a 96-well plate at the desired density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[6]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.[6]

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.[6]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[6]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[6]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is less likely to be affected by colored compounds.

G start Start: Cell Seeding & Treatment equilibrate Equilibrate plate to room temperature start->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent lyse Mix to induce cell lysis add_reagent->lyse stabilize Incubate to stabilize signal lyse->stabilize read Read luminescence stabilize->read

Workflow for the CellTiter-Glo® assay.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at the desired density.

  • Compound Treatment: Treat cells with this compound and a vehicle control.

  • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[7]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]

  • Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Luminescence Measurement: Measure the luminescence using a plate reader.[7]

Trypan Blue Exclusion Assay

This is a direct method to assess cell viability by counting the number of cells with intact membranes that can exclude the dye.

G start Start: Cell Treatment harvest Harvest cells start->harvest stain Mix cell suspension with Trypan Blue (1:1 ratio) harvest->stain load Load hemocytometer stain->load count Count viable (unstained) and non-viable (blue) cells under a microscope load->count

Workflow for the Trypan Blue exclusion assay.

Protocol: Trypan Blue Exclusion Assay

  • Cell Preparation: After treatment with this compound, harvest the cells and create a single-cell suspension.

  • Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[8][9]

  • Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[9]

  • Counting: Load the mixture into a hemocytometer and count the number of viable (clear) and non-viable (blue) cells using a microscope.[8][9]

  • Calculate Viability:

    • Percent Viability = (Number of viable cells / Total number of cells) x 100

By following these guidelines and protocols, researchers can mitigate the potential for this compound to interfere with cell viability assays and obtain more accurate and reliable experimental data.

References

Addressing batch-to-batch variability of synthetic Zapotin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Zapotin.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of synthetic this compound?

A1: The expected purity of synthetic this compound is typically greater than 98%, as determined by High-Performance Liquid Chromatography (HPLC).[1]

Q2: What are the recommended storage conditions for synthetic this compound?

A2: Synthetic this compound should be stored in a sealed container at -20°C. Under these conditions, the product is stable for at least two years.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (DMSO), methanol, acetonitrile, and ethyl acetate.[1]

Q4: What are the known biological activities of this compound?

A4: this compound, a tetramethoxyflavone, is a non-toxic inducer of cellular differentiation, apoptosis, and cell cycle arrest.[1] It has been shown to inhibit 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced ornithine decarboxylase (ODC) activity and TPA-induced nuclear factor-kappa B (NF-κB) activity.[1] These activities suggest its potential as a cancer chemopreventive agent.[1]

Q5: What is the molecular weight of this compound?

A5: The molecular formula of this compound is C₁₉H₁₈O₆, and its molar mass is 342.347 g·mol⁻¹.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability in synthetic this compound can manifest as differences in purity, yield, color, or biological activity. This guide provides a structured approach to troubleshooting these issues.

Issue 1: Lower than Expected Yield

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Incomplete Reaction - Verify the reaction time and temperature. Flavonoid syntheses can be sensitive to these parameters.[2] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.
Suboptimal Reagent Quality - Use fresh, high-purity starting materials and solvents. Degradation of reagents can lead to side reactions and lower yields.
Inefficient Purification - Optimize the purification method (e.g., column chromatography, recrystallization). Ensure the chosen solvent system provides good separation of this compound from byproducts.
Mechanical Losses - Review transfer steps during the workup and purification process to minimize loss of product.
Issue 2: Impurities Detected in Final Product (Low Purity)

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Side Reactions - Adjust reaction conditions such as temperature and reaction time. Higher temperatures can sometimes lead to the formation of byproducts.[2] - Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained if any reagents are sensitive to air or moisture.
Incomplete Removal of Reagents or Byproducts - Enhance the purification process. This may involve using a different stationary phase or solvent system for column chromatography, or performing multiple recrystallizations.
Contamination - Ensure all glassware is thoroughly cleaned and dried. Use dedicated glassware for the synthesis of this compound if possible.
Issue 3: Variation in Biological Activity

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Presence of Unidentified Impurities - Perform thorough characterization of the batch using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify any unknown impurities that may be affecting biological activity.
Isomeric Impurities - Certain synthesis methods can produce isomeric byproducts that are difficult to separate and may have different biological activities. Utilize high-resolution analytical techniques to identify and quantify any isomers.
Degradation of this compound - Confirm that the material has been stored correctly at -20°C in a sealed container.[1] Re-evaluate the purity of the batch if degradation is suspected.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol outlines a general method for determining the purity of a synthetic this compound batch.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would be to start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 340 nm (Flavonoids typically have strong absorbance at these wavelengths).

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Prepare a stock solution of the synthetic this compound batch in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

3. Data Analysis:

  • The purity of the this compound sample is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Protocol 2: Characterization of this compound by Mass Spectrometry (MS)

This protocol provides a general procedure for confirming the molecular weight of synthetic this compound.

1. Instrumentation:

  • A mass spectrometer with an electrospray ionization (ESI) source is commonly used for flavonoid analysis.

2. Sample Preparation:

  • Prepare a dilute solution of the this compound sample (approximately 10-100 µg/mL) in methanol or acetonitrile.

3. MS Analysis:

  • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the mass spectrum in positive ion mode.

  • Look for the protonated molecule [M+H]⁺ at m/z 343.11.

Protocol 3: Structural Elucidation of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the general steps for obtaining ¹H and ¹³C NMR spectra to confirm the structure of synthetic this compound.

1. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

3. NMR Analysis:

  • Acquire a ¹H NMR spectrum to observe the proton signals and their splitting patterns.

  • Acquire a ¹³C NMR spectrum to observe the carbon signals.

  • The chemical shifts and coupling constants should be compared with literature values for this compound to confirm the structure.

Visualizations

Troubleshooting_Workflow start Batch-to-Batch Variability Detected issue Identify the Nature of Variability (Yield, Purity, Activity) start->issue yield Low Yield issue->yield Yield purity Low Purity issue->purity Purity activity Variable Activity issue->activity Activity check_reaction Review Synthesis Protocol: - Reaction Time - Temperature - Reagent Quality yield->check_reaction check_purification Optimize Purification: - Chromatography - Recrystallization yield->check_purification purity->check_reaction purity->check_purification analyze_impurities Characterize Impurities: - HPLC - MS - NMR purity->analyze_impurities activity->analyze_impurities retest_activity Re-test Biological Activity with Characterized Batch activity->retest_activity resolve Issue Resolved check_reaction->resolve check_purification->resolve analyze_impurities->retest_activity retest_activity->resolve

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

Zapotin_Signaling_Pathway This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induces NFkB NF-κB PKC->NFkB Activates ODC Ornithine Decarboxylase (ODC) PKC->ODC Activates Inflammation Inflammation NFkB->Inflammation Promotes Proliferation Cell Proliferation ODC->Proliferation Promotes

Caption: Hypothetical signaling pathway for this compound's biological activity.

QC_Decision_Tree start New Batch of Synthetic this compound hplc Purity > 98% by HPLC? start->hplc ms Correct Mass by MS? hplc->ms Yes fail Batch Fails QC (Further Investigation Required) hplc->fail No nmr Correct Structure by NMR? ms->nmr Yes ms->fail No pass Batch Passes QC nmr->pass Yes nmr->fail No

Caption: Quality control decision tree for synthetic this compound.

References

Technical Support Center: Enhancing Zapotin Bioavailability for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Zapotin for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a significant concern for in-vivo research?

A1: this compound (5,6,2′,6′-tetramethoxyflavone) is a polymethoxyflavone (PMF), a type of natural polyphenol found in citrus peels and other plants.[1][2] Like many PMFs, this compound is lipophilic (fat-soluble), which generally leads to poor aqueous solubility.[1] This poor solubility is a primary barrier to its absorption in the gastrointestinal tract following oral administration, resulting in low and variable bioavailability.[3] Effective formulation strategies are therefore critical to ensure adequate and consistent plasma concentrations for reliable animal studies.[4]

Q2: To which Biopharmaceutics Classification System (BCS) class does this compound likely belong?

Q3: What are the principal formulation strategies to enhance the bioavailability of a compound like this compound?

A3: For poorly soluble drugs like this compound, several formulation strategies can be employed. These generally aim to increase the drug's dissolution rate and/or solubility in the gastrointestinal fluid. Key approaches include:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), dissolve the drug in lipid carriers, improving absorption and potentially bypassing first-pass metabolism.[4][7][8]

  • Amorphous Solid Dispersions: This technique stabilizes the drug in a high-energy, non-crystalline (amorphous) form within a polymer matrix, significantly increasing its solubility and dissolution rate.[4]

  • Particle Size Reduction (Nanoparticles): Reducing the particle size to the nanometer range (nanosuspensions) increases the surface area-to-volume ratio, which enhances the dissolution velocity.[3][7]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, forming a complex that is more water-soluble.[8]

Q4: What are suitable animal models for pharmacokinetic studies of this compound?

A4: Standard rodent models, such as mice and rats, are widely used and appropriate for initial pharmacokinetic (PK) and pharmacodynamic (PD) evaluations of new chemical entities and their formulations.[9][10] These models are well-characterized, cost-effective, and require relatively small amounts of the test compound, which is advantageous in early-stage research.[10]

Q5: How can this compound concentrations be accurately quantified in biological samples (e.g., plasma, tissue)?

A5: The most reliable and sensitive methods for quantifying small molecules like this compound in complex biological matrices are chromatographic techniques coupled with mass spectrometry.[11] High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering excellent specificity, sensitivity, and a wide quantification range.[11][12] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity and specificity of LC-MS/MS.[13]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low and/or highly variable plasma concentrations of this compound after oral gavage. 1. Poor dissolution of this compound in the GI tract. 2. Inconsistent dosing due to settling of the suspension. 3. First-pass metabolism in the gut wall or liver.1. Enhance Formulation: Move from a simple suspension to an advanced formulation like a nanosuspension, solid dispersion, or a lipid-based system (e.g., SMEDDS) to improve solubility and dissolution.[4][7][8] 2. Ensure Dosing Homogeneity: Vigorously vortex the formulation immediately before dosing each animal. Use a vehicle with appropriate viscosity to slow down particle settling. 3. Assess Metabolism: While lipid-based systems can sometimes reduce first-pass metabolism via lymphatic transport, this needs to be investigated through specific metabolic stability assays.[4]
This compound precipitates out of the dosing vehicle before or during administration. The selected vehicle (e.g., water with 0.5% carboxymethylcellulose) cannot maintain this compound in solution or suspension at the target concentration.1. Conduct Solubility Screening: Test this compound's solubility in various pharmaceutically acceptable solvents, co-solvents (e.g., PEG 400, propylene glycol), and surfactants (e.g., Tween 80, Cremophor EL). 2. Reduce Particle Size: Prepare a nanosuspension to improve the stability of the dispersed particles.[3] 3. Use a Lipid-Based System: Formulate this compound in an oil or a self-microemulsifying system where it remains solubilized.[7]
In-vitro dissolution is high, but in-vivo bioavailability remains poor. 1. Precipitation in the GI Tract: The drug may precipitate into a less soluble form upon dilution in the stomach or intestine. 2. Low Permeability: The formulation excipients might be hindering the drug's passage across the intestinal wall. 3. Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen.1. Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation to maintain a supersaturated state in the GI tract. 2. Re-evaluate Excipients: The interplay between solubility and permeability can be complex; some solubilizing agents can negatively impact permeability.[6] Consider formulations with permeation-enhancing properties. 3. Investigate Efflux: Use in-vitro models (e.g., Caco-2 cells) to determine if this compound is a P-gp substrate. Consider co-administration with a known P-gp inhibitor of natural origin as a bioenhancer in exploratory studies.[14]

Data Presentation

Table 1: Physicochemical Properties of this compound and Implications for Bioavailability
PropertyValue / DescriptionImplication for Bioavailability
Chemical Name 5,6,2′,6′-tetramethoxyflavone-
Molecular Formula C₁₉H₁₈O₆-
Molecular Weight 342.34 g/mol High molecular weight can sometimes limit passive diffusion.
Appearance White crystalline solidCrystalline solids typically have lower solubility than amorphous forms.[4]
Solubility Poorly soluble in water.This is the primary limiting factor for oral absorption.[3]
Lipophilicity High (as a polymethoxyflavone).[1]Suggests potentially good membrane permeability (BCS Class II characteristic).[5]
Table 2: Illustrative Comparison of Formulation Strategies for this compound

Note: The following data are hypothetical and serve as a guide for expected outcomes based on established formulation science principles.

Formulation StrategyKey ParametersExpected Drug Loading (% w/w)Potential Fold-Increase in Oral Bioavailability (AUC) vs. Suspension
Aqueous Suspension Particle Size: >10 µm1 - 10%Baseline (1x)
Nanosuspension Particle Size: 100 - 400 nm5 - 20%2x - 5x
Amorphous Solid Dispersion Drug dispersed in a polymer matrix10 - 40%3x - 10x
SMEDDS (Lipid-Based) Forms oil-in-water microemulsion (<100 nm) in GI fluids1 - 15%4x - 15x

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
  • Preparation of Suspension: Prepare a pre-suspension by dispersing 1% w/v this compound and 0.5% w/v a stabilizer (e.g., Poloxamer 188 or Soluplus®) in deionized water.

  • Milling: Transfer the suspension to a laboratory-scale bead mill. Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).

  • Milling Process: Mill the suspension at a speed of 2000 rpm for 4-6 hours, ensuring the temperature is controlled below 25°C using a cooling jacket.

  • Particle Size Analysis: At hourly intervals, withdraw a small aliquot of the suspension, dilute appropriately, and measure the particle size distribution using a dynamic light scattering (DLS) instrument.

  • Endpoint: Continue milling until the mean particle size (Z-average) is below 250 nm with a Polydispersity Index (PDI) of < 0.3.

  • Separation and Storage: Separate the milled nanosuspension from the milling beads by filtration or decanting. Store at 4°C.

Protocol 2: Formulation of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

  • Ternary Phase Diagram Construction: Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the regions that form stable microemulsions upon dilution with water.

  • Formulation Preparation: Select an optimal ratio from the microemulsion region. For example: 30% Kolliphor EL (surfactant), 20% Transcutol HP (co-surfactant), and 50% Capryol 90 (oil).

  • Drug Loading: Add this compound to the selected excipient mixture and stir gently with mild heating (40°C) until it is completely dissolved. The final concentration will depend on its solubility in the mixture.

  • Characterization:

    • Self-Emulsification Test: Add 1 mL of the this compound-SMEDDS formulation to 250 mL of water with gentle agitation. Observe the time it takes to form a clear or slightly bluish microemulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting microemulsion using DLS. A size below 100 nm is desirable.

Protocol 3: In-vivo Pharmacokinetic Study of a this compound Formulation in Mice
  • Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week with a standard 12-hour light/dark cycle and free access to food and water.

  • Fasting: Fast the mice for 4-6 hours before dosing (water ad libitum).

  • Dosing: Administer the this compound formulation (e.g., this compound-SMEDDS) via oral gavage at a target dose of 10 mg/kg. Record the exact time of dosing for each animal.

  • Blood Sampling: Collect sparse blood samples (approx. 30-50 µL) from a cohort of animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify the this compound concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve) using non-compartmental analysis software.

Visualizations

Caption: Workflow for developing and testing a bio-enhanced this compound formulation.

Caption: Decision tree for selecting a suitable bioavailability enhancement strategy.

Caption: Simplified signaling pathways potentially modulated by this compound.[1][15]

References

Technical Support Center: Mitigating Off-Target Effects of Zapotin in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the off-target effects of Zapotin (5,6,2',6'-tetramethoxyflavone) during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a polymethoxyflavone, a type of natural flavonoid, with demonstrated anticancer properties.[1][2][3] Its primary mechanism of action involves the modulation of key signaling pathways, including the selective activation and subsequent down-modulation of Protein Kinase C epsilon (PKCε) and the inhibition of the m-TOR/PI3K/AKT signaling pathway.[1] These actions can lead to the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest in cancer cells.[4][5][6]

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects occur when a compound binds to and modulates proteins other than its intended therapeutic target.[7] For this compound, which is known to interact with kinases, there is a potential for it to bind to other kinases beyond PKCε and the PI3K/AKT/mTOR pathway, due to the conserved nature of the ATP-binding pocket in kinases. Such off-target interactions can lead to misinterpretation of experimental results, unexpected phenotypes, and potential cellular toxicity that is not related to its on-target activity.

Q3: How can I determine if an observed cellular effect is due to an off-target interaction of this compound?

A3: Distinguishing on-target from off-target effects is crucial for validating your experimental findings. Several strategies can be employed:

  • Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same primary protein (e.g., another PKCε or PI3K inhibitor). If this unrelated inhibitor recapitulates the observed phenotype, it is more likely an on-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (e.g., PKCε). If the phenotype persists after this compound treatment in the absence of the target protein, it is likely due to an off-target effect.

  • Dose-Response Correlation: Carefully titrate the concentration of this compound. On-target effects should correlate with the IC50 or EC50 values for the primary target. Effects that only appear at significantly higher concentrations are more likely to be off-target.

Q4: What are the known on-target and cytotoxic concentrations of this compound?

A4: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response curve for your specific experimental system. Below are some reported values for on-target effects and cytotoxicity.

Cell LineAssayIC50 / CC50 / ED50Reference
HT-29 (Colon Cancer)Cell Proliferation0.274 µM[4][5]
SW480 (Colon Cancer)Cell Proliferation0.229 µM[1]
SW620 (Colon Cancer)Cell Proliferation0.527 µM[1]
T24 (Bladder Carcinoma)TPA-induced ODC activity3.4 ± 1.7 µM[1]
HepG2 (Liver Carcinoma)TPA-induced NF-κB activity7.6 ± 3.3 µM[1]
HL-60 (Leukemia)Cell Differentiation0.5 µM (ED50)[1]
K562 (Erythroleukemia)Cytotoxicity3.1 ng/mL (CC50)[1]
LNCaP (Prostate Cancer)Cell Proliferation2.4 ± 0.2 µg/mL (IC50)[1]

Troubleshooting Guide for Unexpected Results

Problem Possible Cause Troubleshooting Steps
High cellular toxicity at expected effective concentration. 1. Off-target effects: this compound may be inhibiting essential kinases or other proteins. 2. Compound instability: Degradation of this compound in culture media could lead to toxic byproducts. 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Perform a kinase selectivity profile to identify potential off-target interactions. 2. Prepare fresh this compound solutions for each experiment and minimize exposure to light and high temperatures. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO).
Observed phenotype does not align with the known function of PKCε or the mTOR pathway. 1. Off-target engagement: The phenotype may be a result of this compound binding to an alternative target. 2. Activation of compensatory pathways: Inhibition of the primary target may lead to the upregulation of other signaling pathways.1. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in your cells. 2. Perform a Western blot analysis of key proteins in related signaling pathways to check for compensatory activation. 3. Use a structurally unrelated inhibitor of the same target to see if the phenotype is reproduced.
Inconsistent or bell-shaped dose-response curve. 1. Compound aggregation: At higher concentrations, flavonoids can form aggregates, leading to non-specific inhibition. 2. Biphasic off-target effects: this compound might inhibit a secondary target at higher concentrations, leading to a complex dose-response. 3. Cellular toxicity at high concentrations: Cell death can lead to a decrease in the measured signal.1. Visually inspect for precipitation at high concentrations. Consider using a detergent like Tween-20 in biochemical assays to prevent aggregation. 2. Analyze the different phases of the curve in the context of known on-target and potential off-target IC50 values. 3. Perform a parallel cytotoxicity assay to correlate the decrease in response with cell death.
No or weak inhibition of the target pathway (e.g., no change in phosphorylation of downstream substrates). 1. Suboptimal concentration or incubation time: The concentration may be too low or the treatment time too short. 2. Poor cell permeability: this compound may not be efficiently entering the cells. 3. High protein binding in serum: Serum proteins can bind to this compound, reducing its effective concentration.1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. While this compound is a polymethoxyflavone and generally has better bioavailability than hydroxylated flavonoids, permeability can be cell-line dependent. 3. Consider reducing the serum concentration or using a serum-free medium during this compound treatment.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound by screening its activity against a broad panel of kinases.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to generate a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Plate Preparation:

    • Use a commercial kinase profiling service or an in-house kinase panel in a 384-well plate format.

    • Each well should contain a specific recombinant kinase, its corresponding substrate, and ATP at a concentration close to the Km for each kinase.

  • Compound Addition:

    • Add the diluted this compound or vehicle control (DMSO) to the assay wells. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction and Detection:

    • Incubate the plate at room temperature for the recommended time (typically 60 minutes).

    • Stop the reaction and measure the remaining kinase activity using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™, or radiometric assay).

  • Data Analysis:

    • Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Hypothetical Kinase Selectivity Profile for this compound:

KinaseKinase FamilyThis compound IC50 (µM)
PKCε AGC 0.5
PI3Kα PI3K 1.2
mTOR PI3K-related 2.5
PKAAGC> 50
ROCK1AGC15.8
CDK2CMGC> 50
ERK1CMGC25.3
JNK1CMGC30.1
p38αCMGC42.7
SRCTK> 50
EGFRTK> 50
VEGFR2TK> 50
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein (e.g., PKCε) in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations for all samples.

    • Perform Western blot analysis using a primary antibody specific to the target protein (e.g., anti-PKCε). A loading control (e.g., GAPDH or β-actin) should also be probed.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Plot the normalized band intensity versus temperature for both vehicle- and this compound-treated samples to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Phenotype Start Unexpected Phenotype Observed with this compound Treatment Q1 Is the phenotype reproducible? Start->Q1 A1_No Review experimental procedure for errors. Repeat experiment. Q1->A1_No No Q2 Does the phenotype correlate with on-target IC50? Q1->Q2 Yes A2_Yes Likely On-Target Effect Q2->A2_Yes Yes Q3 Does a structurally unrelated inhibitor of the same target cause the same phenotype? Q2->Q3 No A3_Yes Strong evidence for On-Target Effect Q3->A3_Yes Yes Q4 Does genetic knockdown/knockout of the target abolish the phenotype? Q3->Q4 No A4_Yes Definitive evidence for On-Target Effect Q4->A4_Yes Yes OffTarget Likely Off-Target Effect Q4->OffTarget No Investigate Perform off-target identification assays (e.g., Kinase Profiling, CETSA-MS) OffTarget->Investigate

Caption: Troubleshooting workflow for unexpected phenotypes.

G cluster_1 This compound's Known Signaling Pathways This compound This compound PKCe PKCε This compound->PKCe activates & down-modulates PI3K PI3K This compound->PI3K inhibits Apoptosis Apoptosis PKCe->Apoptosis CellCycle Cell Cycle Arrest PKCe->CellCycle AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellPro Inhibition of Cell Proliferation mTOR->CellPro

Caption: this compound's on-target signaling pathways.

G cluster_2 CETSA Experimental Workflow step1 1. Cell Treatment (this compound or Vehicle) step2 2. Heat Shock (Temperature Gradient) step1->step2 step3 3. Cell Lysis step2->step3 step4 4. Centrifugation (Separate Soluble/Aggregated Proteins) step3->step4 step5 5. Supernatant Collection (Soluble Protein Fraction) step4->step5 step6 6. Western Blot (Detect Target Protein) step5->step6 step7 7. Data Analysis (Generate Melting Curves) step6->step7 result Target Engagement Confirmation step7->result

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the High-Performance Liquid Chromatography (HPLC) separation of Zapotin from related flavonoids.

Section 1: FAQs - Method Development & Optimization

This section addresses common questions encountered when establishing a robust HPLC method for this compound analysis.

Q1: What is a good starting point for developing an HPLC method for this compound separation?

A robust starting point for separating this compound, a polymethoxyflavone (PMF), is a Reverse-Phase HPLC (RP-HPLC) system. Begin with a C18 column and a gradient elution using acetonitrile and water, where the aqueous portion is acidified with 0.1% formic acid to ensure sharp peaks.[1] Detection should be performed with a Photodiode Array (PDA) or Diode Array Detector (DAD) to allow for simultaneous monitoring at multiple wavelengths and assessment of peak purity.[2]

Q2: How do I choose the right stationary phase (column) for separating this compound from other flavonoids?

The choice of stationary phase is critical for achieving selectivity.

  • C18 Columns: A high-purity, end-capped C18 column is the most common and effective choice for the separation of polymethoxyflavones like this compound.[1][3][4] These columns separate analytes primarily based on hydrophobicity.

  • Polar-Embedded Columns: For complex mixtures of PMFs, a stationary phase with a polar-embedded group can offer alternative selectivity and improved resolution.[4]

  • Phenyl-Hexyl Columns: If co-elution with other aromatic compounds is an issue, a Phenyl-Hexyl column can provide different selectivity through π-π interactions.

  • HILIC Columns: While less common for PMFs, Hydrophilic Interaction Liquid Chromatography (HILIC) may be useful if this compound needs to be separated from highly polar flavonoids or impurities.

Q3: What are the best mobile phase combinations for this compound analysis?

Mobile phase composition is the most powerful tool for optimizing flavonoid separation.

  • Organic Solvents: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile typically provides better resolution and lower backpressure. Critically, switching from acetonitrile to methanol (or using a combination) is a highly effective strategy to change selectivity (α) and resolve co-eluting peaks.[2]

  • Aqueous Phase & Additives: The aqueous phase is typically HPLC-grade water. The addition of a small amount of acid (0.1% formic acid or acetic acid is common) is crucial.[1] This acid suppresses the ionization of acidic flavonoids and, importantly, minimizes interactions with any free silanol groups on the silica-based stationary phase, which significantly reduces peak tailing.[1][5]

Q4: How does pH affect the separation of this compound?

As a polymethoxyflavone, this compound lacks the acidic hydroxyl groups found on many other flavonoids, making its own retention less sensitive to pH changes. However, mobile phase pH is still very important for two reasons:

  • Peak Shape: A low pH (e.g., 2.5-3.5 using formic or phosphoric acid) is essential for protonating residual silanol groups on the column packing, preventing undesirable secondary interactions that cause peak tailing.[5]

  • Selectivity: If this compound must be separated from other flavonoids that do have ionizable hydroxyl groups, adjusting the pH can alter the retention times of those related compounds, thereby improving resolution.[6]

Q5: At what wavelength should I detect this compound?

Flavonoids typically exhibit two major UV absorbance bands: Band II (240–285 nm) and Band I (300–400 nm).[7] While this compound's specific absorption maxima can be confirmed by running a standard on a PDA/DAD detector, a good starting point is to monitor at wavelengths within these ranges, such as ~275 nm and ~330-370 nm. Using a PDA detector allows you to extract the chromatogram at the wavelength that provides the best signal-to-noise ratio and selectivity away from interfering peaks.[8]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your HPLC analysis.

Q1: My this compound peak is co-eluting (overlapping) with another flavonoid peak. What should I do?

Co-elution requires a systematic approach to improve selectivity.

  • Confirm Co-elution: Use your PDA detector to check the peak purity. A "pure" peak will have a consistent UV spectrum across its entire width. A shoulder or distorted peak shape is also a clear sign of co-elution.[2]

  • Optimize Mobile Phase: This is the most effective and accessible variable to change.

    • Change Organic Solvent: If using acetonitrile, switch to methanol, or vice-versa. This is the most powerful way to alter selectivity.[2]

    • Adjust Gradient Slope: Make the gradient shallower (i.e., increase the run time and slow the rate of organic solvent increase). This provides more time for closely eluting compounds to separate.[1]

  • Adjust Temperature: Varying the column temperature by 5-10°C can slightly alter selectivity and may be enough to resolve minor overlaps.[9]

  • Change Stationary Phase: If mobile phase optimization is insufficient, the interfering compound has very similar properties under the current conditions. Switching to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl column) is the next step.[1]

Q2: I'm observing significant peak tailing for my this compound peak. What are the causes and solutions?

Peak tailing is often caused by unwanted secondary interactions on the column.

  • Cause: Interaction with residual silanol groups on the stationary phase.

    • Solution: Ensure your mobile phase contains an acid modifier like 0.1% formic or acetic acid to suppress silanol activity. Using a modern, high-purity, end-capped C18 column also minimizes this issue.[1][5]

  • Cause: Column overload.

    • Solution: Dilute your sample or reduce the injection volume. Overloading the column with too much analyte can saturate the stationary phase, leading to tailing.[1]

  • Cause: Metal Contamination.

    • Solution: Trace metals in the sample or system can chelate with flavonoids. If the problem persists, consider using a column designed for metal-sensitive compounds or passivating your HPLC system.

Q3: The resolution between this compound and a closely related flavonoid is poor. How can I improve it?

Resolution is a function of efficiency (N), selectivity (α), and retention factor (k). To improve it, you must influence one or more of these parameters.

  • Increase Selectivity (α): This is the most effective approach. As detailed in Q1, changing the mobile phase organic solvent or switching the stationary phase chemistry will have the largest impact on selectivity.[2]

  • Increase Efficiency (N): This results in narrower, sharper peaks, which can improve baseline separation.

    • Use a longer column or a column packed with smaller particles (e.g., sub-2 µm). Note that this will increase backpressure.

    • Optimize the flow rate. A lower flow rate often improves efficiency, but at the cost of longer run times.[9]

  • Increase Retention Factor (k): If peaks are eluting too early (k < 2), they are more likely to co-elute with the solvent front and other early impurities.

    • Solution: Weaken the mobile phase by decreasing the initial percentage of the organic solvent. This will increase retention times and provide more opportunity for separation.[2]

Q4: My baseline is noisy, making it difficult to integrate the this compound peak. How can I fix this?

A noisy baseline can compromise sensitivity and reproducibility.

  • Cause: Dissolved gas in the mobile phase.

    • Solution: Degas your mobile phases before use by sonication or vacuum filtration and use an in-line degasser if your system has one.[5]

  • Cause: Contaminated or low-quality solvents.

    • Solution: Use fresh, HPLC-grade solvents. Impurities in the mobile phase can appear as baseline noise, especially during a gradient.

  • Cause: Improper solvent mixing or pump malfunction.

    • Solution: Prime all pump lines to remove air bubbles. If using manual mixing, ensure solvents are thoroughly mixed. If the problem persists, the pump may require maintenance.[5]

Q5: The retention time for this compound is shifting between injections. What could be the problem?

Poor retention time reproducibility indicates an unstable system.

  • Cause: Inconsistent mobile phase preparation.

    • Solution: Prepare mobile phases fresh and in large enough batches for the entire sequence. Even small variations in composition can cause shifts.[5]

  • Cause: Column temperature fluctuations.

    • Solution: Use a column oven to maintain a constant, stable temperature. Fluctuations in ambient lab temperature can affect retention times.[9]

  • Cause: Column equilibration.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important in gradient chromatography. A 5-10 column volume flush is a good rule of thumb.

Section 3: Data & Protocols

Data Presentation

Table 1: Recommended Starting HPLC Parameters for this compound Analysis

ParameterRecommended SettingRationale & Notes
Stationary Phase High-Purity, End-Capped C18Industry standard for flavonoid and PMF separation, provides good hydrophobic retention.[4]
Column Dimensions 4.6 x 150 mm, 3.5 or 5 µmA standard analytical dimension providing a good balance of efficiency and backpressure.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcidifier improves peak shape by suppressing silanol interactions.[1]
Mobile Phase B AcetonitrileOffers good resolving power and lower viscosity compared to methanol.
Gradient Program 5-95% B over 20-30 minA broad gradient is a good starting point to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[9]
Column Temperature 30 - 40 °CElevated temperature can improve efficiency and reduce backpressure. Stability is key.[9]
Injection Volume 5 - 10 µLKeep volume low to prevent band broadening and column overload.[1]
Detection PDA/DAD, 220-400 nmAllows for identification of optimal wavelength and peak purity assessment. Monitor ~335 nm.

Table 2: Troubleshooting Summary for Common Separation Issues

IssuePotential Cause(s)Recommended Actions
Co-elution / Poor Resolution Insufficient Selectivity (α)1. Change organic solvent (Acetonitrile ↔ Methanol). 2. Adjust gradient slope (make shallower). 3. Change stationary phase (e.g., C18 → Phenyl-Hexyl).[2]
Peak Tailing Secondary Silanol Interactions1. Ensure mobile phase is acidified (e.g., 0.1% Formic Acid). 2. Use a high-quality, end-capped column.[1][5]
Column Overload1. Dilute the sample. 2. Reduce injection volume.
Shifting Retention Times Poor Column Equilibration1. Increase equilibration time between runs.
Temperature Fluctuation1. Use a column oven set to a stable temperature.[9]
Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound Analysis

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.

    • Prepare Mobile Phase B: Use HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter to remove particulates.

    • Degas both mobile phases for 15-20 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample extract or this compound standard in a suitable solvent (e.g., methanol or a mixture matching the initial mobile phase composition).

    • Vortex or sonicate until fully dissolved.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to prevent particulates from clogging the system.[5]

  • HPLC System Setup and Equilibration:

    • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm) and set the column oven to 35°C.

    • Prime all pump lines to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at 1.0 mL/min for at least 15-20 minutes or until a stable baseline is achieved.

  • Data Acquisition:

    • Set the PDA/DAD detector to acquire data from 220-400 nm.

    • Inject 10 µL of the prepared sample.

    • Run the gradient method as defined (e.g., a linear gradient from 5% B to 95% B over 25 minutes).

    • Include a post-run flush with high organic content followed by a re-equilibration step at initial conditions before the next injection.

  • Data Analysis:

    • Extract the chromatogram at the optimal wavelength for this compound (e.g., ~335 nm).

    • Identify the this compound peak by comparing its retention time and UV-Vis spectrum to that of a pure standard.

    • Assess the peak purity using the PDA software to ensure no co-eluting impurities are present.

Section 4: Visualizations

Diagrams of Experimental Workflows

TroubleshootingWorkflow cluster_problems cluster_solutions_p1 cluster_solutions_p2 cluster_solutions_p3 cluster_solutions_p4 start Identify Chromatographic Problem p1 Poor Resolution / Co-elution start->p1 p2 Peak Tailing start->p2 p3 Shifting Retention Times start->p3 p4 Noisy Baseline start->p4 s1_1 Optimize Mobile Phase (Change Solvent, Adjust Gradient) p1->s1_1 s2_1 Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) p2->s2_1 s2_2 Reduce Sample Concentration or Injection Volume p2->s2_2 s2_3 Use End-Capped Column p2->s2_3 s3_1 Ensure Full Column Equilibration p3->s3_1 s3_2 Use Column Oven for Stable Temperature p3->s3_2 s3_3 Prepare Fresh Mobile Phase p3->s3_3 s4_1 Degas Mobile Phase p4->s4_1 s4_2 Use High-Purity Solvents p4->s4_2 s4_3 Prime Pump Lines p4->s4_3 s1_2 Adjust Temperature s1_1->s1_2 s1_3 Change Stationary Phase s1_2->s1_3

Caption: General HPLC troubleshooting workflow for common separation issues.

SelectivityOptimization start Co-elution Observed (Poor Selectivity, α) step1 STEP 1: Modify Mobile Phase Change Organic Solvent (e.g., Acetonitrile -> Methanol) start->step1 check1 Resolution Achieved? step1->check1 step2 STEP 2: Modify Gradient Make Gradient Shallower (Increase run time) check1->step2 No end_success Separation Optimized check1->end_success Yes check2 Resolution Achieved? step2->check2 step3 STEP 3: Change Stationary Phase Select Column with Different Chemistry (e.g., C18 -> Phenyl-Hexyl) check2->step3 No check2->end_success Yes end_fail Consider Alternative Technique (e.g., HILIC) step3->end_fail

Caption: Logical workflow for optimizing selectivity to resolve co-eluting peaks.

References

Validation & Comparative

Zapotin in Cancer Therapy: A Comparative Guide to Flavonoid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds in cancer therapy has identified flavonoids as a promising class of molecules. Among these, Zapotin, a polymethoxyflavone, has demonstrated significant anticancer potential. This guide provides an objective comparison of this compound with other well-researched flavonoids—Quercetin, Apigenin, Luteolin, and Myricetin—supported by experimental data to inform future research and drug development.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of this compound and other selected flavonoids has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values, collated from various sources, should be interpreted with consideration of potential methodological variances.

FlavonoidCancer Cell LineIC50 (µM)Reference
This compound Gastric Cancer (SNU-1)~50[1]
Colon Cancer (HT-29)0.274[2]
Colon Cancer (SW480)0.229[2]
Colon Cancer (SW620)0.527[2]
Bladder Carcinoma (T24)3.4[2]
Quercetin Colon Carcinoma (CT-26)>120[3]
Prostate Cancer (LNCaP)~80[3]
Leukemia (MOLT-4)~40[3]
Leukemia (Raji)~20[3]
Hepatocellular Carcinoma (LM3)~100[4]
Apigenin Colon Cancer (HCT116)>50[5]
Prostate Cancer (PC-3)Not specified[6]
Breast Cancer (MCF-7)Not specified[7]
Luteolin Head and Neck Squamous Cell Carcinoma (Tu212)6.96[8]
Lung Cancer (H292)15.56[8]
Melanoma (A375)115.1[9]
HeLa Cells~15[10]
Myricetin Ovarian Cancer (A2780/CP70)~20[11]
Ovarian Cancer (OVCAR-3)~30[11]
Gastric Cancer (AGS)~25[12]
Breast Cancer (MCF-7)54[13]

Signaling Pathways in Flavonoid-Mediated Cancer Therapy

Flavonoids exert their anticancer effects by modulating a multitude of cellular signaling pathways that govern cell proliferation, survival, and apoptosis. Below are simplified representations of the key pathways targeted by this compound and the other compared flavonoids.

Zapotin_Signaling_Pathway This compound This compound PKCe PKCε This compound->PKCe Inhibits PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PKCe->Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Inhibits

Caption: this compound's anticancer mechanism involves the inhibition of PKCε and the PI3K/Akt/mTOR pathway, leading to apoptosis and cell cycle arrest.

Quercetin_Signaling_Pathway Quercetin Quercetin JAK2 JAK2 Quercetin->JAK2 Inhibits PI3K PI3K Quercetin->PI3K Inhibits Apoptosis Apoptosis Quercetin->Apoptosis Induces STAT3 STAT3 JAK2->STAT3 CellProliferation Cell Proliferation STAT3->CellProliferation Akt Akt PI3K->Akt Akt->CellProliferation Promotes

Caption: Quercetin targets the JAK2/STAT3 and PI3K/Akt pathways to inhibit cell proliferation and induce apoptosis.

Apigenin_Signaling_Pathway Apigenin Apigenin Wnt Wnt/β-catenin Apigenin->Wnt Inhibits MAPK MAPK Apigenin->MAPK Modulates Apoptosis Apoptosis Apigenin->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G2/M) Wnt->CellCycleArrest Promotes ERK ERK MAPK->ERK ERK->CellCycleArrest Promotes

Caption: Apigenin's anticancer effects are mediated through the inhibition of Wnt/β-catenin and modulation of the MAPK/ERK pathway.

Luteolin_Signaling_Pathway Luteolin Luteolin Notch Notch Luteolin->Notch Inhibits PI3K PI3K Luteolin->PI3K Inhibits Apoptosis Apoptosis Luteolin->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Notch->CellCycleArrest Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->CellCycleArrest Inhibits

Caption: Luteolin exerts its anticancer effects by inhibiting the Notch and PI3K/Akt/mTOR signaling pathways.

Myricetin_Signaling_Pathway Myricetin Myricetin p53 p53 Myricetin->p53 Activates PI3K PI3K Myricetin->PI3K Inhibits Apoptosis Apoptosis Myricetin->Apoptosis Induces Autophagy Autophagy Myricetin->Autophagy Induces p53->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Autophagy Inhibits

Caption: Myricetin induces apoptosis through a p53-dependent pathway and autophagy by inhibiting the PI3K/Akt/mTOR pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., SNU-1, HT-29, MCF-7) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[1][11]

  • Compound Treatment: The cells are then treated with various concentrations of the flavonoid (e.g., this compound, Quercetin) or vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).[1][11]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[1][11]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Flavonoid A->B C Add MTT solution B->C D Incubate (4h) C->D E Add DMSO D->E F Measure Absorbance (570nm) E->F G Calculate IC50 F->G

Caption: Workflow of the MTT assay for determining cell viability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis.

Protocol:

  • Cell Treatment: Cells are treated with the flavonoid of interest for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis_Assay_Workflow A Treat cells with Flavonoid B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, dark) D->E F Analyze by Flow Cytometry E->F

Caption: Workflow of the Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of flavonoids on their expression levels.

Protocol:

  • Protein Extraction: After treatment with the flavonoid, cells are lysed in RIPA buffer to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Akt, mTOR, p53) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates potent anticancer activity, particularly in colon cancer cell lines, with IC50 values in the sub-micromolar range.[2] Its mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt/mTOR.[14] While direct comparative data is limited, the information collated in this guide suggests that this compound's efficacy is comparable to, and in some cases, may exceed that of other well-known flavonoids like Quercetin, Apigenin, Luteolin, and Myricetin in specific cancer types.

The provided experimental protocols offer a foundation for standardized comparative studies. Future research should focus on direct, head-to-head comparisons of these flavonoids in a wider range of cancer models, both in vitro and in vivo, to fully elucidate their relative therapeutic potential. Such studies will be invaluable for guiding the development of novel flavonoid-based cancer therapies.

References

A Comparative Analysis of Zapotin and Nobiletin in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative study of two citrus flavonoids, Zapotin and Nobiletin, focusing on their mechanisms of inducing apoptosis in cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their pro-apoptotic effects supported by experimental data.

Introduction

This compound, a polymethoxyflavone found in the fruit of the Casimiroa edulis tree, and Nobiletin, a polymethoxylated flavone abundant in citrus peels, have both demonstrated significant anticancer properties.[1][2][3] A key mechanism underlying their therapeutic potential is the induction of programmed cell death, or apoptosis. This guide will objectively compare their efficacy in triggering apoptosis, the signaling pathways they modulate, and the experimental evidence supporting these findings.

Quantitative Analysis of Pro-Apoptotic Efficacy

The following table summarizes the effective concentrations of this compound and Nobiletin required to inhibit cell growth and induce apoptosis in various cancer cell lines. The data, compiled from multiple studies, highlights the dose-dependent and cell-line-specific effects of these compounds.

CompoundCell LineAssayMetricValueReference
This compound HT-29 (Colon)Growth InhibitionIC500.274 µM[4]
SW480 (Colon)Growth InhibitionIC500.229 µM[4]
SW620 (Colon)Growth InhibitionIC500.527 µM[4]
SNU-1 (Gastric)Apoptosis (Annexin V/PI)% Apoptotic CellsDose-dependent increase[5]
Nobiletin MCF-7 (Breast)Growth InhibitionIC50 (72h)59.8 µM[6]
MDA-MB-468 (Breast)Growth InhibitionIC50 (72h)51.3 µM[6]
SK-BR-3 (Breast)Growth InhibitionIC50 (72h)86.9 µM[6]
Caco-2 (Colon)Growth InhibitionIC50 (72h)40 µM[7]
ACHN (Renal)Growth InhibitionViability at 120 µM (24h)~66%[8]
Caki-2 (Renal)Growth InhibitionViability at 80 µM (24h)~89%[8]
ACHN (Renal)Apoptosis (Annexin V/PI)% Apoptotic Cells at 120 µM21.06%[8]
Caki-2 (Renal)Apoptosis (Annexin V/PI)% Apoptotic Cells at 80 µM17.53%[8]
HL-60 (Leukemia)ApoptosisCaspase-3, -8, -9 activationEffective induction[9]

Signaling Pathways in Apoptosis

This compound and Nobiletin employ distinct yet partially overlapping signaling cascades to initiate and execute apoptosis.

This compound's Apoptotic Pathway

This compound has been shown to induce apoptosis by targeting key signaling pathways involved in cell survival and proliferation. One of the primary mechanisms is the inhibition of the m-TOR/PI3K/AKT signaling pathway .[5] By blocking this pathway, this compound effectively removes the pro-survival signals, leading to the activation of the apoptotic machinery. Furthermore, this compound's pro-apoptotic effects are linked to the downregulation of Protein Kinase C epsilon (PKCε) , an enzyme often overexpressed in cancer cells and implicated in tumor progression.[1][3] The inhibition of PKCε by this compound contributes to a decrease in cell migration and an increase in programmed cell death.[1][3]

Zapotin_Apoptosis_Pathway This compound This compound PKCe PKCε This compound->PKCe inhibits PI3K PI3K This compound->PI3K inhibits AKT AKT PKCe->AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibition leads to

This compound's pro-apoptotic signaling pathway.
Nobiletin's Apoptotic Pathway

Nobiletin induces apoptosis through a multi-pronged approach involving several key signaling pathways. It has been demonstrated to activate the Mitogen-Activated Protein Kinase (MAPK) pathway , particularly p38 MAPK, which is a known mediator of apoptosis.[2][9] Concurrently, Nobiletin inhibits the pro-survival PI3K/Akt pathway .[10][11][12] This dual action shifts the cellular balance towards apoptosis. The downstream effects of these signaling alterations include the modulation of the Bcl-2 family of proteins , leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[13] This change in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization and the subsequent activation of the intrinsic caspase cascade, involving caspase-9 and the executioner caspase-3 .[2][9] Nobiletin has also been shown to activate the extrinsic apoptotic pathway through the activation of caspase-8 .[2][9]

Nobiletin_Apoptosis_Pathway Nobiletin Nobiletin MAPK p38 MAPK Nobiletin->MAPK activates PI3K PI3K Nobiletin->PI3K inhibits Caspase8 Caspase-8 Nobiletin->Caspase8 activates Bax Bax MAPK->Bax activates AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Nobiletin's multifaceted pro-apoptotic signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound- and Nobiletin-induced apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Experimental Workflow:

Annexin_V_Workflow A Cell Culture and Treatment B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the Dark D->E F Add Binding Buffer E->F G Flow Cytometry Analysis F->G

Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Preparation: Culture cells to the desired confluency and treat with this compound, Nobiletin, or a vehicle control for the specified duration.

  • Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine with the supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes to remove any residual media.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][14]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Cell Fixation and Permeabilization:

    • For adherent cells, grow on coverslips. For suspension cells, cytospin onto slides.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[15]

    • Wash twice with deionized water.[15]

  • TUNEL Reaction:

    • Equilibrate the cells by adding 100 µL of TdT Reaction Buffer and incubate for 10 minutes at room temperature.[15]

    • Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTPs.

    • Remove the equilibration buffer and add 100 µL of the TdT reaction cocktail to each sample.

    • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[15]

  • Stopping the Reaction and Staining:

    • Add a stop buffer to terminate the reaction.

    • Wash the cells with PBS.

    • Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst.

  • Visualization: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Western Blotting for Apoptosis-Related Proteins

Western blotting is employed to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and Bcl-2 family members.

Protocol:

  • Protein Extraction:

    • Treat cells with this compound, Nobiletin, or a vehicle control.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

Both this compound and Nobiletin demonstrate significant potential as pro-apoptotic agents in various cancer cell lines. Nobiletin appears to have a broader and more extensively studied mechanism, involving the modulation of multiple key signaling pathways, including MAPK and PI3K/Akt, leading to the activation of both intrinsic and extrinsic apoptotic cascades. This compound's pro-apoptotic activity is strongly linked to the inhibition of the m-TOR/PI3K/AKT and PKCε signaling pathways.

While the available data suggests that both compounds are effective inducers of apoptosis, a direct comparative study under identical experimental conditions would be necessary to definitively conclude which compound is more potent. The information presented in this guide provides a solid foundation for researchers to further investigate the therapeutic potential of these natural flavonoids in cancer therapy.

References

Zapotin's Anticancer Efficacy: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing literature consolidates the promising anticancer effects of Zapotin, a natural polymethoxyflavone, across a variety of cancer cell lines. This guide synthesizes key findings on this compound's cytotoxicity, its impact on critical signaling pathways, and the experimental methodologies used to validate these effects, offering a valuable resource for researchers, scientists, and drug development professionals.

This compound has demonstrated significant growth-inhibitory and pro-apoptotic effects in a range of cancer types, including breast, colon, gastric, and lung cancer, as well as leukemia. The compound's efficacy is underscored by its ability to modulate key oncogenic signaling pathways, primarily the PI3K/AKT/mTOR and PKCε pathways, and to activate the p53 tumor suppressor pathway.

Comparative Efficacy of this compound: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines, showcasing its differential efficacy.

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)Reference
HeLa (PKCεA/E overexpressing)Cervical Cancer7.6 ± 1.372[1]
HeLa (Wild Type)Cervical Cancer17.9 ± 1.672[1]
A549 (p53 wild type)Non-small cell lung cancer~172[2][3]
MCF-7Breast CancerNot explicitly stated, but showed cytotoxicity24[4]
MDA-MB-231Breast CancerNot explicitly stated, but showed cytotoxicity24[4]
SNU-1Gastric CarcinomaDose-dependent inhibition (10-100 µM)Not specified

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the metabolic state of the cells.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. In A549 lung cancer cells, treatment with 1 µM this compound for 72 hours resulted in a significant increase in apoptosis.[2][3] Similarly, in gastric cancer SNU-1 cells, this compound treatment led to an increased number of apoptotic cells, characterized by nuclear condensation and membrane rupture. Studies on breast cancer cell lines MCF-7 and MDA-MB-231 also demonstrated an increase in cleaved PARP, a marker of apoptosis, with increasing doses of this compound.[4]

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/AKT/mTOR Pathway

In gastric carcinoma cells (SNU-1), this compound has been shown to significantly block the m-TOR/PI3K/AKT signaling pathway. Western blot analysis revealed a dose-dependent decrease in the phosphorylation of key proteins in this pathway, including mTOR, PI3K, and AKT, while the total protein levels remained largely unchanged.[5]

PI3K_AKT_mTOR_Pathway This compound This compound p_PI3K p-PI3K This compound->p_PI3K inhibits PI3K PI3K PI3K->p_PI3K AKT AKT p_AKT p-AKT AKT->p_AKT mTOR mTOR p_mTOR p-mTOR mTOR->p_mTOR p_PI3K->p_AKT p_AKT->p_mTOR Proliferation Cell Proliferation & Survival p_mTOR->Proliferation Apoptosis Apoptosis p_mTOR->Apoptosis

This compound inhibits the PI3K/AKT/mTOR signaling pathway.
PKCε Signaling Pathway

This compound has been found to selectively activate and subsequently down-modulate Protein Kinase C epsilon (PKCε), an enzyme implicated in cancer cell migration, invasion, and survival.[1] In HeLa cells overexpressing PKCε, this compound treatment led to a decrease in the levels of phosphorylated PKCε.[1] In breast cancer cells (MCF-7 and MDA-MB-231), this compound treatment reduced the protein expression of PKCε and downstream targets like HIF-1α and phosphorylated AKT.[4]

PKC_epsilon_Pathway This compound This compound p_PKCe p-PKCε This compound->p_PKCe inhibits PKCe PKCε PKCe->p_PKCe HIF1a HIF-1α p_PKCe->HIF1a Migration Cell Migration & Invasion p_PKCe->Migration Apoptosis Apoptosis p_PKCe->Apoptosis VEGF VEGF HIF1a->VEGF

This compound modulates the PKCε signaling cascade.
p53 Pathway Activation

In p53 wild-type human non-small cell lung cancer cells (A549), this compound treatment has been shown to increase the protein expression of p53 and its downstream target, p21.[2][3] This activation of the p53 pathway is crucial for inducing apoptosis and cell cycle arrest. Interestingly, this compound did not significantly alter p53 mRNA levels, suggesting that its regulatory action occurs at the protein level.[2][3]

p53_Pathway This compound This compound p53 p53 This compound->p53 activates p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

This compound activates the p53 tumor suppressor pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound's anticancer effects.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of approximately 3,000 cells per well and allowed to adhere overnight.[1][6]

  • This compound Treatment: Cells were treated with various concentrations of this compound (e.g., 1 to 25 µM) for a specified duration (e.g., 72 hours).[1][6] A vehicle control (DMSO) was also included.[6]

  • MTT Addition: After the treatment period, 10 µl of MTT solution (5 mg/ml in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[7]

  • Formazan Solubilization: The medium was removed, and 100 µl of a solubilization solution (e.g., DMSO) was added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.[7] Cell viability was expressed as a percentage of the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells were treated with this compound at the desired concentrations and for the specified time.

  • Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet was resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. FITC and PI fluorescence were detected to quantify the percentage of cells in different stages of apoptosis.

Western Blot Analysis

Western blotting is used to detect specific protein molecules from among a mixture of proteins.

  • Protein Extraction: After treatment with this compound, cells were lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies against the target proteins (e.g., p-mTOR, p-AKT, p-PKCε, p53, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane was washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Analysis of Anticancer Effects cluster_data Data Interpretation Seeding Cell Seeding Treatment This compound Treatment Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant PathwayAnalysis Signaling Pathway Modulation WesternBlot->PathwayAnalysis

General workflow for validating this compound's anticancer effects.

Conclusion

The collective evidence strongly supports the potential of this compound as a promising anticancer agent. Its ability to induce apoptosis and inhibit key oncogenic signaling pathways in a variety of cancer cell lines warrants further investigation and development. This guide provides a foundational understanding of this compound's mechanisms of action and the experimental frameworks used to elucidate them, serving as a valuable tool for the scientific community dedicated to advancing cancer therapeutics.

References

Unraveling Zapotin's Mechanism: A Comparative Analysis with Nobiletin and Tangeretin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular mechanisms of Zapotin, a promising polymethoxyflavone (PMF), reveals significant anticancer potential. This guide provides a comparative analysis of this compound's mechanism of action against other well-characterized PMFs, Nobiletin and Tangeretin, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

This compound, a naturally occurring flavone, has demonstrated notable bioactivity, particularly in the realm of oncology. Its mechanism of action centers on the modulation of critical cellular signaling pathways implicated in cancer progression. This comparison guide synthesizes findings from multiple studies to objectively evaluate this compound's performance against the related compounds Nobiletin and Tangeretin, highlighting their effects on cell viability, apoptosis, and key signaling cascades.

Comparative Efficacy: A Look at the Data

Direct comparative studies examining this compound alongside Nobiletin and Tangeretin in the same experimental settings are limited. However, by collating data from various sources, we can draw preliminary comparisons of their cytotoxic effects on different cancer cell lines. It is crucial to acknowledge that variations in experimental conditions can influence outcomes, and thus these comparisons should be interpreted with caution.

Table 1: Cytotoxicity of this compound against Human Colon Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compoundHT-29Colon0.274
This compoundSW480Colon0.229
This compoundSW620Colon0.527
Data sourced from a study on the chemopreventive activity of this compound.[1]

Table 2: Cytotoxicity of Nobiletin against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Nobiletin769-PRenal20.22
Nobiletin786-ORenal90.48
NobiletinCaco-2Colon40 (72h)
NobiletinMCF-7Breast124.5
Data compiled from multiple independent studies.[2][3]

Table 3: Cytotoxicity of Tangeretin against Prostate Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
TangeretinPC-3Prostate22.12
TangeretinDU145Prostate46.60
Data from a comparative study of five polymethoxyflavones.[4]

Delving into the Mechanisms: Key Signaling Pathways

This compound and its counterparts exert their anticancer effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is pivotal for their development as therapeutic agents.

This compound's Mode of Action

This compound has been shown to significantly interfere with the m-TOR/PI3K/AKT signaling pathway , a critical cascade that regulates cell growth, proliferation, and survival. By inhibiting this pathway, this compound effectively curbs the uncontrolled proliferation of cancer cells.

Furthermore, this compound modulates the delicate balance between apoptosis (programmed cell death) and autophagy through its interaction with Protein Kinase C epsilon (PKCϵ) . This modulation pushes cancer cells towards a pro-apoptotic state.

Another key target of this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in inflammation and cell survival. This compound's inhibitory effect on NF-κB contributes to its anti-inflammatory and pro-apoptotic activities.

Zapotin_Mechanism This compound This compound PKCep PKCϵ This compound->PKCep Inhibits PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB This compound->NFkB Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Autophagy Autophagy PKCep->Autophagy AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation

This compound's primary signaling pathway targets.
Comparative Mechanisms of Nobiletin and Tangeretin

Nobiletin and Tangeretin share some mechanistic overlap with this compound, particularly in their ability to modulate the PI3K/AKT and NF-κB signaling pathways.[5][6][7][8][9] Tangeretin has also been reported to activate the tumor suppressor PTEN , which negatively regulates the PI3K/AKT pathway, further enhancing its anti-proliferative effects.[4]

Alternatives_Mechanism Nobiletin Nobiletin PI3K PI3K Nobiletin->PI3K Inhibits NFkB NF-κB Nobiletin->NFkB Inhibits Tangeretin Tangeretin PTEN PTEN Tangeretin->PTEN Activates Tangeretin->NFkB Inhibits PTEN->PI3K Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation NFkB->Proliferation

Key signaling pathways modulated by Nobiletin and Tangeretin.

Experimental Protocols

To facilitate the replication and further investigation of the findings presented, detailed protocols for the key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow Start Seed cells in 96-well plate Treat Treat with this compound/ Alternative Start->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 AddMTT Add MTT reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 AddSolvent Add solubilization solvent Incubate2->AddSolvent Measure Measure absorbance (570nm) AddSolvent->Measure

Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, Nobiletin, or Tangeretin for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Culture and treat cells with the compounds of interest for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Following treatment with the compounds, harvest and wash the cells.

  • Fix the cells in cold 70% ethanol.

  • Wash the fixed cells and treat with RNase A to remove RNA.

  • Stain the cells with Propidium Iodide.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This technique is used to detect and quantify specific proteins in the signaling pathway.

Protocol:

  • Lyse treated cells to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Protocol:

  • Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites.

  • Treat the transfected cells with this compound, Nobiletin, or Tangeretin, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Lyse the cells and measure luciferase activity using a luminometer.

Conclusion

This compound, Nobiletin, and Tangeretin are promising polymethoxyflavones with significant anticancer potential. While they share common mechanisms, such as the inhibition of the PI3K/AKT and NF-κB pathways, there are also distinctions in their modes of action and potency against different cancer cell types. The data and protocols presented in this guide provide a valuable resource for the scientific community to further explore and validate the therapeutic utility of these natural compounds. Direct comparative studies are warranted to definitively establish the relative efficacy of this compound and its counterparts.

References

A Comparative Analysis of Synthetic vs. Natural Zapotin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of synthetic and natural Zapotin, supported by experimental data. This compound, a polymethoxyflavone found in the fruit of Casimiroa edulis, has demonstrated significant potential as a chemopreventive and anticancer agent.

This comparison delves into the cytotoxic and apoptotic effects of both forms of this compound across various cancer cell lines, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for key bioactivity assays are also provided to facilitate the replication and further investigation of these findings. Visual diagrams of a key signaling pathway and a general experimental workflow are included to enhance understanding.

Quantitative Bioactivity Data: Synthetic vs. Natural this compound

The available research indicates that both synthetically produced and naturally derived this compound exhibit comparable bioactivity in terms of inducing cell death and inhibiting cell proliferation in cancer cell lines. A study directly comparing the effects of natural and synthetic this compound on colon cancer cell lines found them to be similarly effective.[1][2] Most studies utilize synthetic this compound, likely due to the larger quantities available through chemical synthesis compared to extraction from natural sources.[3][4]

Cell LineThis compound TypeBioactivity MetricResultReference
HT-29 (Colon Cancer)Natural and SyntheticIC502.74 x 10-7 M[1][2]
HL-60 (Promyelocytic Leukemia)SyntheticED50 (Differentiation)0.5 µM[3]
T24 (Bladder Carcinoma)SyntheticIC50 (ODC Inhibition)3.4 ± 1.7 µM[3][4]
SNU-1 (Gastric Cancer)Not Specified% Viability (at 50 µM)~25%[5]
A549 (Lung Cancer)Synthetic% Growth Inhibition (at 1 µM for 72h)66.91%[6]

Key Signaling Pathways of this compound

This compound exerts its anticancer effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis. One of the prominent pathways identified is the mTOR/PI3K/AKT pathway, which is often deregulated in cancer.[7] this compound has been shown to block this signaling cascade, leading to the inhibition of cancer cell growth and induction of apoptosis.[5][7] Additionally, this compound has been reported to mediate its action by inducing p53, a critical tumor suppressor protein, in wild-type p53 positive lung cancer cells.[6] It has also been shown to modulate the crosstalk between autophagy and apoptosis through the PKCε signaling pathway.[8]

Zapotin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits p53 p53 This compound->p53 Induces PKCe PKCε This compound->PKCe Modulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition leads to p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest PKCe->Apoptosis AutophagyModulation Autophagy Modulation PKCe->AutophagyModulation

Caption: this compound's multifaceted impact on key cancer signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing this compound's bioactivity.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., SNU-1 gastric cancer cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[5][7]

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 10, 20, 50, and 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assays

1. DAPI Staining: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Cell Treatment: Cells are treated with this compound as described above.

  • Fixation: The treated cells are fixed with a solution like 4% paraformaldehyde.

  • Staining: The fixed cells are then stained with a DAPI solution.

  • Visualization: The stained cells are observed under a fluorescence microscope to identify apoptotic nuclei.[7]

2. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with this compound and then harvested.

  • Staining: The cells are washed and then resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and PI.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[7]

Cell Cycle Analysis

Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with this compound and then harvested and fixed, typically with cold ethanol.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding dye such as propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the stained cells is measured by flow cytometry. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle. Studies have shown that this compound can cause an accumulation of cells in the G2/M or S phase of the cell cycle.[1][4][9]

Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of this compound's action.

  • Protein Extraction: Total protein is extracted from this compound-treated and control cells.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., proteins involved in the m-TOR/PI3K/AKT pathway) and then with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[6][7]

Experimental Workflow for Bioactivity Assessment

The following diagram illustrates a typical workflow for evaluating the bioactivity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis Zapotin_Source This compound (Natural or Synthetic) Cell_Treatment Cell Treatment with this compound Zapotin_Source->Cell_Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Cell_Treatment MTT_Assay MTT Assay (Cytotoxicity) Cell_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assays (DAPI, Annexin V/PI) Cell_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Cell_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) Cell_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: A generalized workflow for assessing the bioactivity of this compound.

References

Efficacy of Zapotin in Combination with Standard Chemotherapy Drugs: A Comparative Guide Based on Analogous Flavonoid Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of published scientific literature did not yield any direct experimental studies evaluating the efficacy of Zapotin (5,6,2',6'-tetramethoxyflavone) in combination with standard chemotherapy drugs. Therefore, this guide provides a comparative analysis based on the documented effects of other structurally and functionally similar polymethoxyflavones (PMFs) and flavonoids in combination with conventional cancer therapies. The data presented herein is intended to serve as a reference for researchers, scientists, and drug development professionals, highlighting the potential for synergistic effects while underscoring the need for direct experimental validation for this compound.

Introduction to this compound and Flavonoids in Oncology

This compound is a naturally occurring polymethoxyflavone found in the fruit of Casimiroa edulis. Like other flavonoids, it has demonstrated standalone anti-cancer properties in preclinical studies, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. The broader class of flavonoids has been extensively investigated for their potential to enhance the efficacy of standard chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel. The proposed mechanisms for this synergy often involve the modulation of key signaling pathways, overcoming multidrug resistance, and reducing the toxicity of chemotherapy.

Comparative Efficacy of Flavonoids in Combination with Chemotherapy

The following tables summarize quantitative data from studies on flavonoids, particularly polymethoxyflavones, in combination with standard chemotherapy drugs. This data is presented as a proxy for the potential, yet uninvestigated, efficacy of this compound.

Table 1: Synergistic Effects of Polymethoxyflavones (PMFs) with 5-Fluorouracil (5-FU) in Colorectal Cancer Cells
FlavonoidCell LineFlavonoid Conc. (µM)5-FU Conc. (mg/L)Combination EffectReference
NobiletinHT29 (3D spheroids)14.70 - 117.560.15 - 1.20Synergistic inhibition of spheroid proliferation[1]
SinensetinHT29 (3D spheroids)13.95 - 111.580.15 - 1.20Synergistic inhibition of spheroid proliferation[1]
TangeretinHT29 (3D spheroids)3.12 - 24.920.15 - 1.20Synergistic inhibition of spheroid proliferation[1]
Scutellarein tetramethyletherHT29 (3D spheroids)9.44 - 75.520.15 - 1.20Synergistic inhibition of spheroid proliferation[1]
Table 2: Enhanced Cytotoxicity of Doxorubicin in Combination with Flavonoids in Breast Cancer Cells
FlavonoidCell LineFlavonoid IC50 (µM)Doxorubicin IC50 (µM)Combination IC50 (Flavonoid + Doxorubicin)Reference
ApigeninMCF-7>100 (alone)1.1537.89 (Api) + 1 (DOX)[2]
ApigeninMDA-MB-231>100 (alone)2.0017.31 (Api) + 2 (DOX)[2]
TangeretinMCF-7 / T47DNot specifiedNot specifiedImproved cytotoxic effect compared to doxorubicin alone[3]
Table 3: Synergistic Effects of Flavonoids with Paclitaxel and Cisplatin
FlavonoidChemotherapy DrugCell LineCombination EffectReference
5-DemethylnobiletinPaclitaxelCL1-5 (Lung)Synergistic reduction in cell viability and increase in apoptosis[4]
FisetinPaclitaxelA549 (Lung)Synergistic induction of mitotic catastrophe and autophagic cell death[5]
ResveratrolCisplatinA549 (Lung)Synergistic growth inhibition (Combination IC50: 15.09 ± 0.71 µM)[6]
ResveratrolCarboplatinA549 (Lung)Synergistic growth inhibition (Combination IC50: 21.72 ± 1.9 µM)[6]
QuercetinCisplatinNasopharyngealSuppression of cisplatin resistance[7]

Experimental Protocols

Below are generalized methodologies for key experiments cited in the analogous flavonoid combination therapy studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the flavonoid, the chemotherapy drug, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control. The IC50 values (the concentration of a drug that inhibits cell growth by 50%) are determined from dose-response curves.

Apoptosis Analysis (Flow Cytometry)
  • Cell Treatment and Harvesting: Cells are treated as described for the cell viability assay. After treatment, both adherent and floating cells are collected.

  • Staining: Cells are washed with phosphate-buffered saline (PBS) and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: After treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., p-Akt, NF-κB, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common signaling pathways modulated by flavonoids in combination with chemotherapy and a general experimental workflow for assessing such combinations.

G cluster_0 Experimental Workflow for Synergy Assessment A Cancer Cell Culture B Treatment: - Flavonoid (e.g., this compound analog) - Chemotherapy Drug - Combination A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Flow Cytometry) B->D E Western Blot (Signaling Proteins) B->E F Data Analysis (IC50, Synergy) C->F D->F E->F G Conclusion on Interaction F->G G cluster_1 Modulation of PI3K/Akt and NF-κB Pathways Flavonoid Flavonoid PI3K PI3K Flavonoid->PI3K IKK IKK Flavonoid->IKK Chemo Chemotherapy Chemo->PI3K Chemo->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB degradation NFkB->Proliferation NFkB->Apoptosis

References

Zapotin's Potency in the Landscape of Methoxylated Flavones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of Zapotin, a methoxylated flavone, against other prominent methoxylated flavones: Nobiletin, Tangeretin, and Sinensetin. The information is curated for researchers and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Comparative Anticancer Potency

Methoxylated flavones, a class of flavonoids with methoxy groups on their basic flavone structure, have garnered significant interest for their potential as cancer chemopreventive agents. Their increased metabolic stability and membrane permeability often translate to higher bioavailability and greater potency compared to their hydroxylated counterparts. This section compares the in vitro anticancer potency of this compound with Nobiletin, Tangeretin, and Sinensetin, primarily focusing on their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Data Summary

The following tables summarize the reported IC50 values for each methoxylated flavone across different human cancer cell lines. It is important to note that direct comparisons are most valid when experiments are conducted under identical conditions (i.e., within the same study).

Table 1: Comparative IC50 Values in Prostate Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundDU-1453.3 ± 0.2 µg/mL (~9.6 µM)[1]
LNCaP2.4 ± 0.2 µg/mL (~7.0 µM)[1]
TangeretinPC-375[2][3]
DU14546.60[4]
LNCaP~65[2][3]
NobiletinPC-3~100[5]
DU145--
LNCaP--
SinensetinPC-3--
DU145--
LNCaP--

Note: this compound's IC50 values were converted from µg/mL to µM for comparison, using a molecular weight of 342.35 g/mol .

Table 2: IC50 Values in Other Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundK562 (Chronic Myeloid Leukemia)3.1 ng/mL (~0.009 µM)[6]
T24 (Bladder Carcinoma)3.4 ± 1.7[6]
HepG2 (Liver Carcinoma)7.6 ± 3.3 (NF-κB inhibition)[6]
HL-60 (Promyelocytic Leukemia)0.5 (ED50 for differentiation)[6]
SNU-1 (Gastric Carcinoma)Cytotoxicity observed at 10-100 µM[7]
Nobiletin769-P (Renal Cell Carcinoma)20.22[8]
786-O (Renal Cell Carcinoma)90.48[8]
Caco-2 (Colorectal Adenocarcinoma)40 (72h)[9][10]
K562 (Chronic Myeloid Leukemia)Inhibition of xenograft growth[11]
TangeretinMDA-MB-468 (Breast Cancer)0.25 ± 0.15[12]
MCF7 (Breast Cancer)39.3 ± 1.5[12]
K562 (Chronic Myeloid Leukemia)Synergistic cytotoxicity with imatinib[4]
SinensetinK562 (Chronic Myeloid Leukemia)>200 (as 5-desmethyl sinensetin)[13]
A549 (Non-small Cell Lung Cancer)Low cytotoxicity, inhibits proliferation[14]
MDA-MB-231 (Breast Cancer)0.1 (48h)[15]
T47D (Breast Cancer)1 (48h)[15]

Experimental Protocols

The most common method for determining the cytotoxic and anti-proliferative activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Representative MTT Assay Protocol

This protocol outlines the general steps for assessing cell viability and determining IC50 values. Specific parameters such as cell seeding density and incubation times may vary between studies.

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight.[1]

2. Compound Treatment:

  • Stock solutions of the methoxylated flavones are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • A series of dilutions of the test compounds are prepared in culture medium.

  • The culture medium from the wells is replaced with medium containing various concentrations of the test compounds. A vehicle control (medium with DMSO) is also included.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[1][2]

4. MTT Addition and Incubation:

  • After the treatment period, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well.[16]

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.[16]

5. Formazan Solubilization:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.[16]

6. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[1]

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow MTT Assay Experimental Workflow A Cell Seeding in 96-well plate B Overnight Incubation (Adhesion) A->B C Treatment with Methoxylated Flavones B->C D Incubation (e.g., 24-72h) C->D E Add MTT Reagent D->E F Incubation (2-4h) E->F G Add Solubilization Agent F->G H Measure Absorbance (570nm) G->H I Calculate IC50 Value H->I

MTT Assay Workflow

Signaling Pathways

Methoxylated flavones exert their anticancer effects by modulating various intracellular signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate some of the key pathways targeted by this compound and the other compared flavones.

This compound

This compound has been shown to induce anticancer effects by targeting the mTOR/PI3K/AKT signaling pathway, which is crucial for cell growth and survival.[7][17] It also appears to impact pathways related to hypoxia and angiogenesis.[18]

Zapotin_Pathway This compound This compound PI3K PI3K This compound->PI3K PKCε PKCε This compound->PKCε AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition of HIF1a HIF-1ɑ PKCε->HIF1a VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

This compound Signaling Pathways

Nobiletin

Nobiletin's anticancer activity involves the modulation of multiple signaling cascades, including the inhibition of the SRC/AKT/STAT3 pathway and the PI3K/Akt/mTOR pathway, leading to reduced cell viability and proliferation.[16][19][20]

Nobiletin_Pathway Nobiletin Nobiletin SRC SRC Nobiletin->SRC PI3K PI3K Nobiletin->PI3K AKT AKT SRC->AKT STAT3 STAT3 AKT->STAT3 mTOR mTOR AKT->mTOR YY1AP1 YY1AP1 STAT3->YY1AP1 Proliferation Proliferation YY1AP1->Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition of

Nobiletin Signaling Pathways

Tangeretin

Tangeretin has been demonstrated to inhibit cancer cell proliferation and induce apoptosis by targeting key survival pathways such as the PI3K/Akt/mTOR and STAT3 signaling pathways.[12][13][21][22]

Tangeretin_Pathway Tangeretin Tangeretin PI3K PI3K Tangeretin->PI3K STAT3 STAT3 Tangeretin->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition of STAT3->Proliferation STAT3->Apoptosis Inhibition of Sinensetin_Pathway Sinensetin Sinensetin MKK6 MKK6 Sinensetin->MKK6 Wnt Wnt Sinensetin->Wnt p38 p38 MAPK MKK6->p38 CellCycleArrest Cell Cycle Arrest p38->CellCycleArrest beta_catenin β-catenin Wnt->beta_catenin Proliferation Proliferation beta_catenin->Proliferation Invasion Invasion beta_catenin->Invasion

References

Independent Verification of Zapotin's Antidepressant Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical antidepressant-like effects of Zapotin, a naturally occurring polymethoxyflavone, with two established antidepressant drugs: Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Imipramine, a tricyclic antidepressant (TCA). The information presented is based on available preclinical data, primarily from studies utilizing the forced swim test (FST) in rodents, a widely used screening tool for potential antidepressant compounds.

Executive Summary

This compound, isolated from plants such as Casimiroa pubescens, has demonstrated antidepressant-like activity in preclinical models.[1] While the precise mechanism of action is yet to be fully elucidated, its classification as a flavonoid suggests potential interactions with various neurotransmitter systems.[2] This guide compares the effects of a this compound-containing extract with Fluoxetine and Imipramine, focusing on their performance in the forced swim test, their known mechanisms of action, and the experimental protocols used to generate the comparative data.

Comparative Data on Antidepressant-Like Effects

The following table summarizes the quantitative data from preclinical studies using the forced swim test (FST) to evaluate the antidepressant-like effects of a this compound-containing extract, Fluoxetine, and Imipramine. The FST measures the immobility time of rodents when placed in an inescapable cylinder of water; a reduction in immobility time is indicative of an antidepressant-like effect.

Compound Dosage Range (Mice) Change in Immobility Time Vehicle/Control Immobility Time (Approx.) Key Findings & Citations
This compound-Containing Extract (Hexane extract of C. pubescens) 7.5 - 60 mg/kg (oral)Significant reduction~150-200 secondsThe hexane extract of Casimiroa pubescens, from which this compound was isolated, demonstrated a significant, dose-dependent reduction in immobility time in the FST. The most significant effect was observed with a combination of the extract and Imipramine.[1]
Fluoxetine 10 - 20 mg/kg (i.p.)Significant reduction~120-180 secondsFluoxetine consistently reduces immobility time in the FST in mice. The effect is often dose-dependent.[3][4]
Imipramine 15 - 30 mg/kg (i.p.)Significant reduction~150-200 secondsImipramine, a classic antidepressant, reliably decreases immobility time in the FST.[5][6]

Experimental Protocols

Forced Swim Test (FST) in Mice

The forced swim test is a common behavioral assay used to screen for potential antidepressant drugs.[7][8]

Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in mice forced to swim in an inescapable container.

Apparatus:

  • A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter).

  • The cylinder is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws (e.g., 15 cm).

Procedure:

  • Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment to acclimatize.

  • Pre-test Session (Day 1): Each mouse is individually placed in the cylinder for a 15-minute period. This session is for habituation and to induce a state of learned helplessness.

  • Drug Administration: The test compound (this compound-containing extract, Fluoxetine, Imipramine) or vehicle is administered at specific time points before the test session (e.g., 24, 5, and 1 hour prior to the test).

  • Test Session (Day 2): 24 hours after the pre-test, the mouse is placed back into the cylinder for a 6-minute session.

  • Data Recording: The entire 6-minute session is video-recorded. An observer, blinded to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement, except for small motions necessary to keep the head above water.

  • Data Analysis: The total duration of immobility is calculated for each animal. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the immobility times between the treatment and control groups.

Mechanism of Action & Signaling Pathways

This compound (Hypothesized)

The precise mechanism of this compound's antidepressant-like effect is currently unknown.[9] As a flavonoid, it may exert its effects through various pathways, including modulation of monoaminergic systems (serotonin, dopamine, norepinephrine), interaction with GABA receptors, or through its antioxidant and anti-inflammatory properties.[2]

Zapotin_Hypothesized_Pathway This compound This compound Neuron Presynaptic Neuron This compound->Neuron ? Receptors Neurotransmitter Receptors Neuron->Receptors Neurotransmitter Release Signaling Intracellular Signaling Cascades Receptors->Signaling Effect Antidepressant-like Effect Signaling->Effect

Hypothesized and yet to be elucidated mechanism of this compound.

Fluoxetine (SSRI)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is to block the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Fluoxetine_Pathway Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibits Serotonin_Synapse Increased Synaptic Serotonin SERT->Serotonin_Synapse Blocks Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin_Synapse->Postsynaptic_Receptor Activates Signaling Downstream Signaling (e.g., cAMP, CREB) Postsynaptic_Receptor->Signaling Effect Antidepressant Effect Signaling->Effect

Fluoxetine's mechanism via serotonin reuptake inhibition.

Imipramine (TCA)

Imipramine is a tricyclic antidepressant that non-selectively inhibits the reuptake of both serotonin and norepinephrine by blocking their respective transporters, SERT and NET. This dual action increases the levels of both neurotransmitters in the synaptic cleft.

Imipramine_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron SERT SERT Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin NET NET Synaptic_Norepinephrine Increased Synaptic Norepinephrine NET->Synaptic_Norepinephrine Serotonin_Receptor 5-HT Receptors Effect Antidepressant Effect Serotonin_Receptor->Effect Norepinephrine_Receptor NE Receptors Norepinephrine_Receptor->Effect Imipramine Imipramine Imipramine->SERT Inhibits Imipramine->NET Inhibits Synaptic_Serotonin->Serotonin_Receptor Activates Synaptic_Norepinephrine->Norepinephrine_Receptor Activates Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Pre_Test Forced Swim Test (Pre-Test) Animal_Acclimatization->Pre_Test Compound_Prep Compound Preparation (this compound, Fluoxetine, Imipramine) Drug_Admin Drug Administration Compound_Prep->Drug_Admin Pre_Test->Drug_Admin Test Forced Swim Test (Test Session) Drug_Admin->Test Behavioral_Scoring Behavioral Scoring (Immobility Time) Test->Behavioral_Scoring Stats Statistical Analysis Behavioral_Scoring->Stats Results Results Interpretation Stats->Results

References

A comparative analysis of Zapotin's antioxidant activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zapotin, a polymethoxyflavone primarily found in the leaves and seeds of the Casimiroa edulis plant, has garnered attention for its diverse biological activities, including potential anticancer and neuroprotective effects.[1][2][3][4][5] Among its reported properties, its antioxidant activity is of significant interest, as oxidative stress is a key pathological factor in numerous diseases. This guide provides a comparative analysis of this compound's antioxidant activity. However, it is crucial to note that while the antioxidant potential of this compound is acknowledged in the scientific literature, specific quantitative data from standardized antioxidant assays on the pure compound are scarce.[1][5] Therefore, this analysis will provide a framework for comparison by presenting data for well-characterized antioxidants like Quercetin, Ascorbic Acid (Vitamin C), and Trolox. This serves as a benchmark for the type of data required for a comprehensive evaluation of this compound's antioxidant efficacy.

Comparative Quantitative Data on Antioxidant Activity

To contextualize the potential antioxidant capacity of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for common antioxidants in widely used assays. A lower IC50 value indicates greater antioxidant potency. The absence of specific IC50 values for this compound in the reviewed literature underscores a significant research gap.

AntioxidantDPPH Assay (IC50)ABTS Assay (IC50)FRAP Assay (TEAC in µM)Reference(s)
This compound Data not availableData not availableData not available
Quercetin 4.60 ± 0.3 µM48.0 ± 4.4 µMNot directly comparable[6]
Ascorbic Acid (Vitamin C) ~25 µMData variesNot directly comparable[7]
Trolox ~40 µM~11 µMStandard (1.0)[7][8][9][10]

Note: IC50 values can vary between studies due to differences in experimental conditions. Direct comparison should be made with caution. TEAC (Trolox Equivalent Antioxidant Capacity) values from FRAP assays are often expressed relative to Trolox.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These standardized protocols are essential for generating reproducible and comparable data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.[11][12]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Procedure:

  • A working solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol.

  • Various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • A control sample containing the solvent instead of the antioxidant is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentrations of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method to assess the antioxidant capacity of both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+ radical back to its colorless neutral form. The degree of decolorization, measured by the decrease in absorbance at 734 nm, is proportional to the antioxidant activity.

Procedure:

  • The ABTS•+ radical solution is prepared by mixing ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The FRAP reagent contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At low pH, antioxidants reduce the ferric complex to the ferrous form (Fe²⁺), which results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex. The increase in absorbance at 593 nm is proportional to the antioxidant capacity of the sample.

Procedure:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample is mixed with the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • The antioxidant capacity is typically expressed as Trolox Equivalents (TEAC), determined from a standard curve of known Trolox concentrations.

Signaling Pathways and Experimental Workflows

Visual representations of a common antioxidant-related signaling pathway and a typical experimental workflow for assessing antioxidant activity are provided below.

experimental_workflow cluster_preparation Sample & Reagent Preparation cluster_assay Antioxidant Assays cluster_data Data Analysis This compound This compound/Test Compound DPPH DPPH Assay This compound->DPPH ABTS ABTS Assay This compound->ABTS FRAP FRAP Assay This compound->FRAP Standards Antioxidant Standards (Quercetin, Trolox) Standards->DPPH Standards->ABTS Standards->FRAP DPPH_reagent DPPH Reagent DPPH_reagent->DPPH ABTS_reagent ABTS•+ Reagent ABTS_reagent->ABTS FRAP_reagent FRAP Reagent FRAP_reagent->FRAP Spectro Spectrophotometric Reading DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Values Calc->IC50 Compare Comparative Analysis IC50->Compare

Caption: Experimental workflow for in vitro antioxidant activity assessment.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Antioxidant Antioxidant (e.g., this compound) Antioxidant->Keap1 modulates Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Nrf2_Keap1 Nrf2-Keap1 Complex ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: The Nrf2-Keap1 signaling pathway in cellular antioxidant response.

Conclusion and Future Directions

This compound is a promising polymethoxyflavone with recognized antioxidant properties. However, for its full potential to be realized in research and drug development, a comprehensive and quantitative assessment of its antioxidant activity is imperative. The lack of publicly available IC50 values from standardized assays such as DPPH, ABTS, and FRAP for the pure compound presents a significant knowledge gap.

Future research should focus on:

  • Quantitative Analysis: Determining the IC50 or equivalent antioxidant values of pure this compound using the standardized assays outlined in this guide.

  • Comparative Studies: Directly comparing the antioxidant activity of this compound with other flavonoids and standard antioxidants under identical experimental conditions.

  • Mechanism of Action: Investigating the underlying mechanisms of this compound's antioxidant activity, including its ability to modulate cellular antioxidant pathways like the Nrf2-Keap1 system.

  • Cell-Based Assays: Evaluating the antioxidant effects of this compound in cellular models to assess its bioavailability and efficacy in a more biologically relevant context.

By addressing these research priorities, the scientific community can build a more complete profile of this compound's antioxidant capabilities, paving the way for its potential application in therapeutic strategies against oxidative stress-related diseases.

References

A Comparative Guide to Replicating the In Vivo Chemopreventive Effects of Zapotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo chemopreventive effects of Zapotin, a polymethoxyflavone found in the fruit of the Casimiroa edulis tree. We offer a comparative analysis of this compound's efficacy against other chemopreventive agents, detailed experimental protocols to facilitate the replication of key findings, and visualizations of the signaling pathways involved.

This compound: A Promising Natural Chemopreventive Agent

This compound has demonstrated significant potential as a chemopreventive agent in preclinical studies, particularly in colon and skin cancer models.[1][2] Its mechanisms of action are multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer development.[3][4][5]

Comparison with Alternative Chemopreventive Agents

While direct head-to-head in vivo studies comparing this compound with other chemopreventive agents are limited, this section provides a comparative analysis based on available data from studies employing similar experimental models. The following tables summarize the efficacy of this compound and other well-established or emerging chemopreventive agents in colon cancer models.

Table 1: In Vivo Efficacy of this compound in Colon Cancer Prevention

Model SystemCarcinogenThis compound DosageKey FindingsReference
CF-1 MiceAzoxymethane (AOM)5 mg/kg body weightReduction in the mean number of aberrant crypt foci (ACF) from 14.0 to 6.2.[1][6]--INVALID-LINK--
CF-1 MiceAzoxymethane (AOM)10 mg/kg body weightReduction in the mean number of aberrant crypt foci (ACF) from 14.0 to 4.6.[1][6]--INVALID-LINK--

Table 2: Efficacy of Alternative Chemopreventive Agents in Colon Cancer Prevention (from separate studies)

AgentModel SystemCarcinogenDosageKey FindingsReference
Aspirin (low dose)Human Clinical TrialN/A81 mg/dayReduced risk of advanced metachronous neoplasia (Odds Ratio: 0.71).[7]--INVALID-LINK--
Non-aspirin NSAIDs (e.g., Celecoxib)Human Clinical TrialN/AVariesRanked best for preventing advanced metachronous neoplasia (Odds Ratio: 0.37).[7]--INVALID-LINK--
MetforminHuman Clinical TrialN/AVariesReduced risk of colorectal adenoma.[8]--INVALID-LINK--
5-Fluorouracil (Adjuvant Chemotherapy)Human Clinical TrialsN/AStandard Regimens~10-15% response rate as a single agent in advanced colorectal cancer.[9]--INVALID-LINK--

Note: The data presented in Table 2 are from different studies with varying methodologies and patient populations. Therefore, a direct comparison of the numerical efficacy with this compound should be made with caution.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's chemopreventive effects, detailed protocols for key in vivo and in vitro assays are provided below.

Aberrant Crypt Foci (ACF) Assay in Mice

This protocol is a synthesis of methodologies described in the literature for inducing and quantifying preneoplastic lesions in the colon of mice.[1][6][10]

Materials:

  • 5-week-old female CF-1 mice

  • Azoxymethane (AOM)

  • This compound

  • Vehicle (e.g., corn oil)

  • 0.9% NaCl solution (saline)

  • 10% neutral buffered formalin

  • 0.2% Methylene blue solution

  • Microscope slides

  • Light microscope

Procedure:

  • Animal Acclimation: Acclimate mice for one week under standard laboratory conditions.

  • Carcinogen Induction: Administer subcutaneous injections of AOM (10 mg/kg body weight) once a week for two weeks to induce ACF formation.

  • This compound Administration: Administer this compound (5 or 10 mg/kg body weight) or vehicle intragastrically (by gavage) daily, starting one week before the first AOM injection and continuing until the end of the study.

  • Tissue Collection: Euthanize mice five weeks after the final AOM injection. Excise the entire colon, flush with saline, and fix flat between two pieces of filter paper in 10% neutral buffered formalin for at least 24 hours.

  • ACF Staining and Quantification:

    • Stain the fixed colons with 0.2% methylene blue for 3-5 minutes.

    • Destain in saline.

    • Place the colon on a microscope slide with the mucosal side up.

    • Examine the entire colon under a light microscope at 40x magnification.

    • Identify and count the ACF based on their larger size, darker staining, and elevated appearance compared to normal crypts.

    • Record the number of ACF per colon and the number of crypts per focus.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

This protocol provides a general procedure for detecting DNA fragmentation, a hallmark of apoptosis, in tissue sections or cultured cells.

Materials:

  • Paraffin-embedded tissue sections or cultured cells on slides

  • Xylene and ethanol series for deparaffinization and rehydration

  • Proteinase K

  • TUNEL reaction mixture (containing TdT and labeled dUTP)

  • Wash buffers (e.g., PBS)

  • Blocking solution

  • Detection reagent (e.g., streptavidin-HRP and DAB, or a fluorescent label)

  • Counterstain (e.g., hematoxylin or DAPI)

  • Mounting medium

  • Fluorescence or light microscope

Procedure:

  • Sample Preparation:

    • For tissue sections: Deparaffinize in xylene and rehydrate through a graded series of ethanol to water.

    • For cultured cells: Fix with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Enzymatic Digestion: Incubate slides with Proteinase K to retrieve antigenic sites.

  • Equilibration: Equilibrate the slides in TdT reaction buffer.

  • Labeling: Incubate the slides with the TUNEL reaction mixture in a humidified chamber at 37°C. This allows the TdT enzyme to add labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Detection:

    • For chromogenic detection: Incubate with a blocking solution, followed by streptavidin-HRP and then the DAB substrate to produce a colored precipitate at the site of apoptosis.

    • For fluorescent detection: Mount with a medium containing a fluorescent dye that binds to the labeled DNA.

  • Counterstaining: Stain the nuclei with a counterstain to visualize all cells.

  • Microscopy: Visualize and quantify the apoptotic cells (stained) versus the total number of cells (counterstained).

Western Blot for p53 and p21

This protocol outlines the steps for detecting the expression levels of the tumor suppressor protein p53 and its downstream target p21.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p53 and p21

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the expression of p53 and p21 to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

Zapotin_Signaling_Pathway This compound This compound PKC PKCε This compound->PKC Inhibits mTOR_PI3K_AKT mTOR/PI3K/AKT Pathway This compound->mTOR_PI3K_AKT Inhibits p53 p53 This compound->p53 Activates Glycolysis Glycolytic Pathway PKC->Glycolysis Promotes HIF1a_VEGF HIF-1α/VEGF Signaling PKC->HIF1a_VEGF Activates TumorGrowth Tumor Growth & Proliferation mTOR_PI3K_AKT->TumorGrowth Promotes p21 p21 p53->p21 Induces Apoptosis Apoptosis p53->Apoptosis Induces CellCycle Cell Cycle Progression p21->CellCycle Arrests (G2/M) CellCycle->TumorGrowth Apoptosis->TumorGrowth Inhibits Glycolysis->TumorGrowth HIF1a_VEGF->TumorGrowth Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines (e.g., HT-29, SW480) ZapotinTreatment_invitro This compound Treatment CellLines->ZapotinTreatment_invitro MTT Cell Viability Assay (MTT) ZapotinTreatment_invitro->MTT TUNEL_invitro Apoptosis Assay (TUNEL) ZapotinTreatment_invitro->TUNEL_invitro WesternBlot Western Blot (p53, p21, etc.) ZapotinTreatment_invitro->WesternBlot DataAnalysis Data Analysis & Comparison MTT->DataAnalysis TUNEL_invitro->DataAnalysis WesternBlot->DataAnalysis Mice Mouse Model (e.g., CF-1 mice) Carcinogen Carcinogen Induction (e.g., AOM) Mice->Carcinogen ZapotinTreatment_invivo This compound Administration Carcinogen->ZapotinTreatment_invivo ACF_Assay Aberrant Crypt Foci (ACF) Assay ZapotinTreatment_invivo->ACF_Assay Histology Histological Analysis ACF_Assay->Histology Histology->DataAnalysis

References

Safety Operating Guide

Navigating the Disposal of Zapotin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for every research compound are not always readily available, a conservative approach based on established best practices is essential. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Zapotin, a naturally occurring flavonoid, in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this compound should be handled as a potentially hazardous chemical.

Immediate Safety and Logistical Information

The fundamental principle for the disposal of any research chemical, including this compound, is to prevent its release into the environment and to ensure the safety of all personnel. All chemical waste disposal must adhere to local, state, and federal regulations. The responsibility for proper waste management lies with the individual who generates the waste.

Step-by-Step Disposal Protocol for this compound

Given the absence of a specific Safety Data Sheet (SDS) for this compound with explicit disposal instructions, the following protocol is based on general best practices for the disposal of uncharacterized research-grade chemicals.

1. Hazard Assessment and Consultation:

  • Treat as Hazardous: In the absence of specific data to the contrary, assume this compound is hazardous.

  • Consult EHS: Before beginning any disposal process, the first and most crucial step is to contact your institution's Environmental Health and Safety (EHS) department. EHS professionals are equipped to assess and manage unknown chemical waste and are knowledgeable about regulatory requirements.

2. Waste Segregation and Collection:

  • Dedicated Waste Container: Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper), in a dedicated and clearly labeled hazardous waste container.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible chemicals can react dangerously.

  • Container Compatibility: Use a container that is chemically compatible with this compound and any solvents used. Plastic containers are often preferred as they are less likely to break or react with the contents. The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof closure.

3. Labeling of Waste Containers:

Proper labeling is critical for safe handling and disposal. The label must be clear, legible, and securely attached to the container.

  • "Hazardous Waste": The container must be clearly marked with the words "Hazardous Waste."

  • Chemical Identification:

    • List "this compound" as the primary chemical.

    • Include the CAS number: 14813-19-5.

    • Estimate the concentration and quantity of this compound in the waste.

    • List all solvents or other chemicals mixed with the this compound waste, with their approximate percentages.

  • Contact Information: Include the name and contact information of the principal investigator or the person responsible for the waste.

4. Storage of Chemical Waste:

  • Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Secure and Closed: Keep the waste container securely closed at all times, except when adding waste. Do not leave a funnel in the container.

  • Safe Location: Store the waste away from heat sources, direct sunlight, and areas of high traffic.

5. Arranging for Disposal:

  • Contact EHS for Pickup: Once the waste container is full or you are finished with the experiments generating this compound waste, contact your institution's EHS department to schedule a waste pickup.

  • Provide Information: Be prepared to provide the EHS department with all available information about the waste, including the information on the label.

Prohibited Disposal Methods:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.

  • Do Not Dispose in Regular Trash: Solid this compound waste or contaminated materials should not be placed in the regular trash.

  • Do Not Evaporate: Do not allow solvents containing this compound to evaporate in a fume hood as a method of disposal.

Data Presentation: Key Information for Chemical Waste Disposal

SDS SectionInformation ProvidedRelevance to Disposal
Section 2: Hazard(s) Identification GHS hazard classifications (e.g., flammable, corrosive, toxic), signal words, hazard statements, and pictograms.Determines the primary hazards of the waste and informs segregation and handling requirements.
Section 7: Handling and Storage Precautions for safe handling, conditions for safe storage, and incompatibilities with other chemicals.Informs how the waste should be stored prior to disposal to prevent dangerous

Essential Safety and Logistical Information for Handling Zapotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount for ensuring laboratory safety and experimental integrity. This document provides essential procedural guidance for the safe handling and disposal of Zapotin, a naturally occurring flavone with potential anti-carcinogenic properties.

Chemical and Physical Properties of this compound

A clear understanding of this compound's properties is the foundation of its safe handling.

PropertyValue
Chemical Formula C₁₉H₁₈O₆
Molar Mass 342.347 g·mol⁻¹[1]
CAS Number 14813-19-5[1]
Appearance Solid powder
Solubility Soluble in DMSO, methanol, acetonitrile, and ethyl-acetate[2][3]
Storage Store at 2°C - 8°C or sealed at –20°C[2][3]

Personal Protective Equipment (PPE)

Given its potential biological activity and use in cytotoxicity studies, a stringent PPE protocol is mandatory when handling this compound.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.To prevent inhalation of the powder, which could have unknown toxicological effects.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To avoid direct skin contact.[4]
Eye Protection Appropriate protective eyeglasses or chemical safety goggles.To protect eyes from dust particles.[4]
Body Protection Laboratory coat.To protect skin and clothing from contamination.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risk and ensures a safe laboratory environment. The following workflow outlines the key steps.

G This compound Handling Workflow cluster_0 Preparation cluster_1 Experimentation cluster_2 Cleanup and Disposal Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Intact Preparation Weighing and Solution Preparation Storage->Preparation As needed Experiment Experimental Use Preparation->Experiment Decontamination Decontamination of Surfaces and Glassware Experiment->Decontamination Waste_Collection Waste Collection Decontamination->Waste_Collection Disposal Chemical Waste Disposal Waste_Collection->Disposal G Apoptosis Induction by this compound This compound This compound Cell Cancer Cell This compound->Cell Induces Apoptosis_Pathway Apoptotic Signaling Pathway Cell->Apoptosis_Pathway Activates Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zapotin
Reactant of Route 2
Zapotin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.